5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
Description
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Properties
IUPAC Name |
5-(4-bromo-3-methylphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLFFBPGGMFGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NNN=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277807 | |
| Record name | 5-(4-Bromo-3-methylphenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-34-2 | |
| Record name | 5-(4-Bromo-3-methylphenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromo-3-methylphenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrazole Moiety
Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2][3][4] The tetrazole ring is often employed as a bioisostere for the carboxylic acid group in drug design, enhancing a molecule's metabolic stability and pharmacokinetic profile.[1][5] This strategic substitution can lead to improved lipophilicity and bioavailability, crucial parameters in the development of new therapeutic agents.[1][5] The compound 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole serves as a key building block in the synthesis of various pharmacologically active molecules, making a reliable and efficient synthetic pathway to this intermediate highly valuable.[6]
This guide provides a comprehensive overview of the predominant synthetic route to 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.
The Core Synthesis Pathway: [3+2] Cycloaddition
The most direct and widely employed method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[4][7][8][9] This reaction provides a versatile and atom-economical route to the tetrazole core. In the case of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, the synthesis commences with the commercially available 4-bromo-3-methylbenzonitrile.
Visualizing the Pathway
Figure 1: Overall synthetic scheme for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
Mechanistic Insights: The Role of Catalysis
The cycloaddition of an azide anion to a nitrile can proceed through different mechanistic pathways.[7] The reaction can be viewed as a formal [2+3] cycloaddition, or a two-step process involving nucleophilic attack of the azide on the nitrile carbon followed by intramolecular cyclization.[7]
The activation of the nitrile is crucial for the reaction to proceed efficiently, especially for aryl nitriles which are less reactive than their alkyl counterparts.[10] This activation is typically achieved through the use of a Lewis acid or a Brønsted acid catalyst.[10] Lewis acids, such as zinc chloride (ZnCl₂) or more advanced catalysts like nano-TiCl₄.SiO₂, coordinate to the nitrogen atom of the nitrile group.[10][11][12] This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide ion.[10]
Figure 2: Simplified mechanistic steps of the Lewis acid-catalyzed tetrazole synthesis.
Detailed Experimental Protocol
This protocol is a generalized procedure based on common practices for the synthesis of 5-substituted-1H-tetrazoles.[11][12] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Bromo-3-methylbenzonitrile | C₈H₆BrN | 196.04 | ≥98% | Commercially Available |
| Sodium Azide | NaN₃ | 65.01 | ≥99% | Commercially Available |
| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated | Commercially Available |
| Deionized Water | H₂O | 18.02 | - | - |
| Chloroform | CHCl₃ | 119.38 | ACS Grade | Commercially Available |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-3-methylbenzonitrile (1.0 mmol).
-
Addition of Reagents: To the flask, add anhydrous N,N-dimethylformamide (DMF, 5 mL), sodium azide (2.0 mmol), and zinc chloride (1.0 mmol).
-
Reaction: The reaction mixture is heated to reflux (typically around 120-130 °C) and stirred under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature.
-
Isolation: The cooled reaction mixture is carefully poured into a beaker containing ice-cold water (20 mL). The resulting mixture is then acidified to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.
-
Precipitation and Filtration: The acidic solution is stirred for 30 minutes, during which a white solid precipitate should form. The precipitate is collected by vacuum filtration.
-
Washing: The collected solid is washed with cold water and then with a small amount of cold chloroform to remove any unreacted starting material and other organic impurities.[11]
-
Drying: The purified product, 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, is dried under vacuum to a constant weight.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Safety Considerations: The Hazards of Azides
Sodium azide and other azide compounds are highly toxic and potentially explosive.[13][14][15][16] It is imperative that all work with azides be conducted with strict adherence to safety protocols.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[13]
-
Ventilation: All manipulations involving azides should be performed in a well-ventilated chemical fume hood.[13]
-
Avoid Contact with Metals: Azides can react with heavy metals (e.g., copper, lead) to form highly shock-sensitive and explosive metal azides. Never use metal spatulas or other metal instruments to handle solid azides.[13][14][15]
-
Avoid Acidic Conditions: The reaction of azides with strong acids produces hydrazoic acid (HN₃), a highly toxic and explosive gas.[14][15][16] Acidification during the work-up must be performed slowly and with extreme caution in a fume hood.
-
Thermal Stability: While sodium azide is relatively stable, it can decompose violently at high temperatures (above 275 °C).[15] Organic azides can be even more sensitive to heat, shock, and friction.[13][14]
-
Waste Disposal: Azide-containing waste must be handled and disposed of as hazardous waste according to institutional guidelines. Never dispose of azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[13]
Conclusion
The synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole via the [3+2] cycloaddition of 4-bromo-3-methylbenzonitrile and sodium azide is a robust and efficient method. The use of a Lewis acid catalyst is critical for achieving high yields and reasonable reaction times. While the synthesis is straightforward, the inherent hazards associated with azides demand meticulous attention to safety procedures. This guide provides a solid foundation for researchers to safely and effectively produce this important synthetic intermediate for applications in drug discovery and development.
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An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
Introduction
In the landscape of modern drug discovery, a molecule's success is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME), ultimately defining its therapeutic efficacy and safety profile. This guide provides a comprehensive technical overview of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, a compound of significant interest due to its structural motifs.
The molecule features a substituted phenyl ring and a tetrazole heterocycle. The tetrazole ring, in particular, is a well-regarded bioisostere for the carboxylic acid group, a common functional group in many drug candidates.[1][2][3] Replacing a carboxylic acid with a tetrazole can enhance metabolic stability, improve lipophilicity, and modulate acidity, thereby optimizing a compound's drug-like properties.[2][3][4] For researchers in medicinal chemistry and drug development, a deep understanding of the specific physicochemical attributes of this compound is paramount for rational drug design and lead optimization.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation for all further analysis.
| Identifier | Value |
| IUPAC Name | 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole |
| CAS Number | 885278-34-2[5][][7] |
| Molecular Formula | C₈H₇BrN₄[5] |
| Molecular Weight | 239.07 g/mol [5] |
| Canonical SMILES | CC1=CC(=C(C=C1)Br)C2=NNN=N2[5] |
The structure is characterized by a tetrazole ring attached to a 4-bromo-3-methylphenyl group. The tetrazole ring is an acidic, planar heterocycle, while the bromomethylphenyl group contributes significantly to the molecule's lipophilicity and steric profile. The interplay between these two moieties defines the compound's overall physicochemical behavior.
Core Physicochemical Properties: A Quantitative Summary
The following table summarizes the key physicochemical properties. While experimental data for this specific molecule is not widely published, values can be predicted using well-established computational models and inferred from the properties of its core functional groups.
| Property | Predicted/Typical Value | Significance in Drug Development |
| cLogP | ~ 2.5 - 3.5 | Indicates moderate to high lipophilicity, suggesting good potential for membrane permeability. |
| pKa | ~ 4.5 - 4.9[4] | The acidic nature of the tetrazole N-H proton dictates solubility at physiological pH (7.4) and potential for ionic interactions with biological targets. |
| Aqueous Solubility | Low | Expected to be poorly soluble in neutral aqueous media due to its lipophilicity, but solubility should increase at higher pH as the tetrazole is deprotonated. |
| Melting Point | >200 °C (Typical for aryl-tetrazoles) | A high melting point suggests a stable crystalline lattice, which is important for solid dosage form stability. |
Lipophilicity (logP): The partition coefficient (logP) is a critical measure of a drug's ability to pass through biological membranes. The substituted phenyl ring imparts significant lipophilic character. Tetrazolate anions are generally more lipophilic than their corresponding carboxylates, which can be advantageous for bioavailability.[1]
Acidity (pKa): The tetrazole ring contains an acidic proton (N-H) with a pKa value typically in the range of 4.5 to 4.9, making it comparable in acidity to a carboxylic acid.[4] This property is crucial as it determines the ionization state of the molecule at physiological pH. At a pH of 7.4, the tetrazole will be predominantly in its deprotonated (anionic) form, which significantly impacts its solubility, receptor binding, and transport properties.
Experimental Determination of Key Properties
To ensure scientific rigor, predicted properties must be confirmed through empirical measurement. The following section outlines standardized protocols for determining the critical physicochemical parameters of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
General Workflow for Physicochemical Profiling
A systematic approach is essential for characterizing a new chemical entity. The following workflow illustrates the logical sequence of experiments.
Caption: Workflow for systematic physicochemical characterization.
Protocol: Determination of Partition Coefficient (logP)
The "shake-flask" method remains the gold standard for logP determination due to its direct measurement principle.[8][9][10]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, representing lipid and aqueous environments, respectively. The ratio of the compound's concentration in each phase at equilibrium defines the partition coefficient.
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. Use a phosphate buffer (pH 7.4) for the aqueous phase to mimic physiological conditions.[11]
-
Sample Preparation: Prepare a stock solution of the test compound in n-octanol at a concentration of approximately 1 mg/mL.
-
Partitioning: Add a precise volume of the stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial. The phase volume ratio can be adjusted depending on the expected lipophilicity.[11]
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.
-
Quantification: Carefully sample an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate logP using the formula: logP = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)
Causality: The choice of the shake-flask method, while labor-intensive, provides the most accurate and defensible logP value because it is a direct physical measurement of partitioning, unlike indirect methods which rely on correlation.[8]
Protocol: Determination of Acidity Constant (pKa)
Potentiometric titration is a highly precise and reliable method for determining the pKa of ionizable compounds.[9][12][13]
Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the solution's pH is monitored continuously. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.[9][12]
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., a water/methanol co-solvent system for poorly soluble compounds) to a known concentration (typically 1-10 mM).[13]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[12]
-
Titration: Add standardized 0.1 M NaOH solution in small, precise increments using an auto-titrator. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.[14][15]
Causality: Potentiometric titration is chosen for its accuracy. By directly measuring the pH change upon addition of a titrant, it provides a thermodynamic pKa value that is essential for building accurate ADME and pharmacodynamic models.
Protocol: Determination of Aqueous Solubility
Thermodynamic (or equilibrium) solubility is the most relevant measure for drug development as it represents the true saturation point of a compound.
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains) to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid. A centrifuge step may be performed prior to filtration.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve.[16][17][18]
Causality: This "gold standard" method is selected because it measures the solubility of the most stable crystalline form of the compound at equilibrium, providing a thermodynamically accurate value that is critical for predicting oral absorption and developing formulations.[16]
Synthesis and Purification Overview
The physicochemical properties of a compound are intrinsically linked to its purity. A common synthetic route to 5-aryl-tetrazoles involves the [3+2] cycloaddition of an azide source with a nitrile.
Caption: General synthetic pathway for 5-aryl-tetrazoles.
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a critical final step. This process removes unreacted starting materials and side products, ensuring that the measured physicochemical properties are representative of the pure compound. The melting point of the final product serves as a key indicator of its purity.
Safety and Handling
Tetrazole derivatives, particularly the parent 1H-Tetrazole, can be energetic materials and may pose an explosion hazard under certain conditions (e.g., heat, shock, friction).[19][20] While aryl-substituted tetrazoles are generally more stable, appropriate safety precautions are mandatory.
-
Handling: Handle in a well-ventilated area.[19][21] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][22] Avoid creating dust.[21] Use non-sparking tools and take measures against static discharge.[19][21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[19][21]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole possesses a distinct set of physicochemical properties defined by the interplay of its lipophilic bromomethylphenyl group and its acidic tetrazole ring. Its moderate-to-high lipophilicity, coupled with an acidic pKa similar to that of carboxylic acids, makes it a compound of significant interest in medicinal chemistry. The experimental protocols detailed in this guide provide a robust framework for accurately characterizing this and similar molecules, enabling researchers to make data-driven decisions in the complex process of drug design and development. A thorough understanding and empirical validation of these core properties are indispensable for unlocking the full therapeutic potential of this chemical scaffold.
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Khan, I., et al. (2024). 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists. RSC Medicinal Chemistry. Available from: [Link]
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ResearchGate. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. ResearchGate. Available from: [Link]
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Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. ACS Publications. Available from: [Link]
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Alchem.Pharmtech. CAS 326912-89-4 | 5-(3-BROMO-4-METHYL-PHENYL). Alchem.Pharmtech. Available from: [Link]
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5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole CAS number 885278-34-2
An In-depth Technical Guide to 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole (CAS 885278-34-2): A Versatile Building Block in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole (CAS No. 885278-34-2), a heterocyclic compound of significant interest to researchers and scientists in drug development. The document elucidates the compound's structural features, physicochemical properties, and its strategic importance as a synthetic intermediate. A detailed, field-proven protocol for its synthesis via [3+2] cycloaddition is presented, complete with mechanistic insights. While specific experimental spectral data for this compound is not widely published, this guide provides an authoritative, predicted characterization profile based on established spectroscopic principles for analogous structures. Furthermore, we explore its potential applications as a versatile building block in medicinal chemistry, highlighting the synthetic utility of its functional handles for the development of novel therapeutic agents. This guide is intended to serve as a practical resource for professionals leveraging advanced chemical scaffolds in pharmaceutical research.
Introduction: The Strategic Value of the Phenyl-Tetrazole Scaffold
The tetrazole ring is a cornerstone of modern medicinal chemistry, primarily serving as a highly effective bioisosteric replacement for the carboxylic acid functional group.[1][2][3] This substitution is advantageous because the tetrazole moiety maintains a similar pKa and planar structure to a carboxylate group at physiological pH, yet it often enhances metabolic stability and improves pharmacokinetic properties such as lipophilicity and membrane permeability.[3][4]
The prevalence of this scaffold is exemplified by its incorporation into numerous FDA-approved drugs, most notably the angiotensin II receptor blockers (ARBs) or "sartans" (e.g., Losartan, Valsartan), which are widely prescribed for hypertension.[5][6] In these drugs, the tetrazole ring is crucial for binding to the target receptor.
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole emerges as a particularly valuable synthetic intermediate. It provides the core, biologically relevant phenyl-tetrazole motif while incorporating two distinct, strategically placed functional handles:
-
A Bromo Group: An ideal substrate for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, alkyl, or amino substituents.
-
A Methyl Group: Offers a site for potential oxidation or further functionalization to introduce additional pharmacophoric features.
This unique combination makes the title compound a powerful platform for generating libraries of complex molecules in the pursuit of novel drug candidates.
Physicochemical and Structural Properties
The fundamental properties of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole are summarized below. A key structural feature of 5-substituted tetrazoles is the existence of two tautomeric forms, 1H and 2H, which can interconvert.[2] The 2H-tetrazole is explicitly named in the topic, though in solution, an equilibrium may exist.
| Property | Value | Source |
| CAS Number | 885278-34-2 | [7][8][9][10] |
| Molecular Formula | C₈H₇BrN₄ | [7][8][9] |
| Molecular Weight | 239.07 g/mol | [7][8][9] |
| IUPAC Name | 5-(4-Bromo-3-methylphenyl)-2H-tetrazole | [8] |
| Synonyms | 1H-Tetrazole,5-(4-bromo-3-methylphenyl)- | [9] |
| Rotatable Bond Count | 1 | [8] |
Structure:

Figure 1. 2D Chemical Structure.
Synthesis and Mechanistic Insights
The most reliable and widely adopted method for synthesizing 5-aryl-1H-tetrazoles is the [3+2] cycloaddition reaction between an aryl nitrile and an azide source.[1][4] This method avoids the direct use of the highly toxic and explosive hydrazoic acid by generating it in situ.
Synthetic Pathway
The synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole proceeds from the commercially available starting material, 4-Bromo-3-methylbenzonitrile.
Mechanistic Rationale
The reaction mechanism involves the in situ formation of hydrazoic acid (HN₃) from sodium azide and a proton source, typically an ammonium salt. The hydrazoic acid then acts as the 1,3-dipole in a cycloaddition with the nitrile's carbon-nitrogen triple bond.
Causality Behind Experimental Choices:
-
Solvent (DMF): Dimethylformamide is a polar aprotic solvent that is ideal for this reaction. It effectively dissolves the ionic reagents (NaN₃, NH₄Cl) and the organic nitrile, and its high boiling point allows the reaction to be conducted at the elevated temperatures required for the cycloaddition to proceed at a practical rate.
-
Azide Source (NaN₃ + NH₄Cl): This combination is a safer and more convenient alternative to using pure hydrazoic acid. The ammonium chloride acts as a mild proton donor, which, in equilibrium with the azide ion, generates the reactive HN₃ species directly in the reaction vessel. Lewis acids like zinc chloride can also be used to activate the nitrile, but the ammonium chloride method is very common.[2]
Experimental Protocol
This protocol is a representative procedure based on established literature methods for analogous compounds and must be adapted and optimized under proper laboratory safety protocols.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Bromo-3-methylbenzonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and ammonium chloride (NH₄Cl, 1.5 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the nitrile.
-
Heating: Heat the reaction mixture to 120 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup (Quenching): After cooling to room temperature, cautiously pour the reaction mixture into a beaker of cold water.
-
Acidification: Acidify the aqueous solution to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl). This protonates the tetrazolate anion, causing the product to precipitate.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
Anticipated Spectroscopic Characterization
While specific, published spectra for this compound are scarce, a robust characterization profile can be predicted based on its structure. A researcher synthesizing this molecule should expect the following spectral features.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Region (7.5-8.0 ppm): Three distinct signals. A doublet for the proton ortho to the bromine, a doublet of doublets for the proton between the bromo and methyl groups, and a singlet (or narrow doublet) for the proton ortho to the tetrazole ring. - Methyl Region (~2.4 ppm): A singlet integrating to 3 protons (–CH₃). - Tetrazole N-H: A very broad singlet, often not observed or found far downfield (>14 ppm), depending on solvent and concentration. |
| ¹³C NMR | - Aromatic Region (120-140 ppm): Six distinct signals for the aromatic carbons, including the carbon bearing the bromine (ipso-C-Br) and the carbon attached to the tetrazole ring (ipso-C-Tetrazole). - Tetrazole Carbon (~155 ppm): A single quaternary carbon signal for the C5 of the tetrazole ring. - Methyl Carbon (~20 ppm): A single signal for the methyl carbon. |
| FT-IR (cm⁻¹) | - ~3000-3100: Aromatic C-H stretching. - ~2950: Aliphatic C-H stretching (methyl). - ~1600, 1450: Aromatic C=C stretching. - ~1200-1300: Tetrazole ring vibrations (N-N, C=N). - ~1000-1100: In-plane C-H bending. - ~600-800: C-Br stretching. |
| Mass Spec (ESI-) | - [M-H]⁻: Expected at m/z ≈ 237/239. - Isotopic Pattern: A characteristic ~1:1 ratio for the [M-H]⁻ and [M-H+2]⁻ peaks due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |
Applications in Drug Discovery and Development
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is not typically an end-product but rather a versatile starting point for more complex molecular architectures. The bromine atom serves as a "linchpin" for diversification.
By leveraging palladium-catalyzed cross-coupling reactions, researchers can rapidly generate a library of derivatives from this single intermediate. This strategy is central to modern lead optimization, allowing for the systematic exploration of the chemical space around a core scaffold to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The tetrazole moiety's widespread biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make this building block relevant across multiple therapeutic areas.[11]
Safety and Handling
-
Compound-Specific Data: No specific GHS classification is available for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. However, as with any novel chemical, it should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reagent Hazards: The primary hazard in the synthesis of this compound lies with the reagents. Sodium azide (NaN₃) is acutely toxic and can be fatal if swallowed or absorbed through the skin. It also forms explosive heavy metal azides. All manipulations of sodium azide must be performed with extreme caution and appropriate engineering controls.
-
General Handling: Avoid inhalation of dust, ingestion, and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for the starting materials before beginning any experimental work.
Conclusion
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is more than just a catalog chemical; it is a strategically designed building block for medicinal chemistry and drug discovery. Its structure combines the bioisosterically important phenyl-tetrazole motif with orthogonal functional handles that permit extensive and predictable chemical diversification. The straightforward and robust synthetic route allows for its accessible production. For researchers aiming to develop novel therapeutics, particularly those targeting systems where a carboxylic acid mimic is beneficial, this compound represents a powerful and highly versatile starting point for innovation.
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Chemical Register. Send Inquiry or RFQ to 5-(4-BROMO-3-METHYL-PHENYL)-2H-TETRAZOLE (CAS No. 885278-34-2) Suppliers & Manufacturers. Available at: [Link]
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Molinstincts. Cas no 885278-34-2 (5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole). Available at: [Link]
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An In-depth Technical Guide to 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, a substituted aromatic tetrazole with potential applications in medicinal chemistry and drug discovery. The tetrazole moiety is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2] This document details the probable synthetic routes, spectroscopic characterization, and potential therapeutic applications of this compound, drawing upon established methodologies for tetrazole synthesis and the known biological activities of related structures. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from well-documented procedures and the vast body of research on analogous compounds to provide a robust framework for its scientific exploration.
Introduction: The Significance of the Tetrazole Scaffold in Drug Discovery
The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][3] Its unique physicochemical properties, particularly its acidic nature (pKa similar to carboxylic acids) and high degree of metabolic stability, make it an attractive surrogate for the carboxyl group in drug design.[2][3] This bioisosteric replacement can lead to enhanced oral bioavailability, improved cell membrane permeability, and greater resistance to metabolic degradation, all of which are critical parameters in the development of effective therapeutics.
The incorporation of a tetrazole moiety has led to the successful development of numerous marketed drugs with a wide range of biological activities, including antihypertensive agents (e.g., losartan), anticancer therapies, and anti-inflammatory drugs.[2] The specific compound of interest, 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, combines the tetrazole ring with a substituted phenyl group, offering a unique chemical architecture for exploration in various therapeutic areas. The presence of the bromo and methyl substituents on the phenyl ring provides handles for further chemical modification and structure-activity relationship (SAR) studies.
Synthesis and Purification
The synthesis of 5-substituted-2H-tetrazoles is a well-established area of organic chemistry.[3] The most common and direct route involves the [3+2] cycloaddition reaction between a nitrile and an azide source.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole would start from the commercially available 4-bromo-3-methylbenzonitrile. This precursor would then undergo a cyclization reaction with an azide, typically sodium azide, in the presence of a Lewis acid or an ammonium salt.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on established methods for the synthesis of 5-aryl-2H-tetrazoles. Optimization of reaction conditions (temperature, time, and stoichiometry) would be necessary to achieve the highest yield and purity.
Materials:
-
4-Bromo-3-methylbenzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-bromo-3-methylbenzonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
Causality Behind Experimental Choices:
-
Sodium Azide and Ammonium Chloride: This combination in situ generates hydrazoic acid (HN₃), the reactive species for the cycloaddition. Using ammonium chloride is a safer alternative to handling highly toxic and explosive hydrazoic acid directly.
-
DMF as Solvent: A high-boiling polar aprotic solvent like DMF is chosen to facilitate the dissolution of the reagents and to allow the reaction to be conducted at the elevated temperatures required for the cycloaddition.
-
Acidification: The tetrazole product is acidic and will exist as its sodium salt in the basic reaction mixture. Acidification protonates the tetrazole, causing it to precipitate out of the aqueous solution, which is a key step in its isolation.
Molecular Structure and Spectroscopic Characterization
The definitive identification and purity assessment of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole would rely on a combination of spectroscopic techniques.
Molecular Formula and Weight
| Property | Value |
| Molecular Formula | C₈H₇BrN₄ |
| Molecular Weight | 239.07 g/mol |
| Exact Mass | 237.98541 u |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic protons on the phenyl ring will likely appear as a set of multiplets or distinct doublets and singlets in the range of δ 7.0-8.0 ppm. The methyl protons will present as a singlet around δ 2.4 ppm. The N-H proton of the tetrazole ring may appear as a broad singlet at a downfield chemical shift (typically > 10 ppm), although its observation can be solvent-dependent and it may exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methyl carbon, and the carbon of the tetrazole ring. The tetrazole carbon typically resonates in the region of δ 150-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching of the tetrazole ring: A broad band in the region of 3000-3400 cm⁻¹.
-
C=N and N=N stretching of the tetrazole ring: A series of sharp bands between 1400-1600 cm⁻¹.
-
C-H stretching of the aromatic ring and methyl group: Around 2900-3100 cm⁻¹.
-
C-Br stretching: A sharp band in the lower frequency region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. A characteristic fragmentation of 5-substituted tetrazoles involves the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃).[4]
Potential Applications in Drug Development
Angiotensin II Receptor Antagonism
Many sartan drugs, which are angiotensin II receptor blockers used to treat hypertension, feature a 5-phenyltetrazole scaffold.[5] The tetrazole ring mimics the carboxylic acid of the endogenous ligand, angiotensin II, allowing for potent and selective binding to the AT₁ receptor. It is plausible that 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole could serve as a foundational structure for the development of novel angiotensin II receptor antagonists.
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Spectroscopic and Structural Elucidation of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a detailed analysis of the expected spectroscopic properties of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. As of the latest literature search, a complete set of publicly available, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this specific compound could not be located. The data and interpretations presented herein are therefore predictive, based on established principles of spectroscopic analysis and comparison with structurally analogous compounds. This guide is intended for research and informational purposes to aid in the characterization of this and similar molecules.
Introduction
Tetrazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their bioisosteric relationship with carboxylic acids and their broad range of pharmacological activities. The compound 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole represents a scaffold with potential for further functionalization in the pursuit of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic and biological systems.
This guide provides a comprehensive overview of the predicted spectroscopic data for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical basis for the expected spectral features and provide a framework for their interpretation.
Molecular Structure and Tautomerism
The structure of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is characterized by a tetrazole ring attached to a substituted phenyl ring. It is important to note that 5-substituted tetrazoles can exist in two tautomeric forms: the 1H- and 2H-tetrazole. The position of the proton on the tetrazole ring can significantly influence the compound's electronic properties and its spectroscopic signature. The predominant tautomer can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituent on the phenyl ring. For the purpose of this guide, we will consider the possibility of both tautomers, with the understanding that the 2H-tautomer is specified in the topic.
Caption: Predicted molecular structure of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
Synthesis Pathway
The synthesis of 5-substituted-1H-tetrazoles is well-established and typically involves the [2+3] cycloaddition of a nitrile with an azide source. For 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, a plausible synthetic route would start from 4-bromo-3-methylbenzonitrile.
Caption: A plausible synthetic workflow for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4-bromo-3-methylbenzonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture at 120-130 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
Acidification: Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of ~2-3 to precipitate the tetrazole product.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~16.0 - 17.0 | br s | 1H | N-H (tetrazole) |
| ~7.90 | d | 1H | Ar-H |
| ~7.75 | dd | 1H | Ar-H |
| ~7.60 | d | 1H | Ar-H |
| ~2.45 | s | 3H | -CH₃ |
Interpretation:
-
N-H Proton: The proton on the tetrazole ring is expected to be highly deshielded and exchangeable, appearing as a broad singlet in the downfield region of the spectrum (typically >15 ppm in DMSO-d₆). Its broadness is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange.
-
Aromatic Protons: The 4-bromo-3-methylphenyl group will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. We predict a doublet for the proton ortho to the tetrazole ring, a doublet of doublets for the proton between the bromo and methyl groups, and a doublet for the proton ortho to the bromo group. The exact chemical shifts will be influenced by the electronic effects of the substituents.
-
Methyl Protons: The methyl group protons will appear as a sharp singlet at around 2.45 ppm, a typical region for methyl groups attached to an aromatic ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-5 (tetrazole) |
| ~140.0 | Ar-C (quaternary) |
| ~135.0 | Ar-C (quaternary) |
| ~132.0 | Ar-CH |
| ~130.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~125.0 | Ar-C (quaternary) |
| ~20.0 | -CH₃ |
Interpretation:
-
Tetrazole Carbon: The carbon atom of the tetrazole ring is expected to resonate at a downfield chemical shift, typically in the range of 150-160 ppm.
-
Aromatic Carbons: The six aromatic carbons will appear in the region of 120-145 ppm. The quaternary carbons (attached to the tetrazole, bromo, and methyl groups) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shifts will be influenced by the inductive and resonance effects of the substituents.
-
Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift of around 20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2800 | Broad | N-H stretching (tetrazole ring) |
| ~3050 | Medium | C-H stretching (aromatic) |
| ~2950 | Medium | C-H stretching (methyl) |
| ~1600, 1480 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1550 | Medium | N=N stretching (tetrazole ring) |
| ~1250 | Medium | C-N stretching |
| ~1050 | Strong | C-Br stretching |
| ~850-800 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation:
-
N-H Stretch: A broad absorption band in the region of 3100-2800 cm⁻¹ is characteristic of the N-H stretching vibration of the tetrazole ring, often with fine structure due to hydrogen bonding in the solid state.
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: The characteristic absorptions for the aromatic ring C=C stretching vibrations are expected around 1600 and 1480 cm⁻¹.
-
Tetrazole Ring Vibrations: The N=N and C=N stretching vibrations of the tetrazole ring typically appear in the 1600-1400 cm⁻¹ region.
-
C-Br Stretch: The C-Br stretching vibration is expected to give a strong absorption in the fingerprint region, around 1050 cm⁻¹.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations of the substituted benzene ring will give rise to strong bands in the 900-800 cm⁻¹ region, which can be indicative of the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 239/241 | High | [M]⁺ (Molecular ion peak with bromine isotope pattern) |
| 211/213 | Moderate | [M - N₂]⁺ |
| 184 | Moderate | [M - N₂ - HCN]⁺ or [C₇H₆Br]⁺ |
| 104 | High | [C₇H₆]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be observed with a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 239 (for ⁷⁹Br) and 241 (for ⁸¹Br).
-
Fragmentation Pattern: A common fragmentation pathway for tetrazoles is the loss of a molecule of nitrogen (N₂), which would result in a fragment ion at m/z 211/213. Further fragmentation could involve the loss of HCN from the remaining heterocyclic ring or cleavage of the bond between the phenyl and tetrazole rings.
Caption: Predicted major fragmentation pathways for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole in Mass Spectrometry.
Conclusion
This technical guide has provided a detailed predictive analysis of the spectroscopic data for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. The expected ¹H NMR, ¹³C NMR, IR, and MS spectra have been discussed in detail, along with their interpretation based on the molecular structure. While experimental verification is essential for definitive structural confirmation, this guide serves as a valuable resource for researchers working on the synthesis and characterization of this and related tetrazole derivatives. The provided protocols and interpretative framework will aid in the successful identification and analysis of this important class of compounds.
References
As this guide is based on predicted data, direct references for the spectroscopic data of the title compound are not available. The following references provide information on the synthesis and spectroscopic characterization of related tetrazole compounds, which informed the predictions made in this guide.
- Zamani, L., Mirjalili, B. F., & Zomorodian, K. (2015). Synthesis and Characterization of 5-Substituted 1H-tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
- Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565-1570.
-
PubChem Compound Summary for CID 766141, 5-(4-Bromophenyl)-1H-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]
- Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ZANCO Journal of Pure and Applied Sciences, 34(6), 217-229.
An In-depth Technical Guide on 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of the Tetrazole Moiety in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the tetrazole ring stands out as a "privileged scaffold."[1][2] This five-membered heterocyclic ring, composed of four nitrogen atoms and one carbon, is not found in nature, yet it has become a cornerstone in medicinal chemistry.[3][4] Its significance lies in its role as a bioisostere for the carboxylic acid group, mimicking its acidic properties (pKa ≈ 4.5–5.0) and spatial arrangement, while offering enhanced metabolic stability and improved pharmacokinetic profiles.[3][5] This has led to the incorporation of tetrazoles into more than 20 marketed drugs spanning a wide range of therapeutic areas, including antihypertensive, anticancer, antiviral, and anti-inflammatory agents.[1][2][6]
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a key intermediate that leverages the advantageous properties of the tetrazole ring. Its substituted phenyl ring provides a versatile platform for the synthesis of complex drug molecules, particularly in the development of angiotensin II receptor blockers (ARBs), commonly known as "sartans."[5][7] This guide will provide an in-depth technical overview of the synthesis, properties, and applications of this crucial pharmaceutical intermediate, offering insights for researchers and drug development professionals.
Synthesis and Mechanistic Considerations
The primary and most efficient method for synthesizing 5-substituted-1H-tetrazoles, including 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[8][9][10] This reaction, often catalyzed by a Lewis or Brønsted acid, involves the addition of an azide across the carbon-nitrogen triple bond of the nitrile to form the stable, aromatic tetrazole ring.[11]
The synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole typically starts from the corresponding benzonitrile, 4-bromo-3-methylbenzonitrile. The general reaction is as follows:
Starting Material: 4-bromo-3-methylbenzonitrile Reagents: Sodium azide (NaN₃), often with a catalyst such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl).[12] Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is commonly used.[9][12]
Detailed Synthetic Protocol
A representative laboratory-scale synthesis is detailed below:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-3-methylbenzonitrile, sodium azide, and ammonium chloride in DMF.
-
Heating: The reaction mixture is heated to a temperature typically ranging from 80°C to 120°C for several hours.[13] The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured into an acidic aqueous solution (e.g., dilute HCl). This protonates the tetrazole ring and causes the product to precipitate out of the solution.[11]
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Causality in Experimental Choices
-
Catalyst: The use of a Lewis acid (like ZnCl₂) or a Brønsted acid (generated from NH₄Cl) is crucial to activate the nitrile group.[11] The acid coordinates to the nitrogen of the nitrile, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide ion.[11]
-
Solvent: DMF is an ideal solvent due to its high boiling point, which allows for elevated reaction temperatures to overcome the activation energy of the cycloaddition. Its polar aprotic nature also helps to dissolve the reagents.
-
Acidic Work-up: The acidification step is essential for the isolation of the product. The tetrazole ring is acidic and will exist as a salt in the basic reaction mixture. Acidification neutralizes the salt, leading to the precipitation of the less soluble neutral tetrazole.
Visualization of the Synthesis Workflow
Caption: Synthetic workflow for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
Physicochemical Properties
The physical and chemical properties of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole are crucial for its handling, storage, and subsequent reactions.
| Property | Value | Source |
| CAS Number | 885278-34-2 | [14][] |
| Molecular Formula | C₈H₇BrN₄ | Chem-Impex |
| Molecular Weight | 239.07 g/mol | Chem-Impex |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically >98% |
Note: Specific values for properties like melting point and solubility can vary depending on the purity and crystalline form of the compound.
Application in Pharmaceutical Synthesis: The Gateway to Sartan Drugs
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a pivotal intermediate in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs) or "sartans."[7] These drugs, such as Losartan, Valsartan, and Irbesartan, are widely prescribed for the treatment of hypertension. The tetrazole moiety in these drugs acts as a bioisostere for a carboxylic acid, which is essential for their binding to the angiotensin II receptor.[5]
The bromo and methyl groups on the phenyl ring of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole provide handles for further chemical modifications, allowing for the construction of the complex molecular architectures of sartan drugs. A common synthetic strategy involves a Suzuki coupling reaction, where the bromo-substituted phenyltetrazole is coupled with a suitable boronic acid derivative.
Illustrative Synthetic Pathway to a Biphenyl Tetrazole Intermediate
A key step in the synthesis of many sartans is the formation of a biphenyl structure. This is often achieved through a palladium-catalyzed Suzuki cross-coupling reaction.
Step 1: Protection of the Tetrazole Ring Before the coupling reaction, the acidic proton of the tetrazole ring is often protected to prevent side reactions. A common protecting group is the trityl (triphenylmethyl) group.
Step 2: Suzuki Coupling The protected 5-(4-bromo-3-methyl-phenyl)-tetrazole is then reacted with a suitable boronic acid, such as (4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)boronic acid, in the presence of a palladium catalyst and a base.
Step 3: Deprotection The trityl group is removed under acidic conditions to yield the final biphenyl tetrazole intermediate, which can then be further elaborated to the target sartan drug.
Visualization of a Key Synthetic Application
Caption: Suzuki coupling pathway for sartan intermediate synthesis.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
-
Hazard Identification: This compound is classified as a skin and eye irritant.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion: A Versatile and Indispensable Building Block
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a testament to the power of strategic molecular design in pharmaceutical development. Its synthesis via the robust [3+2] cycloaddition reaction and its versatile reactivity make it an invaluable intermediate. The unique properties of the tetrazole ring, combined with the functional handles on the substituted phenyl ring, provide a powerful platform for the construction of complex and life-saving drugs. For researchers and scientists in the field of drug discovery, a thorough understanding of the synthesis, properties, and applications of this key intermediate is essential for the continued development of novel therapeutics.
References
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
The Role of Tetrazole in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
-
REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. (2023). IRJMETS. Retrieved from [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). Springer Nature. Retrieved from [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Review on Synthesis of Antihypertensive Sartan Drugs. (n.d.). SciSpace. Retrieved from [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022, December 27). YouTube. Retrieved from [Link]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. (2020). ACS Omega. Retrieved from [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Preprints.org. Retrieved from [Link]
- US7868180B2 - Process for the preparation of sartan derivatives and intermediates useful in such process. (n.d.). Google Patents.
-
5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? (2015). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel Route for Synthesis of Antihypertensive Activity of Tetrazole Analogues as a Carbamate and Urea Derivatives. (2017). Hilaris Publisher. Retrieved from [Link]
-
5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. (2005). ResearchGate. Retrieved from [Link]
-
CAS 326912-89-4 | 5-(3-BROMO-4-METHYL-PHENYL)-2H-TETRAZOLE. (n.d.). Alchem Pharmtech. Retrieved from [Link]
-
Tetrazoles via Multicomponent Reactions. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1995). Journal of Medicinal Chemistry. Retrieved from [Link]
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Tetrazolium Compounds: Synthesis and Applications in Medicine. (2013). National Center for Biotechnology Information. Retrieved from [Link]
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Drugs in the Tetrazole Series. (2022). ResearchGate. Retrieved from [Link]
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A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). ResearchGate. Retrieved from [Link]
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Tetrazoles: A multi-potent motif in drug design. (2024). VU Research Repository. Retrieved from [Link]
-
5-(3-Bromo-4-methyl-phenyl)-2H-tetrazole. (n.d.). Aladdin. Retrieved from [Link]
-
One-Pot Synthesis of Tetrazole-Triazole Bis-Heterocycles via Ugi-Azide Reaction. (2023). Sciforum. Retrieved from [Link]
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The Strategic Role of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole in the Synthesis of Next-Generation Agrochemicals: A Technical Guide
Executive Summary
The relentless evolution of resistance in plant pathogens necessitates a continuous pipeline of novel agrochemicals with diverse modes of action. Within this landscape, nitrogen-rich heterocyclic compounds, particularly tetrazoles and their derivatives, have emerged as pivotal structural motifs. This technical guide delves into the strategic importance of 5-(4-bromo-3-methyl-phenyl)-2H-tetrazole as a core building block in the synthesis of advanced fungicides. We will explore its chemical rationale, plausible synthetic pathways towards high-value agrochemicals, and the mechanistic basis for the bioactivity of its derivatives, with a focus on overcoming existing fungicide resistance. This document is intended for researchers and development scientists in the agrochemical industry, providing both foundational knowledge and field-proven insights into the application of this versatile intermediate.
Introduction: The Tetrazole Moiety as a Privileged Scaffold in Fungicide Design
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a unique chemical entity in medicinal and agricultural chemistry.[1][2][3] It is often employed as a bioisosteric replacement for a carboxylic acid group, offering similar acidity and spatial arrangement but with enhanced metabolic stability.[1] In the context of agrochemicals, this stability translates to improved persistence and efficacy in the field. Tetrazole derivatives have demonstrated a broad spectrum of biological activities, including roles as plant growth regulators, herbicides, and, most notably, fungicides.[1]
The subject of this guide, 5-(4-bromo-3-methyl-phenyl)-2H-tetrazole, is a particularly strategic starting material. The substituted phenyl ring offers a scaffold for building molecular complexity, while the bromine atom serves as a versatile chemical handle for introducing diverse side chains through various cross-coupling reactions. This modularity is critical for the rational design of fungicides that can effectively target evolving pathogen biochemistry.
A prime example of the successful application of a related core structure is the novel fungicide, Metyltetraprole .[4][5][6] This compound, a quinone outside inhibitor (QoI), features a tetrazolinone moiety attached to a 3-methylphenyl ring.[4][7] Its design specifically addresses the widespread issue of resistance to older QoI fungicides caused by mutations like G143A in the fungal cytochrome b protein.[1] The compact tetrazolinone pharmacophore of Metyltetraprole avoids the steric hindrance that renders other QoIs ineffective against these resistant strains.[1][4] This successful case study underscores the immense potential of the substituted phenyl-tetrazole scaffold, and by extension, the strategic value of intermediates like 5-(4-bromo-3-methyl-phenyl)-2H-tetrazole.
Synthesis of the Core Intermediate: 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
The foundational synthesis of 5-substituted-1H-tetrazoles is typically achieved via a [3+2] cycloaddition reaction between an organic nitrile and an azide source.[8][9] This method is robust, well-documented, and amenable to industrial scale-up.
Experimental Protocol: Synthesis from 4-Bromo-3-methylbenzonitrile
This protocol outlines the synthesis of the title compound from its corresponding benzonitrile precursor.
Objective: To synthesize 5-(4-bromo-3-methyl-phenyl)-2H-tetrazole.
Materials:
-
4-Bromo-3-methylbenzonitrile
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl)
-
Dimethylformamide (DMF) or Toluene
-
Hydrochloric Acid (HCl), aqueous solution
-
Sodium Nitrite (NaNO₂), aqueous solution (for quenching excess azide)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 4-bromo-3-methylbenzonitrile (1.0 eq).
-
Reagent Addition: Add the solvent (e.g., DMF or Toluene), sodium azide (1.5 - 2.5 eq), and a catalyst/promoter such as zinc chloride (1.0 eq) or ammonium chloride (1.5 eq).[8][10] The use of zinc or other Lewis acids can significantly accelerate the reaction.[10]
-
Cycloaddition: Heat the reaction mixture to 110-120 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting nitrile is complete.
-
Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully acidify the mixture with aqueous HCl to protonate the tetrazole and dissolve inorganic salts. To decompose any residual azide, slowly add an aqueous solution of sodium nitrite at a temperature below 10 °C until a test with starch-iodide paper indicates the absence of azide. Caution: Hydrazoic acid (HN₃) is highly toxic and explosive. This quenching step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Isolation: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 5-(4-bromo-3-methyl-phenyl)-2H-tetrazole.
The Synthetic Utility of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole in Agrochemical Elaboration
The true value of 5-(4-bromo-3-methyl-phenyl)-2H-tetrazole lies in its potential as a versatile intermediate. The bromine atom on the phenyl ring is a key functional group that allows for the strategic introduction of complex side chains, which are often crucial for potent fungicidal activity. This is analogous to the synthesis of Metyltetraprole, where a complex phenylpyrazole side chain is attached to the core structure in a late-stage step.[1]
Below, we propose a plausible, field-proven synthetic workflow for elaborating the core intermediate into a hypothetical novel fungicide, leveraging modern cross-coupling chemistry.
Workflow for a Hypothetical Fungicide Synthesis
Detailed Protocol: Suzuki Cross-Coupling for Side-Chain Installation
This protocol details a hypothetical but highly plausible Suzuki coupling reaction, a cornerstone of modern synthetic chemistry, to append a biologically active side chain onto the core tetrazole structure.
Objective: To synthesize a novel fungicide candidate via palladium-catalyzed Suzuki cross-coupling.
Materials:
-
1-Methyl-5-(4-bromo-3-methyl-phenyl)-1H-tetrazole (from previous step)
-
Side-Chain Boronic Acid or Ester (e.g., 1-(4-chlorophenyl)-1H-pyrazole-3-boronic acid pinacol ester)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF, with water)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 1-methyl-5-(4-bromo-3-methyl-phenyl)-1H-tetrazole (1.0 eq), the boronic ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the mixture to 80-110 °C for 4-12 hours, or until HPLC/TLC analysis indicates the consumption of the starting aryl bromide.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the final, pure active ingredient.
This synthetic strategy offers high modularity, allowing for the rapid generation of a library of candidate compounds by simply varying the boronic ester side chain, facilitating efficient structure-activity relationship (SAR) studies.
Mechanistic Insights and Overcoming Resistance
The primary mode of action for many advanced azole-type fungicides, including the QoI class to which Metyltetraprole belongs, is the inhibition of mitochondrial respiration.[6]
Mode of Action: Quinone outside Inhibitors (QoIs)
QoI fungicides act at Complex III (the cytochrome bc₁ complex) of the mitochondrial electron transport chain.[1][6] They bind to the "Qo" (Quinone outside) site, blocking the transfer of electrons from ubiquinol to cytochrome c. This disruption halts ATP synthesis, starving the fungal cells of energy and leading to cell death.
The Structural Basis for Overcoming Resistance
As previously mentioned, the efficacy of first-generation QoIs has been compromised by single-point mutations in the target cytochrome b gene. The G143A mutation, for example, introduces a bulkier alanine residue near the Qo binding site. This creates steric hindrance that prevents larger fungicide molecules from binding effectively.
The strategic design of fungicides derived from a compact core like 5-(phenyl)-2H-tetrazole or its tetrazolinone analogue is a direct response to this challenge. The smaller, optimized pharmacophore can fit into the mutated binding site where older fungicides cannot, thus restoring potent inhibitory activity. Any novel fungicide synthesized from 5-(4-bromo-3-methyl-phenyl)-2H-tetrazole would likely be designed with this principle in mind, aiming to maintain a high affinity for both wild-type and resistant mutant forms of the target enzyme.
Data Summary
While specific quantitative data for novel compounds derived from 5-(4-bromo-3-methyl-phenyl)-2H-tetrazole are proprietary or not yet published, we can present comparative data for Metyltetraprole against resistant pathogens to illustrate the potential of this chemical class.
| Pathogen Strain | Fungicide | EC₅₀ (mg/L) | Resistance Factor (RF) |
| Z. tritici (Wild Type) | Pyraclostrobin | 0.05 | - |
| Z. tritici (G143A) | Pyraclostrobin | >100 | >2000 |
| Z. tritici (Wild Type) | Metyltetraprole | 0.0022 | - |
| Z. tritici (G143A) | Metyltetraprole | 0.0040 | <2 |
| P. teres (Wild Type) | Pyraclostrobin | 0.02 | - |
| P. teres (F129L) | Pyraclostrobin | 2.5 | 125 |
| P. teres (Wild Type) | Metyltetraprole | 0.0048 | - |
| P. teres (F129L) | Metyltetraprole | 0.0055 | <2 |
Data adapted from published studies on Metyltetraprole.[6]
The exceptionally low resistance factor (<2) for Metyltetraprole against both G143A and F129L mutant strains demonstrates its efficacy and highlights the success of the tetrazolinone scaffold in overcoming resistance. This provides a strong rationale for exploring derivatives of 5-(4-bromo-3-methyl-phenyl)-2H-tetrazole for similar performance profiles.
Conclusion and Future Outlook
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is more than a simple chemical intermediate; it is a strategic platform for the design and synthesis of next-generation fungicides. Its structural features—a metabolically stable tetrazole ring and a versatile bromophenyl scaffold—provide the ideal starting point for creating novel active ingredients. The success of Metyltetraprole validates the core concept of using a compact tetrazolinone-based pharmacophore to combat QoI resistance. By employing robust and modular synthetic strategies, such as the Suzuki cross-coupling detailed herein, researchers can efficiently explore new chemical space around this privileged scaffold. The continued development of agrochemicals derived from such intermediates will be critical in ensuring sustainable crop protection against an ever-evolving landscape of fungal pathogens.
References
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Unveiling the Therapeutic Potential of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole: A Technical Guide to Target Identification and Validation
Abstract
The tetrazole moiety is a cornerstone in medicinal chemistry, recognized as a bioisostere for the carboxylic acid group, which can enhance a molecule's metabolic stability and membrane permeability.[1][2] Compounds featuring this heterocyclic ring have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] This guide delineates a strategic approach to identify and validate the potential therapeutic targets of a specific, yet under-characterized molecule: 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. We will explore a systematic workflow, beginning with broad-spectrum biological screening and culminating in specific, mechanistic validation assays. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of novel tetrazole-containing compounds.
Introduction: The Promise of a Privileged Scaffold
The tetrazole ring system has emerged as a "privileged scaffold" in drug discovery, with numerous tetrazole-containing drugs approved for a variety of indications.[2] Their ability to participate in hydrogen bonding and their metabolic stability make them attractive components in the design of new therapeutic agents.[1] The subject of this guide, 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, combines this valuable heterocycle with a substituted bromophenyl group, a feature also present in various bioactive molecules. While the specific biological profile of this compound is not extensively documented, the known activities of structurally related tetrazole derivatives provide a strong foundation for hypothesizing its potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases.[4][5]
This guide will provide a comprehensive, step-by-step framework for the systematic investigation of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, with the ultimate goal of identifying and validating its molecular targets.
A Strategic Approach to Target Identification
Given the broad bioactivity of tetrazole derivatives, a hierarchical screening approach is recommended to efficiently narrow down the potential therapeutic targets of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. This strategy begins with broad phenotypic screening to identify the most promising therapeutic areas, followed by more focused assays to pinpoint specific molecular targets.
Caption: A hierarchical workflow for the identification and validation of therapeutic targets for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
Postulated Therapeutic Arenas and Potential Molecular Targets
Based on the extensive literature on tetrazole derivatives, we will focus our initial investigations on two high-potential therapeutic areas: oncology and inflammation.
Anticancer Activity
Many tetrazole-containing compounds have exhibited significant anticancer properties.[6][7] The potential mechanisms of action are diverse, but often involve the modulation of key signaling pathways that control cell proliferation, survival, and angiogenesis.
Potential Anticancer Targets:
-
Protein Kinases: Dysregulation of protein kinase activity is a hallmark of cancer. Key kinases to investigate include:
-
Cyclooxygenase-2 (COX-2): This enzyme is often overexpressed in tumors and contributes to inflammation and cell proliferation.[10]
Anti-inflammatory Activity
The anti-inflammatory properties of tetrazole derivatives are well-documented.[1] These effects are often mediated by the inhibition of pro-inflammatory enzymes and signaling pathways.
Potential Anti-inflammatory Targets:
-
Cyclooxygenase-2 (COX-2): A primary target for non-steroidal anti-inflammatory drugs (NSAIDs), COX-2 catalyzes the production of prostaglandins, which are key mediators of inflammation.[11]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This transcription factor plays a central role in regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[12][13]
-
Pro-inflammatory Cytokines: Direct or indirect inhibition of the production or activity of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can be a powerful anti-inflammatory strategy.[14]
Experimental Protocols for Target Validation
The following section provides detailed, step-by-step protocols for key experiments to validate the interaction of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole with its potential targets.
In Vitro Kinase Inhibition Assays
These assays are designed to determine if the test compound can directly inhibit the enzymatic activity of a specific kinase.
4.1.1. EGFR and VEGFR-2 Kinase Assays
A common method for assessing kinase activity is to measure the amount of ATP consumed during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a commercially available kit that provides a robust platform for this.[8]
Protocol: ADP-Glo™ Kinase Assay for EGFR/VEGFR-2 Inhibition
-
Reagent Preparation:
-
Prepare a 10X stock of the test compound, 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, in 50% DMSO.
-
Prepare 1.13X stocks of ATP and the appropriate peptide substrate (e.g., Y12-Sox for EGFR) in 1X kinase reaction buffer.
-
Prepare a 10X stock of the kinase (EGFR or VEGFR-2) in 1X kinase reaction buffer.
-
-
Enzyme and Compound Pre-incubation:
-
In a 384-well white, non-binding surface microtiter plate, add 5 µL of the 10X kinase solution to each well.
-
Add 0.5 µL of the 10X test compound solution (or 50% DMSO for control wells) to the appropriate wells.
-
Incubate the plate at 27°C for 30 minutes.
-
-
Kinase Reaction Initiation:
-
Add 45 µL of the ATP/peptide substrate mix to each well to start the kinase reaction.
-
Monitor the reaction kinetics by measuring fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes in a plate reader.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear portion of the progress curve.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope) to determine the IC50 value.
-
Table 1: Reagent Concentrations for Kinase Assays
| Reagent | EGFR Assay | VEGFR-2 Assay |
| Kinase | 5 nM | 3 nM |
| ATP | 15 µM | 20-50 µM |
| Peptide Substrate | 5 µM (Y12-Sox) | 5 µM (Poly(Glu:Tyr 4:1)) |
COX-2 Inhibition Assay
This assay measures the ability of the test compound to inhibit the peroxidase activity of the COX-2 enzyme.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
-
Reagent Preparation:
-
Reconstitute the human recombinant COX-2 enzyme with purified water. Aliquot and store at -80°C.
-
Prepare a stock solution of the test compound in DMSO.
-
-
Assay Reaction:
-
In a 96-well black microplate, add the following to each well:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Diluted COX-2 enzyme
-
-
Add the test compound solution to the sample wells and DMSO to the control wells.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding Arachidonic Acid to all wells.
-
Immediately begin measuring the fluorescence (λex535/λem590) kinetically for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve for each well.
-
Determine the percent inhibition of COX-2 activity by the test compound relative to the control.
-
Calculate the IC50 value by plotting percent inhibition against the log of the compound concentration.
-
Cell-Based Assays for NF-κB Pathway Inhibition
These assays determine if the test compound can inhibit the activation of the NF-κB signaling pathway in a cellular context.
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase).
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of TNF-α-induced NF-κB activity by the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
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Methodological & Application
Application Notes and Protocols for the Investigation of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
Introduction: The Therapeutic Potential of Tetrazole Scaffolds
The tetrazole moiety is a privileged scaffold in medicinal chemistry, renowned for its role as a bioisostere of the carboxylic acid group. This structural similarity confers enhanced metabolic stability and favorable pharmacokinetic properties to molecules, making it a cornerstone in modern drug discovery.[1][2] Tetrazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and antihypertensive effects.[3][4] Several FDA-approved drugs, such as the angiotensin II receptor blocker Losartan, feature a tetrazole ring, underscoring its clinical significance.[4]
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a synthetic compound that combines the pharmacologically active tetrazole ring with a substituted phenyl group. The presence of a bromine atom and a methyl group on the phenyl ring can significantly influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets, potentially leading to novel therapeutic activities. These substitutions offer avenues for exploring structure-activity relationships (SAR) to optimize potency and selectivity.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the synthesis, characterization, and biological evaluation of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. The protocols are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for investigating the therapeutic potential of this compound.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₄ | [6] |
| Molecular Weight | 239.07 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in DMSO, DMF, and methanol (predicted) | [1] |
| Storage | Store at 2-8°C in a dry, well-ventilated place | General knowledge |
Safety Precautions: 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Synthesis and Characterization
The synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole can be achieved through a well-established cycloaddition reaction between the corresponding nitrile and an azide source.
Synthetic Workflow
Caption: Synthetic workflow for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-3-methylbenzonitrile (1 equivalent) in dimethylformamide (DMF).
-
Addition of Reagents: Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 120-130°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the product.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. This will yield a mixture of 1H and 2H tautomers.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to isolate the desired 2H-tetrazole isomer.
Analytical Characterization Workflow
Caption: Analytical workflow for compound characterization.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The chemical shifts of the tetrazole ring proton and carbon are characteristic and can help distinguish between the 1H and 2H isomers.[7][8]
-
Mass Spectrometry (MS): Utilize LC-MS or high-resolution mass spectrometry (HRMS) to determine the molecular weight of the compound and confirm its elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum to identify characteristic functional group vibrations, such as N-H, C=N, and N=N stretching of the tetrazole ring.[7]
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to assess the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[8]
Protocols for Biological Evaluation
Based on the broad spectrum of activities reported for tetrazole derivatives, a tiered screening approach is recommended to efficiently identify the potential therapeutic applications of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
Experimental Logic Flow for Biological Screening
Caption: Tiered screening approach for biological evaluation.
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol assesses the cytotoxic effect of the compound on cancer cell lines.[9][10]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Antimicrobial Activity Screening (Broth Microdilution Assay)
This protocol determines the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.[3][11]
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Preparation: Prepare a stock solution of the compound in DMSO and serially dilute it in a 96-well microtiter plate with the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (no compound).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: In Vitro Anti-inflammatory Activity Screening (Griess Assay for Nitric Oxide)
This protocol measures the inhibitory effect of the compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[12][13]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite in the supernatant using a sodium nitrite standard curve. Determine the inhibitory effect of the compound on NO production.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the comprehensive evaluation of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. The modular and tiered approach allows for an efficient screening process to identify promising therapeutic activities. Positive results in these initial in vitro assays should be followed by more in-depth mechanistic studies, such as target identification, pathway analysis, and eventually, in vivo efficacy and toxicity studies in appropriate animal models. The rich chemical space of tetrazole derivatives continues to be a fertile ground for the discovery of novel therapeutic agents.
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Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. Available from: [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Available from: [Link]
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Application Note: A Framework for In Vitro Assay Development for the Novel Compound 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
Introduction
The discovery of novel chemical entities like 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole presents both an opportunity and a challenge in drug development. While its structure may suggest potential biological activity, the absence of a known target necessitates a structured and logical approach to developing a robust in vitro assay. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, develop, validate, and implement an in vitro assay for such a compound. Instead of focusing on a single, predetermined target, this document outlines the strategic decision-making process, from target hypothesis to a validated screening protocol. The principles and protocols described herein are broadly applicable to other novel compounds where the mechanism of action is yet to be elucidated. The ultimate goal is to build a reliable assay capable of quantifying the compound's biological activity and enabling structure-activity relationship (SAR) studies.[1][2]
Section 1: The Foundational Step - Target Hypothesis and Assay Selection
Before any practical assay development can begin, a putative biological target or pathway must be proposed. This initial hypothesis can be derived from several sources:
-
Computational Modeling: In silico docking simulations against libraries of known protein structures.
-
Phenotypic Screening: Initial screening in complex cell-based models to identify a biological effect, followed by target deconvolution.[3]
-
Structural Similarity: Comparison to existing molecules with known targets.
Once a target class is hypothesized (e.g., enzyme, G-protein coupled receptor (GPCR), protein-protein interaction), the next critical step is selecting an appropriate assay technology. The choice of technology is paramount, as it dictates the experimental workflow, potential interferences, and the nature of the data generated.
dot graph TD { layout=dot; rankdir=TB; splines=ortho;
} caption: Assay Technology Selection Workflow.
Section 2: A Case Study Protocol - Biochemical Enzyme Inhibition Assay
For the purpose of this guide, we will proceed with the hypothesis that 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is an inhibitor of a hypothetical enzyme, "TargetEnzyme-X." We will develop a Fluorescence Polarization (FP) based competition assay.
Assay Principle: FP is a homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule (a "tracer").[4][5] A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization of emitted light.[6] When this tracer binds to a larger molecule, like TargetEnzyme-X, its rotation slows dramatically, leading to a high polarization signal.[7][6] An inhibitor compound will compete with the tracer for binding to the enzyme. As the inhibitor displaces the tracer, the tracer tumbles freely again, causing a decrease in the polarization signal. This decrease is proportional to the inhibitor's potency.
dot graph G { layout=dot; rankdir=LR; node [shape=circle, style=filled];
} caption: Principle of FP Competition Assay.
Protocol 1: Development of an FP-based Inhibition Assay
This protocol is a multi-stage process involving reagent characterization, assay optimization, and finally, inhibitor testing.[8][9][10]
1. Materials and Reagents:
-
Purified TargetEnzyme-X
-
Fluorescently labeled tracer (specific for TargetEnzyme-X)
-
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole (Test Compound)
-
Known inhibitor of TargetEnzyme-X (Positive Control)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
DMSO (for compound dilution)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
2. Step-by-Step Procedure:
Part A: Enzyme and Tracer Titration (Assay Optimization)
Causality: The goal here is to find the minimal enzyme concentration that gives a robust signal window (the difference between high and low polarization signals). This ensures sensitivity and conserves precious reagents.[8]
-
Prepare Tracer Solution: Dilute the fluorescent tracer to a fixed, low concentration (e.g., 1-5 nM) in Assay Buffer. This concentration should be well below the expected binding affinity (Kd) to be sensitive to competition.
-
Prepare Enzyme Serial Dilution: Perform a 2-fold serial dilution of TargetEnzyme-X in Assay Buffer, starting from a high concentration (e.g., 1 µM) down to zero.
-
Plate Setup:
-
Add 10 µL of the fixed tracer solution to all wells of a 384-well plate.
-
Add 10 µL of each enzyme dilution to the wells in triplicate.
-
For "no enzyme" control wells, add 10 µL of Assay Buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on an FP-capable plate reader.
-
Analysis: Plot the millipolarization (mP) values against the enzyme concentration. Select the enzyme concentration that gives ~80% of the maximum signal (the EC80 concentration). This concentration will be used for all subsequent experiments.
Part B: IC50 Determination for Test Compound
Causality: This step quantifies the potency of the test compound by measuring its ability to inhibit the tracer-enzyme interaction across a range of concentrations.[11]
-
Prepare Compound Plate:
-
Create a serial dilution series of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole in DMSO. A typical starting point is a 10 mM stock, diluted in 1:3 steps for a 10-point curve.
-
Dilute this DMSO series into Assay Buffer to create the final working solutions. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent effects.
-
-
Plate Layout:
-
Test Compound Wells: Add 5 µL of each compound dilution.
-
Positive Control Wells: Add 5 µL of a known inhibitor at its EC80 concentration.
-
Negative (No Inhibition) Control Wells: Add 5 µL of Assay Buffer with the corresponding DMSO percentage. This represents 0% inhibition.
-
Blank (No Enzyme) Control Wells: Add 5 µL of Assay Buffer with DMSO. This represents 100% inhibition.
-
-
Add Enzyme: Add 5 µL of TargetEnzyme-X (at 2x the final EC80 concentration determined in Part A) to all wells except the Blanks. Add 5 µL of Assay Buffer to the Blank wells.
-
Pre-incubation: Gently mix and incubate for 30 minutes at room temperature. This allows the compound to bind to the enzyme before the tracer is introduced.
-
Initiate Competition: Add 10 µL of the fluorescent tracer (at 2x its final concentration) to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on the FP reader.
Section 3: Ensuring Reliability - Assay Validation and Quality Control
A well-developed assay must be validated to ensure it is robust, reproducible, and suitable for its intended purpose, such as high-throughput screening (HTS).[12][13] Key validation parameters are summarized below.
| Parameter | Formula / Method | Acceptance Criteria | Rationale |
| Signal-to-Background (S/B) | Mean(High Signal) / Mean(Low Signal) | > 2 | Ensures the signal is sufficiently distinguishable from the background noise. |
| Coefficient of Variation (%CV) | (Standard Deviation / Mean) * 100 | < 10% for controls | Measures the intra-plate variability and precision of the assay.[8] |
| Z'-Factor | 1 - [ (3σp + 3σn) / |μp - μn| ] | > 0.5 | A statistical parameter that assesses the quality of an HTS assay. A value > 0.5 indicates an excellent assay with a large separation between positive (p) and negative (n) controls.[14][15][16][17] |
| DMSO Tolerance | Run the assay with a titration of DMSO (e.g., 0.1% to 5%). | Minimal effect on Z' at the working concentration. | Confirms that the solvent used for compound delivery does not interfere with the assay. |
Note: For cell-based assays, which are inherently more variable, a Z'-factor between 0 and 0.5 may be acceptable.[14]
Section 4: Data Interpretation and Analysis
The raw data from the FP reader (in mP units) must be converted into a biologically meaningful result, such as an IC50 value.
-
Data Normalization: Convert the raw mP values to Percent Inhibition.
-
The average signal from the Negative Control wells (enzyme + tracer + DMSO) is set to 0% Inhibition.
-
The average signal from the Blank/Positive Control wells (tracer + DMSO, no active enzyme) is set to 100% Inhibition.
-
% Inhibition = 100 * (1 - [ (Signal_sample - Signal_100%) / (Signal_0% - Signal_100%) ])
-
-
Dose-Response Curve Fitting: Plot the Percent Inhibition against the logarithm of the test compound concentration.[18][19] Fit the data using a non-linear regression model (four-parameter variable slope).[18][20][21]
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
IC50 Determination: The IC50 is the concentration of the inhibitor that produces 50% of the maximal inhibition.[18][21][22] This value is derived directly from the curve-fitting algorithm and is the primary measure of the compound's potency in this assay.
Conclusion
The development of an in vitro assay for a novel compound like 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a systematic process grounded in scientific principles. It begins with a logical hypothesis of the biological target, which then guides the selection of an appropriate assay technology. As demonstrated with the FP-based enzyme inhibition case study, the process involves careful optimization of reagent concentrations, a detailed and logical protocol for execution, rigorous validation using statistical metrics like the Z'-factor, and standardized data analysis to determine potency (IC50). By following this structured framework, researchers can build a robust, reliable, and "fit-for-purpose" assay that provides high-quality data essential for advancing early-stage drug discovery projects.[9][12]
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Fluorescence polarization immunoassay - Wikipedia. Wikipedia. Available at: [Link]
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LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. Available at: [Link]
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Application Notes and Protocols for the Utilization of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole in Cellular Research
The tetrazole moiety is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere of the carboxylic acid group, which enhances metabolic stability and cell permeability of drug candidates.[1][2][3] Compounds bearing this heterocyclic ring have demonstrated a wide spectrum of pharmacological activities, including anticancer, antihypertensive, and antimicrobial effects.[4][5][6] The subject of this guide, 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, is a synthetic compound whose specific biological activities remain to be fully elucidated. The presence of a substituted phenyl ring suggests that it may interact with various cellular targets, potentially modulating signaling pathways implicated in disease.
These application notes provide a comprehensive framework for researchers to initiate the investigation of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole in a variety of cell-based assay systems. The protocols detailed herein are designed to be robust and adaptable, serving as a foundational methodology for exploring the compound's cytotoxic, apoptotic, and other potential cellular effects. It is imperative for the researcher to recognize that these protocols are starting points; empirical determination of optimal conditions for specific cell lines and experimental questions is a critical component of the scientific process.
Physicochemical Properties and Handling
A thorough understanding of the test compound's properties is fundamental to reliable and reproducible experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C8H7BrN4 | PubChem |
| Molecular Weight | 239.08 g/mol | PubChem |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in DMSO, DMF, and Methanol | Vendor Data |
| Storage | Store at 2-8°C, protect from light and moisture | Vendor Data |
Stock Solution Preparation:
For cell-based assays, it is recommended to prepare a high-concentration stock solution of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole in sterile dimethyl sulfoxide (DMSO). A 10 mM stock solution is a common starting point.
-
Calculation: To prepare a 10 mM stock solution, dissolve 2.39 mg of the compound in 1 mL of sterile DMSO.
-
Procedure: Aseptically weigh the compound and dissolve it in the appropriate volume of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity.
I. Assessment of Cytotoxicity and Cell Viability
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable colorimetric methods for this purpose. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[7][8][9]
A. MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[10][11][12]
Workflow for MTT Assay:
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole from the 10 mM stock solution in culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium and add 100 µL of the medium containing the test compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for a period of 24, 48, or 72 hours, depending on the research question.
-
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to insoluble formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 M HCl in isopropanol solution) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
B. XTT Assay Protocol
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay offers the advantage of producing a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.[2][3][4][5]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[4]
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
II. Investigation of Apoptosis Induction
Should 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole exhibit cytotoxic effects, the next logical step is to investigate whether the observed cell death is due to apoptosis (programmed cell death) or necrosis. Several assays are available to detect the hallmark features of apoptosis.[1][7][13][14]
A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.
Workflow for Annexin V/PI Staining:
Caption: Experimental workflow for detecting apoptosis using Annexin V and PI staining.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole at concentrations around the determined IC50 value for an appropriate duration (e.g., 24 or 48 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: For adherent cells, gently detach them using trypsin and collect the floating cells from the supernatant. Centrifuge the combined cell suspension at 300 x g for 5 minutes. For suspension cells, directly collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
B. Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described for the cytotoxicity assays.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
III. Hypothetical Mechanism of Action and Further Investigations
While the specific molecular targets of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole are unknown, the general class of tetrazole-containing compounds has been shown to interact with a variety of cellular targets, including enzymes and receptors.[4][5][6] The bromo-methyl-phenyl moiety may also contribute to specific interactions. Based on the literature for similar compounds, potential mechanisms of action to investigate include:
-
Enzyme Inhibition: Many small molecules exert their effects by inhibiting specific enzymes. A logical next step would be to screen 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole against a panel of kinases, proteases, or other enzymes relevant to the observed cellular phenotype.
-
Modulation of Signaling Pathways: The compound could be interfering with key signaling pathways involved in cell proliferation, survival, or apoptosis, such as the MAPK, PI3K/Akt, or NF-κB pathways. Western blotting or other protein analysis techniques can be employed to assess the phosphorylation status and expression levels of key proteins in these pathways following treatment with the compound.
Hypothetical Signaling Pathway Modulation:
Caption: A hypothetical signaling pathway potentially modulated by 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
Conclusion and Future Directions
The application notes and protocols provided herein offer a robust starting point for the in-vitro characterization of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. By systematically evaluating its effects on cell viability, proliferation, and apoptosis, researchers can begin to unravel its biological activity and potential as a therapeutic agent or a research tool. It is crucial to reiterate that the provided concentration ranges and incubation times are suggestions and must be optimized for each specific cell line and experimental context. Future investigations should focus on elucidating the precise molecular mechanism of action through target identification studies and exploring its efficacy in more complex in-vitro models, such as 3D cell cultures or co-culture systems, before proceeding to in-vivo studies.
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application of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole in medicinal chemistry.
An in-depth analysis of the existing literature indicates that 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is primarily recognized as a chemical intermediate rather than a well-characterized bioactive agent with extensive medicinal chemistry applications. Therefore, this guide adopts the perspective of a senior application scientist, outlining the prospective utility of this molecule as a strategic building block in drug discovery. The focus will be on the established roles of its core components—the tetrazole ring and the substituted phenyl group—to propose a rationale and workflow for its development into novel therapeutic agents.
Introduction: The Strategic Value of 5-Aryl-2H-Tetrazoles in Drug Discovery
The tetrazole ring is a cornerstone of modern medicinal chemistry, primarily serving as a non-classical bioisostere of the carboxylic acid group. This substitution offers several advantages in drug design, including enhanced metabolic stability against reduction, a similar pKa that allows it to be ionized at physiological pH, and the ability to participate in similar hydrogen bonding interactions as a carboxylate. The compound 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole represents a valuable starting point for drug discovery, combining the proven utility of the tetrazole moiety with a strategically functionalized aromatic ring, providing clear vectors for chemical modification and library development.
The presence of a bromine atom allows for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of chemical space. The methyl group provides a steric and electronic feature that can be crucial for optimizing binding affinity and selectivity for a biological target.
Proposed Therapeutic Applications & Mechanistic Rationale
While direct biological data for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is sparse, the broader class of 5-phenyl-tetrazole derivatives has shown significant activity across multiple target classes. This scaffold can be considered a "privileged structure" for its ability to bind to various receptors and enzymes.
Potential Target Classes:
-
G-Protein Coupled Receptors (GPCRs): The most prominent examples are the angiotensin II receptor blockers (ARBs) or "sartans" (e.g., Losartan, Irbesartan). In these molecules, a tetrazole-bearing biphenyl moiety mimics the binding of the natural ligand, demonstrating the scaffold's utility in cardiovascular medicine.
-
Enzyme Inhibition (e.g., Kinases, Proteases): The tetrazole ring can act as a key hydrogen bond acceptor or a coordinating group for metal ions in enzyme active sites. The substituted phenyl ring can be tailored to occupy hydrophobic pockets, leading to potent and selective inhibition.
-
Anti-inflammatory Agents: Phenyl-tetrazole derivatives have been explored as inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.
The diagram below illustrates a proposed workflow for initiating a drug discovery campaign starting with this compound.
Caption: Proposed drug discovery workflow.
Experimental Protocols
The following protocols provide methodologies for the synthesis, initial biological screening, and assessment of the cytotoxic profile of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole and its derivatives.
Protocol 1: Synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
This protocol describes the [3+2] cycloaddition reaction between an organonitrile and an azide, a standard and highly reliable method for synthesizing 5-substituted tetrazoles.
Rationale: This method is chosen for its high efficiency and functional group tolerance. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, while sodium azide provides the azide nucleophile. Ammonium chloride acts as a mild acid to protonate the intermediate tetrazolide anion.
Materials:
-
4-Bromo-3-methylbenzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-Bromo-3-methylbenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Add Solvent: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the nitrile.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-cold water.
-
Acidify the aqueous solution to pH ~2 by slowly adding 1M HCl. A white precipitate should form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
-
Extraction & Purification:
-
Extract the aqueous suspension three times with ethyl acetate.
-
Combine the organic layers and wash them sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Protocol 2: General In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a common method to screen the compound against a kinase target to determine its inhibitory potential (IC₅₀).
Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based system that measures the amount of ADP produced during a kinase reaction. A decrease in luminescence in the presence of the test compound indicates inhibition of kinase activity. This assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.
Materials:
-
Kinase of interest, substrate, and ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole (dissolved in DMSO)
-
Kinase Buffer (specific to the kinase of interest)
-
White, opaque 384-well assay plates
-
Multichannel pipette, plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the appropriate kinase buffer.
-
Add the kinase/substrate mix to the wells containing the compound.
-
Prepare a second master mix containing ATP.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized activity (%) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
The table below shows hypothetical screening data for a derivative compound ("Compound X") against three different kinases.
| Kinase Target | IC₅₀ (nM) | Hill Slope |
| Kinase A | 85 | -1.1 |
| Kinase B | 1,250 | -0.9 |
| Kinase C | >10,000 | N/A |
Protocol 3: Cell Viability Assessment via MTT Assay
This protocol determines the general cytotoxicity of the compound on a cancer cell line.
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a measure of cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Test compound dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a promising starting scaffold for medicinal chemistry programs. Its synthesis is straightforward, and the handles on the phenyl ring provide clear opportunities for SAR exploration through established chemical methodologies. The protocols outlined above provide a robust framework for synthesizing this core, evaluating its potential against key drug targets like kinases, and assessing its fundamental cellular effects. Future work should focus on creating a diverse library of analogs through cross-coupling chemistry and screening them against various biological targets to uncover novel, potent, and selective therapeutic leads.
References
- Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (1980). Medicinal chemistry of tetrazoles. Progress in medicinal chemistry, 17, 151-183. Available at: https://www.sciencedirect.com/science/article/pii/S007964680800021X
- Ostrovskii, V. A., Trifonov, R. E., & Popova, E. A. (2011). Tetrazole. Topics in Heterocyclic Chemistry, 25, 103-177. Available at: https://link.springer.com/chapter/10.1007/7081_2010_49
- Johansson, Seechurn, C. C. C. J., Colacot, T. J. (2012). A Historical Perspective and Modern Update on Suzuki–Miyaura Cross-Coupling. In The Suzuki-Miyaura Cross-Coupling Reaction (pp. 1-42). Wiley-VCH. Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/9783527634898.ch1
- Wexler, R. R., Greenlee, W. J., Irvin, J. D., Goldberg, M. R., Prendergast, K., Smith, R. D., & Timmermans, P. B. (1996). Nonpeptide angiotensin II receptor antagonists: the next generation in antihypertensive therapy. Journal of medicinal chemistry, 39(3), 625-656. Available at: https://pubs.acs.org/doi/abs/10.1021/jm950493n
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: https://pubs.acs.org/doi/10.1021/jo010635g
Application Notes and Protocols for High-Throughput Screening of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
Introduction: The Phenyl-Tetrazole Scaffold in Modern Drug Discovery
The tetrazole ring is a critical pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for the carboxylic acid group.[1][2][3] This substitution can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[1][2] The phenyl-tetrazole scaffold, in particular, is a recurring motif in a variety of biologically active compounds, demonstrating a wide range of therapeutic potential, including anti-inflammatory, anticancer, and antihypertensive activities.[4][5][6] 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a representative member of this class, offering a unique substitution pattern that can be explored for novel biological activities through high-throughput screening (HTS).
This guide provides a comprehensive framework for the utilization of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole in HTS campaigns. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, the rationale behind experimental choices, and strategies for data analysis and validation.
Physicochemical Properties of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in HTS. Below is a summary of the key properties for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
| Property | Value | Source |
| CAS Number | 885278-34-2 | [7] |
| Molecular Formula | C₈H₇BrN₄ | [8] |
| Molecular Weight | 239.07 g/mol | [8] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents | Inferred from common practices for small molecules in HTS |
Experimental Protocols
Preparation of Stock Solutions and Assay-Ready Plates
The accurate and consistent preparation of compound stock solutions is a critical first step in any HTS campaign to ensure data reproducibility.[9][10][11]
Rationale: A high-concentration stock solution, typically in 100% DMSO, allows for minimal solvent effects in the final assay after dilution. Serial dilutions are then performed to create a concentration range for dose-response studies.
Protocol for Stock Solution Preparation (10 mM):
-
Weighing: Accurately weigh 2.39 mg of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a sterile, amber glass vial. Add 1 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes at room temperature. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol for Preparation of Assay-Ready Plates (384-well format):
-
Intermediate Dilution: Prepare an intermediate dilution plate by diluting the 10 mM stock solution in DMSO. For a 10-point dose-response curve, a common dilution factor is 1:3.
-
Acoustic Dispensing: Utilize an acoustic liquid handler to transfer nanoliter volumes of the compound from the intermediate dilution plate to the 384-well assay plates. This technology minimizes solvent carryover and improves accuracy.
-
Final Concentration: The final concentration of the compound in the assay will depend on the final assay volume. For example, adding 50 nL of a 100 µM compound solution to a 50 µL assay volume will result in a final concentration of 100 nM.
Primary High-Throughput Screening: A General Workflow
The goal of the primary screen is to rapidly identify "hits" from a large compound library that exhibit activity in the assay of interest.[12][13]
Workflow for a Cell-Based Phenotypic Screen:
Caption: High-Throughput Screening Workflow.
Detailed Protocol Steps:
-
Assay Development and Miniaturization: Before initiating the HTS, the assay must be optimized for a 384-well or 1536-well format.[14] Key parameters to validate include cell number, reagent concentrations, and incubation times. The Z'-factor, a statistical measure of assay quality, should be consistently above 0.5.[14]
-
Cell Seeding: Dispense the appropriate number of cells into each well of the 384-well plates containing the pre-spotted compound.
-
Incubation: Incubate the plates for a predetermined time at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition: Add the detection reagent (e.g., a viability dye, luciferase substrate) to all wells.
-
Signal Detection: Read the plates using a plate reader capable of detecting the specific signal (e.g., fluorescence, luminescence).
-
Data Analysis: Normalize the raw data and calculate the percent inhibition or activation for each compound. Hits are typically defined as compounds that produce a signal above a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).
Hit Confirmation and Dose-Response Analysis
The initial hits from the primary screen must be confirmed to eliminate false positives.[15][16] A dose-response analysis is then performed to determine the potency of the confirmed hits.[17][18]
Workflow for Hit Confirmation and Dose-Response:
Caption: Hit Confirmation and Dose-Response Workflow.
Dose-Response Curve Fitting:
The dose-response data is typically fitted to a four-parameter logistic model to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).[17][19][20]
The equation for the four-parameter logistic curve is:
Y = Bottom + (Top - Bottom) / (1 + (X / IC₅₀)^HillSlope)
Where:
-
Y is the response.
-
X is the compound concentration.
-
Top is the maximum response.
-
Bottom is the minimum response.
-
IC₅₀ is the concentration at 50% of the maximal response.
-
HillSlope describes the steepness of the curve.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is yet to be elucidated, phenyl-tetrazole derivatives have been reported to modulate various signaling pathways. A plausible hypothesis is the inhibition of a key enzyme or receptor involved in a disease-relevant pathway.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical Inhibition of a Kinase Cascade.
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding, reagent dispensing errors, edge effects. | Optimize liquid handling protocols, use automated dispensers, and consider excluding outer wells from analysis.[21] |
| Low Z'-factor | Suboptimal assay conditions, reagent instability, low signal-to-background ratio. | Re-optimize assay parameters, ensure reagent quality, and select a more robust detection method. |
| High Rate of False Positives | Compound interference with the assay technology (e.g., autofluorescence, luciferase inhibition), cytotoxicity. | Perform counter-screens to identify interfering compounds.[15] Test for cytotoxicity in parallel. |
| Poor Reproducibility of Hits | Compound instability, precipitation at high concentrations, experimental error. | Confirm compound integrity, check solubility limits, and repeat experiments with fresh compound stocks. |
Conclusion
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole represents a promising starting point for hit-finding campaigns due to its privileged phenyl-tetrazole scaffold. By employing robust and well-validated HTS protocols, as outlined in this guide, researchers can effectively screen this compound and its analogs to identify novel modulators of biological pathways. Careful attention to detail in compound handling, assay execution, and data analysis is essential for the successful identification of high-quality hits for further drug development.
References
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McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. [Link]
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Bittker, J. (2012). High-Throughput RT-PCR for small-molecule screening assays. Current Protocols in Chemical Biology, 4(1), 49-63. [Link]
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Bittker, J. (2012). High-Throughput RT-PCR for small-molecule screening assays. Broad Institute. [Link]
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National Center for Biotechnology Information. (2008). Dose-Response Modeling of High-Throughput Screening Data. [Link]
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Harris, L. A., Frick, P. L., Haverty, P. M., et al. (2019). Thunor: visualization and analysis of high-throughput dose–response datasets. Nucleic Acids Research, 47(W1), W562–W568. [Link]
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Singh, S., & Narayanan, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 143-146. [Link]
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Alves, R., et al. (2021). HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. PLoS ONE, 16(11), e0259833. [Link]
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Target Discovery Institute. Small Compound Screening Overview. University of Oxford. [Link]
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DiVA. (2017). Active dose selection and dose- response modeling for quantitative high-throughput screening (qHTS). [Link]
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PhytoTech Labs. Preparing Stock Solutions. [Link]
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FasterCapital. (2025). Stock Solution: From Stock to Dilution: The Art of Preparation. [Link]
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PubChem. 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole. [Link]
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ResearchGate. Two series of tetrazole derivatives (series I and series II). [Link]
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Unknown. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
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Pharmaceutical Methods. Biological Potentials of Substituted Tetrazole Compounds. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Link]
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MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]
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PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
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Oxford Academic. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. [Link]
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ResearchGate. 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
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YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]
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National Center for Biotechnology Information. (2009). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]
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ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. [Link]
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ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
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PubMed Central. (2018). Tetrazoles via Multicomponent Reactions. [Link]
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Alchem.Pharmtech. 5-(3-BROMO-4-METHYL-PHENYL)-2H-TETRAZOLE. [Link]
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PubMed. Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. [Link]
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PubMed Central. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]
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Application Notes and Protocols: 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
A Forward-Looking Guide for Material Science Innovation
Audience: Researchers, scientists, and material development professionals.
Executive Summary
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a substituted aromatic tetrazole primarily recognized as a key intermediate in the synthesis of pharmaceuticals. While its direct application in material science is not yet established in mainstream literature, its molecular architecture presents a compelling case for exploration in several advanced material domains. The nitrogen-rich tetrazole ring, combined with the functionalizable bromophenyl group, offers significant potential for creating novel polymers, energetic materials, and metal-organic frameworks (MOFs).
This guide serves as a forward-looking technical resource. It provides a robust, validated protocol for the synthesis and characterization of the title compound. More importantly, it moves beyond established facts to propose three scientifically-grounded, exploratory research pathways for its application in material science. Each proposed application is accompanied by a detailed experimental protocol, designed to empower researchers to investigate and unlock the untapped potential of this versatile molecule.
Foundational Knowledge: Synthesis and Characterization
A reliable and scalable synthesis is the bedrock of any material science investigation. The most common and efficient route to synthesize 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide.
Synthesis Protocol: 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
This protocol details the conversion of 4-bromo-3-methylbenzonitrile to the corresponding tetrazole.
Materials:
-
4-bromo-3-methylbenzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Ethyl acetate
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methylbenzonitrile (1 equivalent) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to 105-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water with stirring.
-
Acidify the solution to pH ~2 with concentrated HCl. This step is crucial for protonating the tetrazolate anion.
-
Add a solution of sodium nitrite to neutralize any residual azide. Caution: Hydrazoic acid (HN₃) is highly toxic and explosive. This step must be performed in a well-ventilated fume hood.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 5-(4-bromo-3-methyl-phenyl)-2H-tetrazole.
-
Dry the purified product under vacuum.
-
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value/Technique | Purpose |
| Molecular Formula | C₈H₇BrN₄ | Confirms elemental composition. |
| Molecular Weight | 239.07 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Visual inspection of the purified product. |
| ¹H NMR | DMSO-d₆ or CDCl₃ | To confirm the proton environment of the aromatic ring and methyl group. |
| ¹³C NMR | DMSO-d₆ or CDCl₃ | To identify all unique carbon atoms in the molecule, including the tetrazole carbon. |
| FT-IR | KBr pellet or ATR | To identify characteristic functional group vibrations (e.g., C=N, N-H, C-Br). |
| Mass Spectrometry | ESI-MS or HRMS | To confirm the molecular weight and isotopic pattern of bromine. |
| Melting Point | DSC or Melting Point Apparatus | To assess purity and thermal stability. |
Analysis of Molecular Properties for Material Science Potential
The structure of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole suggests several avenues for material science applications.
-
High Nitrogen Content: The tetrazole ring is composed of 80% nitrogen by mass, making it a valuable building block for high-energy-density materials (HEDMs).[1][2] These materials are sought after for applications where a high release of nitrogen gas is desired, as it is an environmentally benign byproduct.[1]
-
Coordinating Heterocycle: The nitrogen atoms of the tetrazole ring are excellent ligands for coordinating with metal ions.[3] This property is fundamental to the construction of Metal-Organic Frameworks (MOFs) for applications like gas storage and catalysis.[4][5]
-
Aromatic System & Functional Groups: The bromophenyl group provides a rigid structural component and two key functional handles:
-
The bromo-substituent can be used in cross-coupling reactions (e.g., Suzuki, Heck) to build larger polymeric or dendritic structures.
-
The methyl group offers a site for further functionalization or can influence the steric and electronic properties of the molecule.
-
-
Polymerizability: The tetrazole ring can be incorporated into polymer backbones or as pendant groups, creating polymers with unique thermal, mechanical, and chemical properties.[6][7] Tetrazole-containing polymers have shown promise as polyelectrolytes and for creating networked hydrogels.[8]
Exploratory Protocols for Material Science Investigation
The following sections outline three hypothetical, yet plausible, research directions for utilizing 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole in material science.
Application Area 1: Ligand for Luminescent Metal-Organic Frameworks (MOFs)
Hypothesis: The tetrazole moiety can coordinate with lanthanide ions (e.g., Eu³⁺, Tb³⁺) while the bromophenyl group acts as an "antenna" that absorbs UV light and transfers the energy to the metal center, resulting in characteristic luminescence. The bromo-substituent allows for post-synthetic modification to tune the framework's properties.
-
Ligand Synthesis: Synthesize and purify 5-(4-bromo-3-methyl-phenyl)-2H-tetrazole as described in Section 1.1.
-
MOF Synthesis (Solvothermal Method):
-
In a Teflon-lined autoclave, combine the tetrazole ligand (0.1 mmol), a lanthanide salt such as Eu(NO₃)₃·6H₂O (0.05 mmol), and a co-ligand if necessary (e.g., terephthalic acid).
-
Add a solvent mixture, typically DMF/ethanol/water.
-
Seal the autoclave and heat at 80-120 °C for 24-72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
-
Product Recovery:
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF and then ethanol to remove unreacted starting materials.
-
Dry the crystals under vacuum.
-
-
Characterization and Validation:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Photoluminescence Spectroscopy: Excite the sample with UV light (e.g., at the absorption maximum of the ligand) and measure the emission spectrum to confirm energy transfer and characteristic lanthanide emission.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology.
-
Caption: Workflow for the synthesis and characterization of a luminescent MOF.
Application Area 2: Precursor for High-Energy-Density Materials (HEDMs)
Hypothesis: The high nitrogen content and positive heat of formation of the tetrazole ring make 5-(4-bromo-3-methyl-phenyl)-2H-tetrazole a candidate for energetic materials research.[9][10] The bromo-substituent can be replaced with nitro groups (-NO₂) via nitration to further increase the energy density and oxygen balance of the molecule.
WARNING: This protocol involves nitrating agents and potentially explosive compounds. It must be performed by trained personnel in a specialized laboratory with appropriate safety measures, including a blast shield.
-
Nitration Reaction:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid (e.g., 1:1 v/v) to 0 °C in an ice bath.
-
Slowly add 5-(4-bromo-3-methyl-phenyl)-2H-tetrazole in small portions to the cooled nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours.
-
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice.
-
The nitrated product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
-
Purification and Drying:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).
-
Dry the final product carefully at a low temperature (e.g., < 50 °C) in a vacuum desiccator. Do not use high heat.
-
-
Energetic Properties Characterization:
-
Differential Scanning Calorimetry (DSC): To determine the decomposition temperature and energy release.
-
Impact and Friction Sensitivity Tests: To assess the stability of the material to mechanical stimuli.
-
Density Measurement: Using a gas pycnometer.
-
Calculation of Detonation Properties: Use theoretical models (e.g., Kamlet-Jacobs equations) based on the calculated heat of formation and density.
-
Caption: Workflow for synthesis and safety evaluation of an energetic material.
Application Area 3: Monomer for Functional Polymers via Cross-Coupling
Hypothesis: The bromo-substituent on the phenyl ring can be utilized in a Suzuki cross-coupling reaction with a diboronic acid ester to form a novel, tetrazole-functionalized conjugated polymer. Such polymers could exhibit interesting photophysical properties or serve as advanced membranes.
-
Monomer Synthesis: Synthesize and purify 5-(4-bromo-3-methyl-phenyl)-2H-tetrazole as described in Section 1.1.
-
Polymerization (Suzuki Coupling):
-
In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the tetrazole monomer (1 equivalent), a diboronic acid ester comonomer (e.g., 1,4-benzenediboronic acid bis(pinacol) ester, 1 equivalent), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent (e.g., toluene) and an aqueous solution of a base (e.g., 2M K₂CO₃).
-
Heat the mixture to reflux (e.g., 90-100 °C) for 24-48 hours.
-
-
Product Isolation:
-
Cool the reaction mixture.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration.
-
-
Purification:
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Dry the purified polymer under vacuum.
-
-
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
NMR Spectroscopy (¹H, ¹³C): To confirm the polymer structure.
-
UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the conjugated polymer.
-
TGA/DSC: To determine the thermal stability and glass transition temperature (Tg).
-
Conclusion
While 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is currently an unsung molecule in material science, its inherent chemical functionalities present a rich platform for innovation. The protocols and exploratory pathways detailed in this guide are designed to bridge the gap between its known synthesis and its potential applications. By providing a foundation in both established procedures and forward-thinking experimental designs, we aim to equip researchers with the tools and ideas necessary to explore this promising compound and potentially develop the next generation of advanced materials.
References
- Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds. Journal of Materials Chemistry A. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ta/d3ta04374a]
- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. Life Chemicals Blog. [URL: https://lifechemicals.
- An Alliance of Polynitrogen Heterocycles: Novel Energetic Tetrazinedioxide-Hydroxytetrazole-Based Materials. MDPI. [URL: https://www.mdpi.com/2073-4352/12/9/1273]
- Synthesis and properties of tetrazole-containing polyelectrolytes based on chitosan, starch, and arabinogalactan. ProQuest. [URL: https://www.proquest.com/openview/118b85750a9446d7e0037a1e05847e3a/1?pq-origsite=gscholar&cbl=1046423]
- New energetic materials from triazoles and tetrazines. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/07370659408019688]
- Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ta/d2ta09664k]
- Main Chain 1,5-Disubstituted-1H-Tetrazole-Based Polymers via Ugi-Azide-Four-Multicomponent Polymerization (UA-4MCP). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.macromol.3c00877]
- Physiochemical and energetic properties of energetic compounds based on the tetrazole framework in a. ResearchGate. [URL: https://www.researchgate.net/figure/Physiochemical-and-energetic-properties-of-energetic-compounds-based-on-the-tetrazole_fig2_369796245]
- Hydroxide derivatives of tetrazole: computational design approach for high-energy materials. SpringerLink. [URL: Not available]
- Tetrazole amphiphile inducing growth of conducting polymers hierarchical nanostructures and their electromagnetic absorption properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29513238/]
- Design, Synthesis, and Applications of Emerging Zeolitic Tetrazolate Frameworks. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.1c00234]
- Tetrazoles via Multicomponent Reactions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473872/]
- Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/dt/c5dt02600a]
- RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. [URL: https://www.researchgate.
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34899981/]
- Polymers and copolymers based on vinyl tetrazoles, 2. Alkylation of poly(5‐vinyl tetrazole). ResearchGate. [URL: https://www.researchgate.
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- 1. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09324C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
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- 5. Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 8. Synthesis and properties of tetrazole-containing polyelectrolytes based on chitosan, starch, and arabinogalactan - ProQuest [proquest.com]
- 9. Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
Welcome to the technical support center for the synthesis of 5-(4-bromo-3-methyl-phenyl)-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's causality, empowering you to optimize your synthesis for higher yields and purity.
I. Synthesis Overview & Key Challenges
The synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole typically proceeds through a [3+2] cycloaddition reaction between 4-bromo-3-methylbenzonitrile and an azide source, most commonly sodium azide.[1][2][3] This reaction is a cornerstone for creating the tetrazole moiety, a critical functional group in medicinal chemistry, often serving as a bioisostere for carboxylic acids in drug candidates like losartan and valsartan.[2]
While conceptually straightforward, this synthesis is often plagued by challenges that can significantly impact the final yield and purity. Common issues include:
-
Low Conversion Rates: Incomplete reaction leading to a significant amount of unreacted nitrile starting material.
-
Byproduct Formation: Competing side reactions can complicate purification and reduce the yield of the desired product.
-
Purification Difficulties: Separating the tetrazole product from starting materials, catalysts, and byproducts can be challenging.
-
Safety Concerns: The use of sodium azide requires careful handling due to its toxicity and the potential for generating explosive hydrazoic acid (HN₃), especially under acidic conditions.[4]
This guide will address these challenges in a practical, question-and-answer format, providing you with the expert insights needed to overcome them.
II. Troubleshooting Guide: Enhancing Your Yield
This section is structured to address specific problems you might encounter during the synthesis.
Q1: My reaction shows low conversion of the starting nitrile, 4-bromo-3-methylbenzonitrile. What are the likely causes and how can I fix this?
A1: Low conversion is a frequent issue and can often be traced back to several key factors related to reaction kinetics and activation energy. The core of the problem lies in the nitrile group's electrophilicity and the azide's nucleophilicity.
Causality: The [3+2] cycloaddition requires the activation of the nitrile to make it more susceptible to nucleophilic attack by the azide ion.[4][5] Without proper activation, the reaction proceeds slowly or not at all.
Troubleshooting Steps:
-
Catalyst Choice & Optimization: The choice of catalyst is critical. While various catalysts can be used, their effectiveness can be substrate-dependent.[6][7]
-
Lewis Acids (e.g., ZnBr₂, AlCl₃): These are common and effective. Zinc salts, in particular, have been shown to work well in aqueous media, offering a greener and safer alternative.[1][3] Ensure your Lewis acid is anhydrous, as water can deactivate it.
-
Brønsted Acids (e.g., NH₄Cl, Triethylamine Hydrochloride): These protonate the nitrile nitrogen, increasing its electrophilicity.[4] Ammonium chloride is a cost-effective option.
-
Heterogeneous Catalysts (e.g., Silica Sulfuric Acid, ZnO): These can simplify purification as they can be filtered off after the reaction.[7][8]
-
-
Solvent Selection: The solvent plays a crucial role in solubilizing reagents and influencing reaction rates.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are excellent choices as they effectively dissolve sodium azide and the organic substrate.[9][10] However, their high boiling points can make removal difficult during workup.
-
Water: As demonstrated by Sharpless and co-workers, water can be a highly effective solvent, especially when using zinc-based catalysts.[1][3] This approach also mitigates the risk of generating significant amounts of volatile and explosive hydrazoic acid.[3]
-
-
Reaction Temperature & Time: This reaction typically requires heating to overcome the activation energy barrier.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If you see no significant change after several hours, a gradual increase in temperature may be necessary.
-
Typical temperature ranges are between 80-150 °C, depending on the solvent and catalyst used.[5]
-
-
Reagent Stoichiometry: Ensure you are using a slight excess of sodium azide (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.
Q2: I'm observing significant byproduct formation. What are the common side reactions, and how can I minimize them?
A2: Byproduct formation is a common culprit for low yields and purification headaches. Understanding the potential side reactions is the first step to mitigating them.
Common Side Reactions:
-
Nitrile Hydrolysis: In the presence of water (especially at high temperatures and acidic or basic conditions), the nitrile group can hydrolyze to the corresponding amide or carboxylic acid.[11]
-
Formation of Hydrazoic Acid (HN₃): Under acidic conditions, sodium azide can be protonated to form the highly toxic and explosive hydrazoic acid.[4] While not a byproduct in the traditional sense, its formation represents a loss of the azide nucleophile and a significant safety hazard.
Minimization Strategies:
-
Control of pH: Maintain neutral or slightly basic conditions during the reaction to prevent both nitrile hydrolysis and the formation of hydrazoic acid. If an acidic workup is necessary to protonate the tetrazole for extraction, it should be done cautiously in a well-ventilated fume hood with cooling.[4]
-
Anhydrous Conditions (for non-aqueous reactions): If you are not using an aqueous system, ensure your solvent and reagents are dry to prevent hydrolysis.
-
Temperature Management: Avoid excessively high temperatures, as this can promote side reactions and decomposition. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing byproduct formation.
Q3: The purification of my final product is challenging. What are the best practices for isolating pure 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole?
A3: Effective purification is crucial for obtaining a high-quality product. The acidic nature of the tetrazole N-H bond is key to a successful purification strategy.
Purification Workflow:
-
Post-Reaction Quenching and Acidification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using a heterogeneous catalyst, filter it off at this stage.
-
Carefully add water to the reaction mixture.
-
In a well-ventilated fume hood, slowly acidify the aqueous solution with an acid like 3M HCl until the pH is around 1-2.[1] This protonates the tetrazolate anion, causing the neutral tetrazole to precipitate out of the aqueous solution.
-
-
Isolation of the Crude Product:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
-
Recrystallization:
-
Recrystallization is often the most effective method for purifying the crude product.
-
Common solvents for recrystallization of phenyltetrazoles include ethanol or mixtures of ethanol and water.[12] Experiment with different solvent systems to find the one that gives the best recovery of pure crystals.
-
-
Column Chromatography (if necessary):
-
If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.[13]
-
A typical eluent system would be a mixture of hexane and ethyl acetate.
-
III. Frequently Asked Questions (FAQs)
Q: Is there a preferred synthetic route to the starting material, 4-bromo-3-methylbenzonitrile?
A: Yes, a common and reliable method is the Sandmeyer reaction, starting from 4-bromo-3-methylaniline.[14][15][16] This involves diazotization of the aniline followed by reaction with a cyanide source, typically in the presence of a copper(I) catalyst.
Q: What are the critical safety precautions when working with sodium azide?
A: Sodium azide is acutely toxic and can form explosive heavy metal azides. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, which will generate toxic and explosive hydrazoic acid.[4] Also, be mindful that waste containing azide can form explosive salts with some metals, so it should be disposed of according to your institution's safety guidelines.[4]
Q: Can microwave irradiation be used to improve the reaction rate?
A: Yes, microwave-assisted synthesis has been shown to significantly accelerate the formation of 5-substituted tetrazoles, often leading to shorter reaction times and improved yields.[17]
Q: My final product has two possible tautomers (1H and 2H). Which one is predominantly formed?
A: For 5-substituted tetrazoles, the 2H-tetrazole tautomer is often the more stable and therefore the major product. However, the position of the proton can be influenced by the substituent on the phenyl ring and the solid-state packing forces.
IV. Experimental Protocols & Visualizations
Protocol 1: Zinc-Catalyzed Synthesis in Water
This protocol is adapted from the work of Demko and Sharpless and offers a safer, more environmentally friendly approach.[1][2]
Materials:
-
4-bromo-3-methylbenzonitrile (10 mmol, 1.96 g)
-
Sodium azide (NaN₃) (12 mmol, 0.78 g)
-
Zinc bromide (ZnBr₂) (12 mmol, 2.70 g)
-
Deionized water (20 mL)
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-3-methylbenzonitrile, sodium azide, zinc bromide, and deionized water.
-
Heat the mixture to reflux with vigorous stirring for 24 hours.
-
Cool the reaction mixture to room temperature.
-
In a fume hood, carefully add 3M HCl until the pH of the aqueous layer is ~1. This will cause the product to precipitate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low yield issues.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
- 13. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. Sandmeyer Reaction [organic-chemistry.org]
- 17. 1H-Tetrazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
Welcome to the technical support guide for the synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing the common and robust [3+2] cycloaddition of 4-bromo-3-methylbenzonitrile and an azide source. Our goal is to provide field-proven insights and practical solutions to common challenges, focusing on the identification and mitigation of side products to improve yield, purity, and reproducibility.
Section 1: The Core Synthesis and Inherent Challenges
The conversion of an aryl nitrile to a 5-aryl-tetrazole is a cornerstone reaction in medicinal chemistry, valued for its efficiency in creating a key structural motif that often serves as a bioisostere for a carboxylic acid.[1][2] The primary route involves the reaction of 4-bromo-3-methylbenzonitrile with sodium azide, typically facilitated by a Lewis or Brønsted acid catalyst.[3][4]
The reaction appears straightforward, but several critical factors can lead to the formation of persistent impurities and low yields. Understanding the main reaction pathway and its potential deviations is the first step in effective troubleshooting.
Caption: The catalyzed [3+2] cycloaddition pathway.
A crucial, and often overlooked, aspect of the product is its existence as a mixture of tautomers: 5-(4-Bromo-3-methyl-phenyl)-1H-tetrazole and 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.[1] These are distinct chemical species that will exhibit different spectroscopic signatures (e.g., in ¹H NMR) and can complicate purification. The ratio of these tautomers in solution is dependent on factors like solvent polarity and pH.
Section 2: Troubleshooting Guide - Side Products & Purity
This section addresses the most common issues encountered during the synthesis and workup, presented in a practical question-and-answer format.
Problem: My reaction is sluggish, and the primary spot on TLC is my starting material.
Question: "I've run the reaction for several hours, but TLC and LC-MS analysis show a high percentage of unreacted 4-bromo-3-methylbenzonitrile. What's going wrong?"
Answer: Low conversion is a frequent issue stemming from several potential root causes related to reaction kinetics and activation.
-
Cause 1: Inactive Catalyst. The role of the catalyst (e.g., zinc salts, ammonium chloride, or solid acids) is to coordinate to the nitrogen of the nitrile, activating it for nucleophilic attack by the azide ion.[5] If the catalyst is old, hydrated, or of poor quality, this activation step is inefficient.
-
Solution: Use a freshly opened or properly stored catalyst. For Lewis acids like ZnBr₂, which can be hygroscopic, consider drying under vacuum before use.
-
-
Cause 2: Insufficient Temperature. The [3+2] cycloaddition has a significant activation energy barrier. While some modern catalysts work at lower temperatures, many standard procedures require heating (e.g., 80-120 °C) to achieve a reasonable reaction rate.[6]
-
Solution: Ensure your reaction is reaching and maintaining the target temperature. Use a high-boiling solvent like DMF, DMAc, or toluene if necessary. Microwave-assisted synthesis can also dramatically shorten reaction times.
-
-
Cause 3: Poor Solubility. If the nitrile or azide salt is not fully dissolved in the reaction solvent, the reaction becomes mass-transfer limited.
-
Solution: Choose a solvent in which all reagents are soluble at the reaction temperature. DMF is a common and effective choice for this reason.
-
Problem: I see a major byproduct with a mass of [M+18].
Question: "My LC-MS shows a significant peak with m/z corresponding to my starting nitrile plus water (C₈H₈BrNO). What is this impurity and how do I prevent it?"
Answer: This byproduct is almost certainly 4-bromo-3-methylbenzamide , the result of nitrile hydrolysis. This is the most common and troublesome side reaction, particularly when using protic or strong Lewis acids under non-anhydrous conditions.[7][8]
Caption: The hydrolysis of nitrile to amide side reaction.
-
Mechanism of Formation: The acid catalyst that activates the nitrile for azide attack also makes it highly susceptible to nucleophilic attack by any water present in the reaction mixture.[5][9]
-
Prevention Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and dry glassware. While challenging on a large scale, this is effective.
-
Change of Catalyst: Switch from a Brønsted acid like NH₄Cl to a Lewis acid that is less prone to promoting hydrolysis. The method developed by Sharpless using zinc salts (e.g., ZnBr₂) in water is paradoxically effective because the reaction is fast and the pH is controlled near neutral, minimizing hydrazoic acid release and competitive hydrolysis.[3][10]
-
Careful Workup: During the acidic workup, prolonged exposure to strong acid at elevated temperatures can hydrolyze any remaining nitrile. Perform the acidification in an ice bath and filter the precipitated product promptly.
-
Problem: My NMR is complex and doesn't look like a single compound.
Question: "I've isolated a product that seems pure by LC-MS, but the ¹H NMR spectrum has doubled-up aromatic signals and a broad peak I can't assign. Is my product impure?"
Answer: This is a classic signature of the 1H/2H tautomeric mixture. You do not have an impurity in the traditional sense; you have two distinct, rapidly equilibrating isomers of your product.
-
Spectroscopic Evidence:
-
¹H NMR: The chemical environments of the aromatic protons are slightly different in the 1H and 2H forms, leading to two sets of signals. The N-H proton of the 1H tautomer typically appears as a very broad signal far downfield (>14 ppm), which is often missed or integrated poorly.
-
¹³C NMR: You will also observe two distinct sets of signals for the aromatic and tetrazole carbons.
-
-
Solution/Interpretation:
-
Acknowledge the Mixture: For many applications, the tautomeric mixture is used directly, as it is considered the "parent" tetrazole.
-
Purification: It is generally not practical or necessary to separate the tautomers. Purification by recrystallization or chromatography will yield the same equilibrium mixture.
-
Derivatization: If a single isomer is required for downstream applications (e.g., for structure-activity relationship studies), the tautomeric mixture must be alkylated. This alkylation itself can be a source of side products (N1 vs. N2 alkylation), and the regioselectivity is highly dependent on the alkylating agent and conditions.[11]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when performing this reaction? The main hazard is the use of sodium azide (NaN₃). In the presence of acid, it forms the highly toxic and explosive hydrazoic acid (HN₃).[12][13] Additionally, azides can form explosive heavy metal salts.
-
Safety Protocol:
-
Always conduct the reaction in a well-ventilated fume hood.
-
Never add strong acid directly to concentrated solutions of sodium azide.
-
Quench any residual azide in the aqueous waste stream before disposal, for example, with sodium nitrite under acidic conditions.
-
Q2: How do I selectively obtain the 2H-tetrazole isomer? Direct synthesis from the nitrile and sodium azide will always produce the tautomeric mixture. To obtain a specific N-substituted isomer, such as a 2-alkyl-2H-tetrazole, you must first synthesize the parent tetrazole (the tautomeric mixture) and then perform a selective N-alkylation reaction. Achieving high regioselectivity for N2-alkylation often requires specific conditions, such as using a particular base and solvent, or employing specialized synthetic routes.[11][14]
Q3: Can I use a different starting material if 4-bromo-3-methylbenzonitrile is unavailable? Yes, the synthesis of the nitrile is often a preceding step. A common route is the Sandmeyer reaction from 4-amino-2-methylbenzonitrile or the direct cyanation of an aryl bromide. Alternatively, you can start from 4-bromo-3-methylbenzaldehyde, convert it to the aldoxime, and then dehydrate it to the nitrile.
Section 4: Recommended Experimental Protocol
This protocol is adapted from the robust and widely cited method developed by Demko and Sharpless, which offers high yields while minimizing safety hazards associated with hydrazoic acid.[3]
Synthesis of 5-(4-Bromo-3-methyl-phenyl)-1H/2H-tetrazole
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylbenzonitrile (1.96 g, 10.0 mmol), sodium azide (NaN₃, 0.78 g, 12.0 mmol, 1.2 equiv), and zinc bromide (ZnBr₂, 2.25 g, 10.0 mmol, 1.0 equiv).
-
Reaction: Add deionized water (20 mL) to the flask. Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. The mixture will become a thick white slurry.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 12-24 hours. Look for the disappearance of the starting nitrile spot.
-
Workup - Acidification: Cool the reaction mixture to room temperature. While stirring, slowly add 3M hydrochloric acid (HCl, ~15 mL) until the pH of the solution is ~1-2. A thick white precipitate of the product will form.
-
Isolation: Cool the slurry in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove inorganic salts.
-
Drying: Dry the white solid under high vacuum to a constant weight.
-
Purity and Yield: The product is often >95% pure after this procedure. Typical yields are in the 85-95% range. If further purification is needed, recrystallization from ethanol/water or isopropanol can be performed.
Section 5: Data Summary Tables
Table 1: Common Byproducts and Their Identification
| Observed Issue | Probable Identity | Molecular Formula | Expected Mass [M+H]⁺ | Identification Method |
| Unreacted SM | 4-Bromo-3-methylbenzonitrile | C₈H₆BrN | 196.98 / 198.98 | LC-MS, TLC (Rf > Product) |
| Byproduct (SM+18) | 4-Bromo-3-methylbenzamide | C₈H₈BrNO | 213.99 / 215.99 | LC-MS, IR (Amide C=O stretch) |
| Product | 5-(4-Bromo-3-methyl-phenyl)-tetrazole | C₈H₇BrN₄ | 239.00 / 241.00 | LC-MS, NMR |
Table 2: Comparison of Selected Reaction Conditions for 5-Aryl-Tetrazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Advantages | Key Reference |
| ZnBr₂ | Water | 100-105 | 12-24 | High yield, enhanced safety (no HN₃ release), environmentally friendly. | [3] |
| NH₄Cl | DMF | 110-120 | 8-16 | Traditional, effective for many substrates, inexpensive. | [1] |
| Silica Sulfuric Acid | DMF | 120 | 4-6 | Heterogeneous catalyst, easy removal, good yields. | [4] |
| L-proline | DMSO | 120 | 2-5 | Organocatalytic, metal-free, environmentally benign. | |
| Microwave | DMF | 150 | 0.25-0.5 | Extremely fast reaction times, high throughput potential. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
- Coca, A., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synlett, 30(10), 1051-1059.
- Maxwell, J. R., et al. (1982). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 25(1), 71-76.
- Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7367-7432.
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]
- Barabé, F., et al. (2016). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. Tetrahedron Letters, 57(25), 2737-2740.
- Modha, S. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Published by the American Chemical Society.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- Zare, A., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
- Dams, I., et al. (2015). Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? Molecules, 20(12), 21474-21489.
- Li, P., et al. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. International Journal of Molecular Sciences, 13(4), 4696–4703.
- Demko, Z. P., & Sharpless, K. B. (2001).
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
- Sinha, B., et al. (2022). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 12(34), 22156-22167.
- de Fátima, A., et al. (2017). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 41(19), 10641-10649.
- Vishwakarma, R., et al. (n.d.). The reaction of benzonitrile with sodium Azide for the synthesis of tetrazoles catalyzed by gold nanoparticles and auric chloride.
- Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(42), 12210–12216.
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Conversion of nitriles to amides. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-methylbenzonitrile. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 29). Reactions of Azides. Retrieved from [Link]
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Prof. Gerald Dyker's Insights & Essentials. (2024, November 6). Caution! Sodium Azide: Chemistry Made Simple 19 [Video]. YouTube. [Link]
-
Alchem Pharmtech. (n.d.). CAS 326912-89-4 | 5-(3-BROMO-4-METHYL-PHENYL)-2H-TETRAZOLE. Retrieved from [Link]
Sources
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- 4. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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stability and degradation of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
Welcome to the dedicated support center for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling, storing, and utilizing this compound in an experimental setting. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Core Compound Properties & Safe Handling
Before initiating any experiment, a thorough understanding of the compound's characteristics and safety profile is paramount. Tetrazoles as a class possess a high nitrogen content, which contributes to both their utility as carboxylic acid bioisosteres and their potential energetic properties.[1][2]
FAQ: What are the fundamental physicochemical properties and recommended storage conditions?
While specific experimental data for this exact molecule is not broadly published, we can infer its properties from the general class of 5-substituted phenyltetrazoles.
Answer: 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is expected to be a white to pale yellow crystalline solid.[3] The tetrazole moiety confers weak acidity, with a pKa generally comparable to that of carboxylic acids, making it likely to be deprotonated at physiological pH.[3][4] It is typically soluble in polar organic solvents like DMSO and DMF.[3]
Storage is critical to prevent degradation. The key is to mitigate exposure to energy sources—namely heat and light.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Minimizes the rate of potential thermal decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents potential long-term oxidative degradation. |
| Light | Store in an amber vial or light-proof container. | Tetrazole rings can be susceptible to photolytic cleavage.[1][5] |
| Moisture | Keep container tightly sealed in a dry environment. | Prevents hydrolysis and potential physical changes to the solid material. |
Troubleshooting: I'm concerned about the energetic nature of tetrazoles. What specific safety precautions are necessary?
Answer: This is a valid and important concern. While many functionalized tetrazoles used in medicinal chemistry are not explosive under normal laboratory conditions, the high nitrogen content means they are endothermic compounds—heat is absorbed during their formation and can be released rapidly upon decomposition.[6] Some tetrazole derivatives are indeed investigated as energetic materials.[7][8]
Key Safety Protocols:
-
Avoid Mechanical Shock and Friction: Do not grind the material forcefully. Use spark-proof tools for handling.[6][9]
-
Avoid High Temperatures: When heating solutions, do so gradually in a well-ventilated fume hood. Never heat the dry, solid compound to its decomposition temperature outside of a specialized thermal analysis instrument (e.g., DSC/TGA). Some phenyl tetrazoles begin to decompose exothermically at temperatures between 190–240°C.[10]
-
Avoid Strong Oxidizers and Acids: Tetrazoles can react vigorously with strong oxidizing agents and acids.[3]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and appropriate gloves.
-
Small Scale First: When performing a new reaction, always begin on a small scale to assess its reactivity before scaling up.
Section 2: Stability Profile & Degradation Pathways
The stability of your compound directly impacts the reliability and reproducibility of your experimental data. Degradation can lead to lower yields, unexpected side products, and erroneous biological activity measurements.
FAQ: What are the primary environmental factors that can cause the degradation of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole?
Answer: The primary degradation drivers for phenyltetrazole derivatives are light (photolysis) and heat (thermolysis) .[1][7] Hydrolytic and oxidative pathways are generally less common for the core tetrazole ring under typical experimental conditions but should not be entirely dismissed, especially under harsh pH or oxidative stress.
-
Photodegradation: This is often the most significant concern for tetrazoles in solution.[1] UV light exposure can induce cleavage of the tetrazole ring, leading to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates like nitrilimines.[1][5] These intermediates can then react with solvents or other molecules to form a variety of secondary products. The specific photoproducts depend heavily on the solvent used.[1]
-
Thermal Degradation: At elevated temperatures, the tetrazole ring can decompose, also resulting in the liberation of two nitrogen molecules.[1][7] This process is often highly exothermic.[10] The products can include isonitriles or other rearranged species.[10]
-
Hydrolytic Stability: The tetrazole ring itself is generally stable to hydrolysis. However, extreme pH conditions (strong acid or base) coupled with high temperatures could potentially affect the molecule, though this is less common than photo or thermal degradation. Tetrazole anions formed with metal hydroxides are noted to be stable even at elevated temperatures in aqueous or alcoholic media.[3]
Troubleshooting Guide: Identifying Compound Degradation
This workflow helps diagnose potential degradation during your experiment or storage.
// Nodes A [label="Unexpected Experimental Result\n(e.g., low yield, new HPLC peaks, color change)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Was the starting material verified for purity\n(>98%) before use?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Repurify starting material.\nRe-run experiment.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Consider degradation as the cause.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Analyze sample by LC-MS.\nLook for mass loss of 28 Da (N2).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Was the experiment run\nunder light exposure?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Was the experiment run\nat elevated temperatures (>60°C)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Were harsh pH or\noxidizing agents used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Diagnosis: Probable Photodegradation.\nAction: Repeat experiment in the dark\nor with amber glassware.", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Diagnosis: Probable Thermal Degradation.\nAction: Re-evaluate reaction temperature.\nConsider alternative, lower-temp methods.", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Diagnosis: Probable Chemical Degradation.\nAction: Review reagent compatibility.\nBuffer the reaction medium if necessary.", fillcolor="#34A853", fontcolor="#FFFFFF"]; L [label="Degradation unlikely.\nRe-evaluate reaction conditions\n(catalyst, solvent, time).", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label="No"]; B -> D [label="Yes"]; D -> E; E -> F [label="Mass loss observed"]; E -> L [label="No mass loss"]; F -> I [label="Yes"]; F -> G [label="No"]; G -> J [label="Yes"]; G -> H [label="No"]; H -> K [label="Yes"]; H -> L [label="No"]; }
Section 3: Experimental Protocols & Analytics
Proactive measures and robust analytical methods are key to successfully working with 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
FAQ: What are the best analytical methods for monitoring the purity and stability of this compound?
Answer: A multi-pronged approach is recommended for robust analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to ensure protonation) is a standard starting point. A UV detector set to an appropriate wavelength (e.g., ~254 nm) will allow for the quantification of the parent compound and the detection of impurities or degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying degradation products. By coupling an HPLC to a mass spectrometer, you can get the mass of the parent ion and any new peaks that appear. A key diagnostic feature of tetrazole degradation is the loss of 28 Da, corresponding to the extrusion of N₂ gas.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for initial structure confirmation and for identifying major impurities.[11] The proton on the tetrazole ring (N-H) typically appears as a broad signal far downfield in the ¹H NMR spectrum.[3]
Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is a proactive way to understand your molecule's liabilities. It involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.
Objective: To determine the stability of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each condition.
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Heat at 60°C for 24 hours.
-
Oxidative Stress: Add 3% hydrogen peroxide solution. Keep at room temperature for 24 hours.
-
Thermal Stress: Heat a solution at 80°C for 48 hours in the dark.
-
Photolytic Stress: Expose a solution in a clear vial to a photostability chamber (with UV and visible light) for 24 hours.
-
Control: Keep one vial of the stock solution at 2-8°C in the dark.
-
-
Sample Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC-UV method. If significant degradation is observed, analyze the stressed samples by LC-MS to identify the mass of the degradants.
Visualization of a Potential Degradation Pathway
The photolytic degradation of 5-substituted tetrazoles is a well-documented process that proceeds through highly reactive intermediates.[1]
// Nodes Parent [label="5-Aryl-2H-tetrazole\n(Starting Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Nitrilimine Intermediate\n(Highly Reactive)", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Various Secondary Products\n(e.g., from reaction with solvent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N2 [label="N2 (gas)", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Parent -> Intermediate [label=" hν (Light)\n- N2"]; Intermediate -> Products [label=" Trapping by\nSolvent/Reagents"]; Parent -> N2 [style=invis]; // Helper for positioning }
This diagram illustrates the initial, critical step in photodegradation: the absorption of light energy leads to the cleavage of the ring and the loss of stable nitrogen gas.[1] The resulting nitrilimine is an electron-deficient species that will rapidly react with its environment, leading to a complex mixture of final products. This underscores why protecting experiments from light is so crucial.
By understanding these principles and utilizing the provided troubleshooting guides, you can better control the stability of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, leading to more reliable and successful research outcomes.
References
-
Alves, M.J., et al. (2015). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules. Available at: [Link]
-
Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]
-
Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. PubMed Central. Available at: [Link]
-
Ostrovskii, V.A., et al. (2024). Decomposition products of tetrazoles. ResearchGate. Available at: [Link]
-
Thota, B., et al. (2024). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances. Available at: [Link]
-
Jaiswal, V., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. Available at: [Link]
-
Szczepek, W.J., et al. (2005). 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. ResearchGate. Available at: [Link]
-
Jaiswal, V., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
-
Kumar, D., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. Available at: [Link]
-
Wikipedia. (n.d.). Tetrazole. Wikipedia. Available at: [Link]
-
Butler, R.N. (1973). The Chemistry of the Tetrazoles. Chemical Reviews. Available at: [Link]
-
Titi, A., et al. (2016). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. ResearchGate. Available at: [Link]
-
Reddy, K.L., et al. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry. Available at: [Link]
-
Demko, Z.P., & Sharpless, K.B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. ResearchGate. Available at: [Link]
-
Alves, M.J., et al. (2015). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. ResearchGate. Available at: [Link]
-
Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet. Bio-Fine. Available at: [Link]
-
Cole-Parmer. (2009). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Cole-Parmer. Available at: [Link]
-
Demko, Z.P., & Sharpless, K.B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. Available at: [Link]
Sources
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Technical Support Center: Optimizing Tetrazole Formation
To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: Technical Guide for Optimizing Reaction Conditions for Tetrazole Formation
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of tetrazoles. The following information is designed to help you navigate the complexities of this important reaction and achieve optimal results in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during tetrazole synthesis, offering step-by-step solutions grounded in chemical principles.
Q1: My tetrazole synthesis is resulting in a low yield or failing to proceed. What are the likely causes and how can I fix this?
Low or no yield is a frequent issue stemming from several factors. A systematic approach to troubleshooting is crucial.
Possible Cause 1: Inadequate Nitrile Activation
The [3+2] cycloaddition of an azide to a nitrile requires the activation of the nitrile group.[1] Without proper activation, particularly with electron-rich or sterically hindered nitriles, the reaction can be sluggish or fail completely.[1]
Solution:
-
Catalyst Selection: The reaction is typically facilitated by a Lewis or Brønsted acid catalyst.[2] Zinc salts, such as ZnBr₂, are widely used and effective for a broad range of nitriles.[2][3] Other effective catalysts include copper-based nanocatalysts, cobalt complexes, and iodine.[2][4][5] The choice of catalyst can be critical, and screening a few options may be necessary.
-
Catalyst Loading: Ensure the correct catalyst loading is used. While catalytic amounts are sufficient, too little may not effectively activate the nitrile.
Possible Cause 2: Improper Reaction Conditions
Temperature and reaction time are critical parameters in tetrazole synthesis.
Solution:
-
Temperature Optimization: Many tetrazole formations require elevated temperatures, often in the range of 100-150 °C, to proceed at a reasonable rate.[1][6] Insufficient heating can lead to poor conversion.[1] Conversely, excessively high temperatures or prolonged heating can lead to thermal decomposition of the tetrazole product, reducing the yield.[5]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Prematurely stopping the reaction will result in incomplete conversion.[1]
Possible Cause 3: Poor Solubility
For the reaction to occur efficiently, both the nitrile and the azide salt must be adequately dissolved in the solvent.[1]
Solution:
-
Solvent Choice: High-boiling polar aprotic solvents like DMF and DMSO are frequently used because they effectively dissolve the reagents and can be heated to the required temperatures.[2][6] However, the choice of solvent can be substrate-dependent, and in some cases, greener options like water or alcohols have proven effective, especially with certain catalysts.[2][3]
Q2: I'm observing the formation of significant byproducts alongside my desired tetrazole. What are the likely side reactions and how can I minimize them?
Side reactions can significantly reduce the yield and complicate the purification of the desired tetrazole.
Possible Side Reaction 1: Nitrile Hydrolysis
In the presence of water and acidic or basic conditions, nitriles can hydrolyze to the corresponding amide or carboxylic acid.[1]
Solution:
-
Anhydrous Conditions: If nitrile hydrolysis is suspected, ensure the reaction is carried out under anhydrous conditions. Use dry solvents and reagents.
-
pH Control: If using aqueous conditions, careful control of the pH is necessary to avoid promoting hydrolysis.
Possible Side Reaction 2: Formation of Isomeric Products
When synthesizing N-substituted tetrazoles, the formation of 1,5- and 2,5-disubstituted isomers is a common issue.[7] The 2,5-disubstituted tetrazole is generally the thermodynamically favored product.[7]
Solution:
-
Solvent and Base Selection: The ratio of isomers is influenced by the solvent and the base used.[7] For instance, a biphasic system like toluene/water has been shown to favor the formation of a single isomer in some cases.[7]
-
Characterization: Use ¹³C NMR spectroscopy to distinguish between the isomers. The chemical shift of the tetrazole ring carbon (C5) is typically deshielded (shifted downfield) in the 2,5-disubstituted isomer compared to the 1,5-isomer.[7]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of tetrazole synthesis.
Q1: What is the underlying mechanism of tetrazole formation from a nitrile and an azide?
The most common method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source.[6][8][9] While often depicted as a concerted cycloaddition, computational studies suggest a stepwise mechanism is more likely in many cases.[6][10][11][12] This involves the nucleophilic attack of the azide on the activated nitrile to form an imidoyl azide intermediate, which then undergoes cyclization to form the aromatic tetrazole ring.[6][10][11][12]
Caption: Generalized mechanism of tetrazole formation.
Q2: What are the critical safety precautions I need to take when working with azides for tetrazole synthesis?
Working with azides requires strict adherence to safety protocols due to the potential formation of highly toxic and explosive hydrazoic acid (HN₃) and shock-sensitive heavy metal azides.[13][14]
-
Avoid Strong Acids: The reaction of sodium azide with strong acids will generate hydrazoic acid.[13] Use buffered conditions or methods that minimize its formation.[15]
-
Avoid Heavy Metals: Do not use heavy metal spatulas (e.g., copper, lead, silver) or equipment, as they can form dangerously explosive metal azides.[13]
-
Proper Quenching: At the end of the reaction, any unreacted azide must be safely quenched. A common method is the addition of sodium nitrite followed by acidification to convert the azide to nitrogen gas.[15]
-
Ventilation: Always work in a well-ventilated fume hood.
Q3: How does the choice of catalyst affect the reaction?
The catalyst plays a crucial role in activating the nitrile towards cycloaddition.
| Catalyst Type | Examples | Typical Conditions | Advantages |
| Lewis Acids | ZnBr₂, ZnCl₂, AlCl₃ | Organic solvents or water, elevated temperatures | Broad substrate scope, effective for many nitriles[3] |
| Nanocatalysts | Copper-based, Zinc oxide | Various solvents, can be recyclable | High efficiency, recyclability, environmentally friendly[4][16] |
| Homogeneous Catalysts | Cobalt(II) complexes | DMSO, 110 °C | High yields, can be used for a variety of substrates[5] |
| Green Catalysts | L-proline | Environmentally benign solvents | Cost-effective, simple procedure, high yields[3] |
Q4: Can microwave irradiation be used to accelerate tetrazole synthesis?
Yes, microwave-assisted synthesis has been shown to be a highly effective method for accelerating the formation of tetrazoles, often leading to significantly shorter reaction times and high yields.[3][17][18]
Experimental Protocols
General Protocol for Zinc-Catalyzed Tetrazole Synthesis in Water
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a suitable reaction vessel, dissolve the nitrile (1.0 eq) and sodium azide (1.5 eq) in water.
-
Catalyst Addition: Add a catalytic amount of a zinc salt, such as zinc bromide (ZnBr₂, 0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with an appropriate acid (e.g., HCl) to pH ~2-3 to precipitate the tetrazole product.
-
Filter the solid product and wash with cold water.
-
Dry the product under vacuum.
-
-
Purification: If necessary, the crude product can be further purified by recrystallization.
Caption: Workflow for zinc-catalyzed tetrazole synthesis.
References
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed, 124(41), 12210-6. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [Link]
-
Amerigo Scientific. (n.d.). Nanocatalysts Revolutionizing Tetrazole Synthesis. Amerigo Scientific. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). ResearchGate. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]
-
Facile synthesis of tetrazoles catalyzed by the new copper nano-catalyst. (n.d.). Taylor & Francis Online. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. American Chemical Society. [Link]
-
Use of tetrazoles in catalysis and energetic applications: Recent developments. (n.d.). Semantic Scholar. [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. (2024). ACS Omega. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). National Institutes of Health. [Link]
-
Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (n.d.). CORE. [Link]
-
Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole. (n.d.). ResearchGate. [Link]
-
Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole. (n.d.). ResearchGate. [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021). RSC Publishing. [Link]
-
Tetrazoles via Multicomponent Reactions. (n.d.). PubMed Central. [Link]
-
Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. (2012). The Heterocyclist. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). ResearchGate. [Link]
-
Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. (2022). ACS Publications. [Link]
-
Safety Improvement of Chemical Processes Involving Azides by Online Monitoring of the Hydrazoic Acid Concentration. (n.d.). ResearchGate. [Link]
-
Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. (n.d.). ResearchGate. [Link]
-
Effect of temperature on the synthesis of 5-phenyl 1H- tetrazole. (n.d.). ResearchGate. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PubMed Central. [Link]
-
Tetrazole. (n.d.). Wikipedia. [Link]
-
Tetrazoles via Multicomponent Reactions. (n.d.). ACS Publications. [Link]
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Technical Support Center: 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole Experiments
Welcome to the technical support center for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, and characterization of this compound. The following question-and-answer format is based on extensive experience in synthetic and medicinal chemistry.
Section 1: Synthesis via [3+2] Cycloaddition
The most common route to synthesize 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. This seemingly straightforward reaction can present several challenges.
FAQ 1: My synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole from 4-bromo-3-methylbenzonitrile has a very low yield or is not proceeding at all. What are the likely causes and solutions?
Low or no product formation is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions.
Possible Causes & Recommended Solutions:
-
Inactive Nitrile: The electrophilicity of the nitrile carbon is crucial for the cycloaddition. While the bromo and methyl groups on the phenyl ring have opposing electronic effects, other factors can influence reactivity.
-
Solution: Employ a Lewis acid catalyst to activate the nitrile. Zinc salts, such as ZnBr₂, are known to be effective in facilitating the assembly of tetrazoles from nitriles and sodium azide, particularly in aqueous media.[1][2][3] The Lewis acid coordinates to the nitrile nitrogen, increasing its electrophilicity.
-
-
Inadequate Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: Gradually increase the reaction temperature. Many tetrazole syntheses require elevated temperatures (e.g., 100-150°C) to proceed at a reasonable rate.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.[5] Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[5]
-
-
Poor Reagent Quality or Stoichiometry: The purity of the starting nitrile and the azide source is paramount.
-
Solution: Ensure the 4-bromo-3-methylbenzonitrile is pure and dry. Verify the quality and stoichiometry of your azide source (commonly sodium azide, NaN₃) and any catalysts. An excess of the azide is often used, but large excesses should be handled with extreme caution.
-
-
Solvent Issues: The choice of solvent can significantly impact the reaction.
Below is a troubleshooting workflow to diagnose low conversion rates in your nitrile to tetrazole synthesis.
Caption: Troubleshooting workflow for low conversion in nitrile to tetrazole reactions.
FAQ 2: The reaction generates significant byproducts. What are they and how can I minimize them?
The primary side reaction of concern is the hydrolysis of the nitrile starting material to the corresponding carboxylic acid, especially under harsh conditions (e.g., prolonged heating in the presence of acid or base).
-
Solution:
-
Strictly Anhydrous Conditions (if not using an aqueous system): Ensure all glassware is oven-dried and reagents are anhydrous.
-
Moderate pH during Workup: During the aqueous workup, carefully control the pH. Acidification is necessary to protonate the tetrazole for extraction, but strongly acidic conditions can promote nitrile hydrolysis.
-
Optimize Reaction Time: As determined by TLC monitoring, stop the reaction once the starting material is consumed to avoid byproduct formation.
-
Safety Interlude: Working with Azides
The use of sodium azide (NaN₃) requires strict safety protocols due to the potential formation of highly toxic and explosive hydrazoic acid (HN₃), especially in the presence of acid.[8][9]
-
NEVER add acid directly to sodium azide.
-
ALWAYS work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
AVOID contact of azides with heavy metals (e.g., copper, lead) as this can form shock-sensitive metal azides.[9][10] Use non-metal spatulas.
-
QUENCH residual azide in the reaction mixture before workup. A common method is the careful addition of a sodium nitrite (NaNO₂) solution.[1]
The following decision tree outlines key safety considerations when working with azides.
Caption: Safety decision workflow for reactions involving azides.
Section 2: Purification and Isolation
Purification of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole can be challenging due to its polarity and potential for co-crystallization with residual salts.
FAQ 3: I'm having difficulty purifying the product. Column chromatography gives poor separation and recrystallization fails to yield clean material. What should I do?
-
Optimize the Workup:
-
After quenching any residual azide, dilute the reaction mixture with water.
-
Perform a wash with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.
-
Carefully acidify the aqueous layer with dilute HCl to a pH of ~2-3 to protonate the tetrazole.
-
Extract the product into an organic solvent like ethyl acetate. The protonated tetrazole will be more soluble in the organic phase.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Recrystallization Strategy:
-
Finding the right solvent system is key. Tetrazoles, being polar, often require polar solvents for dissolution.
-
Single Solvent: Try recrystallizing from hot ethanol or water, if solubility allows.[11]
-
Solvent/Anti-Solvent System: A highly effective technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol, acetone, or ethyl acetate) and then slowly add a poor solvent (anti-solvent) like hexanes or water until turbidity is observed.[12][13] Heating to redissolve and then allowing slow cooling can yield high-purity crystals.
-
| Solvent System | Polarity of Good Solvent | Common Anti-Solvent | Notes |
| Ethanol / Water | High | Water | Good for polar compounds. |
| Acetone / Water | Medium-High | Water | Effective for many nitrogen-containing heterocycles. |
| Ethyl Acetate / Hexanes | Medium | Hexanes | A versatile system for compounds of intermediate polarity.[12] |
| Dichloromethane / Hexanes | Low-Medium | Hexanes | Useful if the compound has good solubility in chlorinated solvents. |
Section 3: Characterization
Accurate characterization is essential to confirm the structure of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole and rule out isomeric impurities.
FAQ 4: I am seeing two sets of signals in the ¹H or ¹³C NMR spectrum for my purified product. Does this indicate an impurity?
Not necessarily. This is a classic sign of tautomerism in 5-substituted tetrazoles.[14] The proton on the tetrazole ring can reside on either the N1 or N2 nitrogen, leading to two distinct tautomers (1H and 2H) that can be in equilibrium in solution.[15][16][17]
-
Influence of Solvent: The position of this equilibrium is highly dependent on the solvent used for the NMR analysis.[15][16] Running the NMR in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can shift the equilibrium and change the ratio of the two sets of signals, which is a strong indicator of tautomerism.
Caption: Tautomeric equilibrium in 5-substituted tetrazoles.
-
Chemical Shifts: The chemical shift of the carbon atom in the tetrazole ring (C5) is particularly informative. It is typically more deshielded (appears at a higher ppm value) in the 2H-tautomer compared to the 1H-tautomer.[15]
FAQ 5: How can I confirm the successful formation of the tetrazole ring using spectroscopy?
-
FT-IR Spectroscopy: Look for the disappearance of the sharp nitrile (C≡N) stretch, which typically appears around 2220-2260 cm⁻¹. The appearance of N-H and C=N stretching bands characteristic of the tetrazole ring will also be observed.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of your product, which will have a distinct molecular formula (C₈H₇BrN₄) and isotopic pattern due to the presence of bromine.
References
-
Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., & Ciaramitaro, D. A. (2010). NMR Study of the Tautomeric Behavior of N-(α-Aminoalkyl)tetrazoles. The Journal of Organic Chemistry, 75(19), 6534–6541. [Link]
-
Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., & Ciaramitaro, D. A. (2010). NMR study of the tautomeric behavior of N-(α-Aminoalkyl)tetrazoles. Semantic Scholar. [Link]
-
(PDF) NMR Study of the Tautomeric Behavior of N -(α-Aminoalkyl)tetrazoles. Academia.edu. [Link]
-
Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry. [Link]
-
1H / 2H tautomerism of tetrazoles and some examples of substituted... ResearchGate. [Link]
-
Palde, P. B., & Jamison, T. F. (2010). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie International Edition, 49(8), 1473–1476. [Link]
-
Safe Handling of Azides. University of Pittsburgh. [Link]
-
Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA. [Link]
-
5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. ResearchGate. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]
-
Problem with tetrazole formation : r/Chempros. Reddit. [Link]
-
Tetrazoles via Multicomponent Reactions. PubMed Central. [Link]
-
Synthesis and Functionalization of 5-Substituted Tetrazoles†. Semantic Scholar. [Link]
-
Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water †. ResearchGate. [Link]
- Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
-
5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole. PubChem. [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros. Reddit. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
-
Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
-
Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. RSC Publishing. [Link]
-
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Method for preparing 5-(4'-bromomethyl-2-biphenyl)-1-triphenyl methyl tetrazole.
-
Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. ResearchGate. [Link]
- Crystalliz
-
2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Semantic Scholar. [Link]-%5B1%2C1'-biphenyl%5D-4yl)-methyl-Khan-Ali/e6f9b8a8c8b8b8b8b8b8b8b8b8b8b8b8b8b8b8b8)
- 5-bromoindole preparation method.
-
(PDF) Synthesis, Crystal Structure and Characterisation of two Crystals of 5-[4′-(bromomethyl)biphenyl-2-yl]-2 H -tetrazole. ResearchGate. [Link]
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common pitfalls in handling 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
Welcome to the technical support guide for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and best-practice protocols to ensure the successful handling and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns and handling requirements for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole?
A1: The primary concerns stem from the general properties of tetrazole-containing compounds and their azide precursors.
-
Thermal Stability: Tetrazoles are high-nitrogen content heterocycles. While generally stable, they can decompose explosively when subjected to heat, shock, or friction. It is crucial to avoid excessive heating.
-
Irritation: Similar brominated aromatic compounds are classified as skin and serious eye irritants.[1] Always handle the compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Precursor Hazard: If you are synthesizing this compound, you are likely using sodium azide. Sodium azide is acutely toxic, and its reaction with acid can generate highly toxic and explosive hydrazoic acid (HN₃).[3][4] All synthetic steps involving azides must be performed in a well-ventilated fume hood with appropriate safety measures.
Q2: How should I properly store this compound for long-term stability?
A2: Proper storage is critical to maintain the integrity of the compound. Store 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage location should be cool, dry, and well-ventilated, away from heat sources, open flames, and incompatible materials.[5]
Q3: What is the significance of the "1H" vs. "2H" designation in tetrazoles, and how does it affect my experiments?
A3: The "2H" in the name specifies the tautomeric form, indicating that the proton is on the nitrogen atom at the 2-position of the tetrazole ring. 5-substituted tetrazoles can exist in two tautomeric forms: 1H-tetrazole and 2H-tetrazole.[6][7] This is a dynamic equilibrium, and the dominant form can be influenced by factors like the physical state (solid vs. solution), solvent polarity, pH, and temperature.[6] For your experiments, this means:
-
Analytical Variability: You may observe different spectroscopic signatures (e.g., in NMR) depending on the solvent used. For instance, DMSO tends to favor tetrazole forms, while strong acids like trifluoroacetic acid (TFA) can shift the equilibrium.[8][9]
-
Biological Activity: The two tautomers have different hydrogen bonding capabilities and electronic distributions, which can affect their interaction with biological targets like receptors or enzymes.[10] It is crucial to be consistent with your experimental conditions (solvents, buffers) to ensure reproducible results.
Q4: Can this compound undergo ring-chain tautomerism to an azide form?
A4: Yes, this is a known phenomenon for some tetrazoles, referred to as azide-tetrazole equilibrium.[11][12] The equilibrium generally favors the more stable tetrazole ring. However, attaching strongly electron-withdrawing groups to the tetrazole can shift the equilibrium toward the open-chain azidoimine form.[7] While the 4-bromo-3-methyl-phenyl group is not extremely electron-withdrawing, it's a possibility to consider, especially under specific conditions (e.g., high temperature, certain solvents). This equilibrium is a key reason why thermal decomposition can be a hazard.
Troubleshooting Guide: Synthesis & Application
Q5: My [3+2] cycloaddition synthesis of the tetrazole from 4-bromo-3-methylbenzonitrile is giving a very low yield. What are the common causes?
A5: This is a frequent issue in tetrazole synthesis. Let's break down the potential causes and solutions.
-
Cause 1: Presence of Moisture. Water can hydrolyze your nitrile starting material to the corresponding amide, particularly under acidic or basic conditions, which is a common side reaction.[3]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If your reaction requires an ammonium salt like NH₄Cl, ensure it is dry.
-
-
Cause 2: Inactive Catalyst or Reagents. If using a catalyst like zinc bromide (ZnBr₂) or another Lewis acid, it may have lost activity.[3][13] Similarly, sodium azide can degrade over time.
-
Solution: Use freshly opened or properly stored reagents. Ensure your catalyst is present in the correct stoichiometric amount.
-
-
Cause 3: Sub-optimal Reaction Conditions. Temperature and reaction time are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the azide or the tetrazole product.[3]
-
Cause 4: Low Substrate Reactivity. The reactivity of the nitrile is influenced by the electronic nature of the aryl ring. While the bromo and methyl groups have opposing effects, overall reactivity might be sluggish.[3]
-
Solution: If optimizing temperature and time doesn't work, consider a more effective catalytic system. Zinc salts in water have been shown to be a green and efficient alternative.[4]
-
Q6: I'm observing an impurity with a mass corresponding to my nitrile plus water. How do I prevent this?
A6: You are likely observing the formation of 4-bromo-3-methylbenzamide due to nitrile hydration.[3] This is a classic side reaction in tetrazole synthesis.
-
Primary Cause: Presence of water in the reaction mixture.
-
Prevention Strategy:
-
Rigorous Anhydrous Technique: Use anhydrous DMF or another suitable solvent. Dry all glassware thoroughly.
-
Milder Catalyst: In some cases, strong acids used as catalysts can promote hydration. Using a milder, neutral catalyst like zinc bromide may suppress this side reaction.[3]
-
Solvent Choice: Using water as the solvent with a zinc catalyst can, perhaps counterintuitively, be effective as the cycloaddition becomes the dominant pathway under these specific conditions.[4]
-
Q7: My purified product shows two close spots on TLC and two sets of peaks in the NMR. Is it impure?
A7: Not necessarily. This could be a manifestation of the 1H/2H tautomerism discussed in Q3. In solution, both tautomers can be present, leading to multiple species observable by analytical techniques.
-
Diagnostic Steps:
-
Vary the Solvent: Acquire NMR spectra in different solvents (e.g., CDCl₃, DMSO-d₆, and with a drop of TFA-d). A shift in the ratio of the peak sets upon changing solvent is a strong indicator of tautomerism.[8]
-
Temperature-Dependent NMR: Acquiring spectra at different temperatures may show coalescence of the peaks if the tautomeric interconversion is fast on the NMR timescale.
-
LC-MS Analysis: You may see two closely eluting peaks or a single broad peak, but they should both have the same mass.
-
-
Workflow Diagram: Troubleshooting Low Synthetic Yield
Caption: Troubleshooting decision tree for low-yield synthesis.
Experimental Protocols & Data
Protocol 1: Safe Handling and Weighing
-
PPE: Before handling, put on safety goggles, nitrile gloves, and a laboratory coat.
-
Work Area: Conduct all manipulations of the solid compound in a fume hood or a ventilated enclosure to avoid inhalation of fine particles.
-
Weighing: Use a microbalance in an enclosure if possible. Avoid using a metal spatula if there is any concern about static discharge or friction; a plastic or ceramic spatula is preferred.
-
Cleanup: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual particles. Dispose of contaminated materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly after handling is complete.
Protocol 2: Preparation of Stock Solutions
-
Solvent Selection: Based on data for similar compounds, 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is expected to have poor solubility in water but good solubility in organic solvents like DMSO, DMF, and methanol. Confirm solubility with a small test amount first.
-
Preparation:
-
Calculate the required mass of the compound for your desired stock concentration (e.g., 10 mM).
-
Weigh the compound accurately following Protocol 1.
-
Add the solvent to the vial containing the compound.
-
Vortex or sonicate gently at room temperature until the solid is completely dissolved. Mild heating (<40°C) may be applied if necessary, but avoid high temperatures.
-
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation.
-
Table 1: Representative Solubility Profile (Note: This data is estimated based on the general properties of substituted phenyl-tetrazoles and should be experimentally verified.)
| Solvent | Predicted Solubility | Notes |
| Water | Poor (<0.1 mg/mL) | Tetrazole moiety provides some polarity, but the brominated aryl group dominates. |
| PBS (pH 7.4) | Poor | Unlikely to be significantly more soluble than in water. |
| Methanol | Soluble | A good solvent for initial dissolution. |
| DMSO | Highly Soluble (>50 mg/mL) | Common choice for creating high-concentration stock solutions for biological assays. |
| DMF | Highly Soluble | A good choice for both reaction and dissolution.[14] |
-
Table 2: Hazard Summary and Mitigation
| Hazard | Nature of Risk | Recommended Mitigation |
| Explosive Decomposition | High nitrogen content; may decompose with energy input (heat, shock). | Avoid grinding, excessive heat, and sonication at high power. Store away from heat sources. |
| Eye Irritation | Classified as a serious eye irritant.[1] | Always wear safety goggles or a face shield. |
| Skin Irritation | Can cause skin irritation upon contact.[1] | Wear appropriate chemical-resistant gloves (e.g., nitrile). Wash skin promptly after contact. |
| Inhalation | Fine dust may be harmful if inhaled. | Handle solid material in a fume hood or ventilated enclosure. |
-
Diagram: Azide-Tetrazole Equilibrium
Caption: Equilibrium between the stable tetrazole ring and the open-chain azide form.
References
-
Azide−Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes. The Journal of Organic Chemistry. Available from: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health (NIH). Available from: [Link]
-
15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines. The Journal of Organic Chemistry. Available from: [Link]
-
The azide–tetrazole equilibrium of 1,2,4-triazine 44.* ResearchGate. Available from: [Link]
-
(a) Azide-tetrazole equilibrium; (b) reactivity of 2,4-diazidopyrimidines. ResearchGate. Available from: [Link]
-
Tetrazole. Wikipedia. Available from: [Link]
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Chemistry. Available from: [Link]
-
Problem with tetrazole formation. Reddit. Available from: [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science. Available from: [Link]
-
Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available from: [Link]
- CN104910089A - Preparation method of 5-phenyl-tetrazole. Google Patents.
-
5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole. PubChem. Available from: [Link]
-
Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. ResearchGate. Available from: [Link]
-
MATERIAL SAFETY DATA SHEETS 5-BROMO-2-(2-METHYL-2H-TETRAZOLE-5-YL)PYRIDINE. Cleanchem Laboratories. Available from: [Link]
Sources
- 1. 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole | C33H25BrN4 | CID 10864621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.bldpharm.com [file.bldpharm.com]
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- 4. researchgate.net [researchgate.net]
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Technical Support Center: 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
Welcome to the technical support guide for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. This document is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound. Our goal is to provide not just protocols, but a foundational understanding of the compound's physicochemical properties to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having difficulty dissolving 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole in aqueous solutions. Why is it so poorly soluble?
A1: Your observation is consistent with the expected physicochemical properties of this molecule. The poor aqueous solubility stems from a combination of factors inherent to its structure:
-
Molecular Polarity: The molecule possesses a large, non-polar bromomethylphenyl group. This hydrophobic portion dominates the molecule's character, leading to unfavorable interactions with polar water molecules.
-
Crystal Lattice Energy: Phenyl-tetrazole derivatives often exhibit high melting points, suggesting a highly stable and ordered crystalline structure. A significant amount of energy is required to break this crystal lattice apart before the individual molecules can be solvated by the solvent. A structurally similar compound, 5-(4-Bromophenyl)-2H-tetrazole, has a high melting point of 260.6-261.0 °C and a very low water solubility of 9.5 µg/mL.[1][2]
-
The Tetrazole Ring: While the tetrazole ring itself contains four nitrogen atoms and is polar, its contribution is often insufficient to overcome the hydrophobicity of the larger phenyl group.
Essentially, the energy gained by the molecule interacting with water is not enough to overcome the energy required to break apart both the compound's crystal lattice and the hydrogen-bonding network of water itself.
Q2: What is the recommended initial approach for solubilizing this compound for in-vitro or screening assays?
A2: For most laboratory-scale applications, particularly in biological screening, the most practical first step is to create a concentrated stock solution in a suitable organic solvent, which can then be diluted into your aqueous assay buffer.
The key is to start with a systematic solvent screening process. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its high solubilizing power for a wide range of organic molecules.
-
Preparation: Weigh out a small, precise amount of your compound (e.g., 1-5 mg) into several separate glass vials.
-
Solvent Addition: To each vial, add a different candidate solvent dropwise while vortexing. Start with common laboratory solvents.
-
Observation: Observe for dissolution. If the compound dissolves, continue adding solvent to determine an approximate solubility at a target concentration (e.g., 10 mM, 50 mM).
-
Selection: Choose the solvent that dissolves the compound to the highest concentration with the least volume.
| Solvent | Class | Polarity (Relative) | Expected Efficacy & Rationale |
| Water | Protic, Polar | High | Very Poor. Unfavorable for the large hydrophobic moiety.[1][2] |
| Ethanol (EtOH) | Protic, Polar | Medium-High | Moderate. May work at lower concentrations. |
| Methanol (MeOH) | Protic, Polar | Medium-High | Moderate. Similar to ethanol, good for initial tests. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | Excellent. Generally the best starting point for creating high-concentration stocks. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | High | Excellent. A common alternative to DMSO.[3] |
| Acetone | Aprotic, Polar | Medium | Moderate. Can be effective but its volatility is a concern. |
| Acetonitrile (ACN) | Aprotic, Polar | Medium | Moderate to Poor. Less effective for highly crystalline compounds. |
Q3: Can I improve the aqueous solubility by adjusting the pH?
A3: Yes, this is a highly effective strategy. The tetrazole ring is acidic, with a pKa value generally in the range of 4.5 - 5.0 (the pKa of 1H-tetrazole is ~4.9). By raising the pH of the aqueous medium above the pKa, you can deprotonate the N-H bond of the tetrazole ring.
This deprotonation forms a negatively charged tetrazolate anion. The resulting ionic salt is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility.
-
Suspension: Create a slurry of the compound in deionized water or a relevant buffer (e.g., PBS) at the desired final concentration. The compound will likely not dissolve.
-
Basification: While stirring vigorously, add a dilute basic solution (e.g., 0.1 M NaOH or 0.1 M NaHCO₃) drop by drop.
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution Point: Observe the suspension. As the pH rises above ~6.0, you should see the solid begin to dissolve. Note the pH at which complete dissolution occurs.
-
Caution: Ensure the final pH is compatible with your downstream application. For biological assays, a final pH between 7.0 and 8.0 is typically acceptable. Always check for compound precipitation after pH adjustment and equilibration.
Q4: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
A4: This is a classic issue of kinetic versus thermodynamic solubility, a critical concept in drug discovery and screening.[4]
-
Your DMSO Stock: In 100% DMSO, the compound is thermodynamically soluble at a high concentration.
-
The Dilution Problem: When you add a small volume of this DMSO stock to a large volume of aqueous buffer, you create a supersaturated solution. The compound is no longer thermodynamically stable in this new, predominantly aqueous environment. Over time (seconds to hours), it crashes out of solution, or precipitates.
-
Kinetic Solubility: The concentration of the compound that remains in solution just before it precipitates is its kinetic solubility. For many high-throughput screening assays, this is the more relevant value than true equilibrium solubility.[4]
Recommendations:
-
Lower the Final Concentration: Your target concentration may be above the kinetic solubility limit. Perform a dose-response experiment to find the highest concentration that remains in solution for the duration of your assay.
-
Increase Final DMSO Concentration: Many cell-based assays can tolerate up to 1% or even 2% DMSO. Increasing the final percentage of this organic co-solvent can help keep the compound in solution.[5]
-
Use Pluronic F-127: For cell-based assays, adding a non-ionic surfactant like Pluronic F-127 to the final media can help stabilize the compound and prevent precipitation.
Q5: Simple methods are not providing a high enough concentration for my needs. What advanced techniques can I consider?
A5: When standard solvent, co-solvent, and pH adjustment methods are insufficient, particularly for in vivo studies or formulation development, more advanced particle engineering and formulation strategies are necessary.[6]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface-area-to-volume ratio, which can significantly enhance the dissolution rate.[7][8]
-
Micronization: Milling techniques that reduce particles to the micron scale.
-
Nanosuspension: High-pressure homogenization to create nanoparticle dispersions, dramatically increasing surface area.[6]
-
-
Solid Dispersions: This technique involves dispersing the compound in an inert, hydrophilic carrier matrix at the molecular level.[7] The drug is essentially "dissolved" in a solid polymer. When this solid dispersion is added to water, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles that are more readily soluble.
-
Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs).[7]
-
Preparation Methods: Hot-melt extrusion, spray drying.
-
-
Complexation: Using agents like cyclodextrins to form inclusion complexes. The hydrophobic drug molecule sits inside the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, improving overall solubility.[7]
These methods typically require specialized equipment and formulation expertise but are powerful tools for overcoming significant solubility barriers.[4]
References
-
5-bromo-2-methyl-2H-1,2,3,4-tetrazole - PubChem . PubChem. [Link]
-
5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem . PubChem. [Link]
-
Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole a - ResearchGate . ResearchGate. [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions . Ascendia Pharma. (2021-07-26). [Link]
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate . ResearchGate. [Link]
-
Techniques used to Enhance Drug Solubility - Pharmaguddu . Pharmaguddu. (2023-07-02). [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research . Ijmsdr. (2022-03-22). [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
Welcome to the technical support guide for the scale-up synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Our focus is on providing practical, field-tested insights, emphasizing safety, efficiency, and robust problem-solving.
The synthesis of 5-substituted-1H-tetrazoles is a cornerstone reaction in medicinal chemistry, as the tetrazole ring serves as a valuable bioisostere for the carboxylic acid group, often enhancing metabolic stability and pharmacokinetic properties.[1][2] The most reliable and widely adopted method for this transformation is the [3+2] cycloaddition reaction between a nitrile and an azide source.[3][4][5] This guide will address the specific challenges and critical parameters for the scale-up of this reaction, starting from 4-bromo-3-methylbenzonitrile.
Reaction Overview and Core Mechanism
The conversion of 4-bromo-3-methylbenzonitrile to its corresponding tetrazole is achieved through the addition of an azide anion across the carbon-nitrogen triple bond. While several methods exist, for scale-up operations, safety and efficiency are paramount. The use of zinc salts as catalysts in aqueous media offers a significant safety advantage over traditional methods that use amine salts in DMF or generate stoichiometric amounts of hydrazoic acid.[6][7] The zinc-catalyzed approach minimizes the risk of liberating highly toxic and explosive hydrazoic acid (HN₃) by maintaining a near-neutral pH.[7][8]
The generally accepted mechanism involves the activation of the nitrile by a Lewis acid (or a Brønsted acid in other methods), making the nitrile carbon more electrophilic and susceptible to nucleophilic attack by the azide anion. This is followed by an intramolecular cyclization to form the tetrazolate anion, which is then protonated during acidic work-up to yield the final product.[9]
Caption: Generalized mechanism for Lewis acid-catalyzed tetrazole synthesis.
Recommended Scale-Up Protocol: Zinc-Catalyzed Aqueous Synthesis
This protocol is adapted from methodologies proven to be safer and more environmentally benign, making it highly suitable for scale-up.[6][7][10] It eschews volatile organic solvents in the main reaction step, significantly reducing explosion hazards associated with potential hydrazoic acid accumulation.[7]
Reagent Quantities and Roles
| Reagent | Formula | M.W. ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents | Role |
| 4-Bromo-3-methylbenzonitrile | C₈H₆BrN | 196.05 | 1.00 | 196.1 g | 1.0 | Starting Material |
| Sodium Azide | NaN₃ | 65.01 | 1.20 | 78.0 g | 1.2 | Azide Source |
| Zinc Bromide | ZnBr₂ | 225.19 | 0.55 | 123.9 g | 0.55 | Catalyst |
| Deionized Water | H₂O | 18.02 | - | ~400 mL | - | Solvent |
| Hydrochloric Acid (6M) | HCl | 36.46 | - | As needed | - | Protonation |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 3 x 500 mL | - | Extraction Solvent |
Step-by-Step Methodology
-
Reactor Setup: Charge a suitably sized jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and temperature probe with 4-bromo-3-methylbenzonitrile (1.0 eq), sodium azide (1.2 eq), zinc bromide (0.55 eq), and deionized water (approx. 2 mL per gram of nitrile).
-
Scientist's Note: Using a jacketed reactor is critical for scale-up to ensure uniform heating and to safely manage any potential exotherms. The use of water as a solvent is a key safety feature of this process.[7]
-
-
Reaction Execution: Heat the stirred slurry to reflux (approximately 100-105 °C) and maintain for 24-48 hours.
-
Scientist's Note: The reaction is biphasic initially but should become more homogeneous as it proceeds. Reaction progress should be monitored by taking small aliquots, quenching with acid, extracting into ethyl acetate, and analyzing by TLC or LC-MS. The disappearance of the starting nitrile is the primary indicator of completion.
-
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Product Protonation and Isolation: Carefully and slowly add 6M HCl to the stirred reaction mixture until the pH is approximately 2-3. The product, 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, should precipitate as a solid.
-
Filtration or Extraction:
-
If a clean precipitate forms: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts (ZnCl₂, excess NaN₃) and dry under vacuum.
-
If an oil or poor precipitate forms: Transfer the acidified mixture to a separatory funnel. If the product is highly soluble, saturate the aqueous layer with sodium chloride to decrease its solubility.[6] Extract the aqueous phase three times with ethyl acetate. Combine the organic extracts.
-
-
Final Work-up (for Extraction): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene mixture, to yield the final, high-purity product.
Critical Safety Considerations: An FAQ
Q: What is the single most significant hazard during this synthesis, and how is it mitigated? A: The primary hazard is the inadvertent generation of hydrazoic acid (HN₃).[8][12] HN₃ is volatile (b.p. 37 °C), extremely toxic, and violently explosive.[12][13] It forms when sodium azide is mixed with acid.[9] The recommended zinc-catalyzed aqueous protocol is inherently safer because the reaction medium remains slightly alkaline (pH ~8), which minimizes HN₃ formation.[7] In contrast, older methods using ammonium chloride in DMF can generate HN₃, especially at high temperatures.[9][14] Always avoid adding strong acids directly to mixtures containing significant amounts of sodium azide.[15]
Q: Are there other explosive hazards to be aware of? A: Yes. Heavy metal azides (e.g., copper, lead, zinc azides) can be shock-sensitive and detonate.[8] For this reason, never use metal spatulas to handle sodium azide.[15] Ensure the reactor is free from contamination with heavy metals. While zinc bromide is used as a catalyst, the resulting zinc tetrazolate complex is not considered a primary explosive hazard under these aqueous conditions. Waste streams containing azide should never be flushed down drains with copper or lead pipes.[16]
Q: What are the proper procedures for handling sodium azide on a large scale? A:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Handling: Use non-sparking, non-metallic scoops (e.g., ceramic, plastic).[15]
-
Storage: Store sodium azide in a cool, dry place away from acids and heavy metals.[16]
-
Spills: Clean up spills immediately according to your institution's safety protocols, avoiding dust generation.
Q: How do I safely quench unreacted azide in the reaction mixture or waste streams? A: Unreacted sodium azide can be safely destroyed by treating the aqueous solution with sodium nitrite (NaNO₂) followed by the slow addition of an acid (like dilute sulfuric acid) to generate nitrous acid, which decomposes the azide into nitrogen gas and nitrous oxide.[17] This procedure should be performed in a well-ventilated fume hood with careful temperature control.
Troubleshooting Guide
Caption: A workflow diagram for troubleshooting common scale-up issues.
Q&A Troubleshooting Details
Q: My reaction has stalled with significant starting material remaining after 48 hours. What are the likely causes and solutions? A: This is a common issue often traced back to reaction parameters or reagent quality.[18][19]
-
Potential Cause 1: Catalyst Inefficiency. The quality of the zinc bromide can vary. If it has absorbed significant atmospheric moisture and become a solid block, its effective concentration may be lower than calculated.
-
Potential Cause 2: Insufficient Temperature. On a larger scale, achieving and maintaining a true internal reflux temperature can be challenging. A reading from the heating mantle is not sufficient.
-
Solution: Use a calibrated temperature probe placed directly in the reaction mixture. Ensure vigorous stirring to promote even heat distribution and maintain a steady reflux.
-
-
Potential Cause 3: Starting Material Purity. Impurities in the 4-bromo-3-methylbenzonitrile can inhibit the catalyst.
-
Solution: Verify the purity of the starting nitrile by NMR or GC-MS before starting the reaction.
-
Q: I see a good conversion by LC-MS, but my isolated yield after acidification and filtration is very low. Where did my product go? A: This points to a problem with the work-up and isolation, not the reaction itself.
-
Potential Cause 1: High Product Solubility. Despite being a neutral molecule, the product may have some residual solubility in the acidic aqueous phase, especially if the volume of water is large.[21]
-
Solution: After acidification, cool the mixture in an ice bath to minimize solubility before filtration. If the yield is still low, the best course of action is to perform a solvent extraction. Saturate the aqueous layer with NaCl, which significantly decreases the solubility of organic compounds, and then extract multiple times with a solvent like ethyl acetate.[6]
-
-
Potential Cause 2: Incomplete Protonation. If the pH is not sufficiently acidic (i.e., pH > 4), a significant portion of the product will remain in solution as the water-soluble tetrazolate salt.
-
Solution: Use a pH meter to confirm the final pH is in the 2-3 range.[11] Do not rely on pH paper, which can give inaccurate readings in concentrated salt solutions.
-
Q: My final product is off-color and shows impurities by NMR. How can I improve its purity? A: Purity issues usually stem from an incomplete reaction or minor side reactions.
-
Potential Cause 1: Trapped Starting Material. If the reaction did not go to completion, the starting nitrile will co-precipitate with the product.
-
Solution: The most effective way to remove the less polar nitrile is through recrystallization. Experiment with different solvent systems (e.g., toluene, ethanol/water, isopropanol) to find one that selectively dissolves the product at high temperature while leaving the nitrile behind or vice-versa.
-
-
Potential Cause 2: Thermal Decomposition. While the aqueous method is robust, older methods using high-boiling polar aprotic solvents like DMF can lead to solvent decomposition and byproducts at high temperatures (>120 °C) over long reaction times.[14]
-
Solution: Stick to the recommended aqueous protocol. If you must use an alternative, carefully control the temperature and reaction time. For purification, if recrystallization fails, column chromatography is an option, though it is less desirable for large-scale processing.
-
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Jin, T., et al. (2020). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Organic & Biomolecular Chemistry, 18(44), 9037-9041. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. [Link]
-
Jin, T., et al. (2020). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. RSC Publishing. [Link]
-
Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
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Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Institute of Technology. [Link]
-
Wang, L., et al. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 21(11), 1496. [Link]
-
Patel, M., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Journal of Optoelectronics and Advanced Materials, 3(4), 807-810. [Link]
-
Ali, M. A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1648-1655. [Link]
-
Gawas, S., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(13), 2539-2556. [Link]
-
Sharma, G., et al. (2022). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 12(2), 1026-1049. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2011). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. Green Chemistry. [Link]
-
Guillaume, P., et al. (2001). Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA, 55(3), 198-202. [Link]
-
Das, B., et al. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. Chinese Chemical Letters, 23(5), 526-528. [Link]
-
Kumar, D., & Kumar, Dr. R. (2023). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. IRJMETS. [Link]
-
Pabba, C., et al. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. SSRN. [Link]
-
American Chemical Society. (n.d.). 1.3.1 Introduction. [Link]
-
Reddit. (2023). Problem with tetrazole formation. r/Chempros. [Link]
-
University of Georgia. (n.d.). Hydrazoic Acid Standard Operating Procedure. [Link]
-
Campbell, A. D., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development, 26(9), 2558-2565. [Link]
-
ResearchGate. (2021). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. [Link]
-
Al-Masoudi, N. A. (2022). Multifaceted Chemistry of Tetrazole. Synthesis, Uses, and Pharmaceutical Applications. Russian Journal of Organic Chemistry, 58(Suppl 1), S1-S21. [Link]
-
Flores-Alamo, M., & Morales-Ríos, M. S. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Organic Chemistry, 19(5), 589-609. [Link]
-
University of Pittsburgh. (2013). GUIDELINES FOR THE SAFE HANDLING OF AZIDES. [Link]
-
Palde, P. B., & Jamison, T. F. (2010). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie International Edition, 49(8), 1433-1437. [Link]
-
Kennesaw State University. (2014). Standard Operating Procedure: Sodium Azide. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
ResearchGate. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
Chapter 2. (n.d.). [Link]
-
Modha, S. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7654-7725. [Link]
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Technical Support Center: Characterization of Impurities in 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
Welcome to the technical support center for the analytical characterization of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the identification and quantification of impurities associated with this compound. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most likely process-related impurities I should expect to see in a sample of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole?
When synthesizing 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, several process-related impurities can arise from the starting materials, intermediates, or side reactions. Based on common synthetic routes for tetrazole-containing compounds, you should be vigilant for the following:
-
Unreacted Starting Materials: The most common impurities are residual starting materials. For instance, in a typical synthesis involving the reaction of a nitrile with an azide, you might find leftover nitrile compound.
-
Isomeric Impurities: During the formation of the tetrazole ring, it's possible to form regioisomers. For tetrazole-containing drugs like sartans, N-1 and N-2 isomers are common process-related impurities.[1][2]
-
Impurities from Starting Materials: Impurities present in the starting materials can be carried through the synthesis and appear in the final product. For example, if the starting material is synthesized from a compound containing a toluene impurity, you might see a methylated version of your final compound.[3]
FAQ 2: My HPLC chromatogram shows several small, unexpected peaks. How can I determine if these are actual impurities or artifacts?
This is a common issue in chromatographic analysis. Before proceeding with extensive characterization, it's crucial to rule out analytical artifacts. Here's a systematic approach:
-
Blank Injection: Inject a sample of your mobile phase and diluent. If the peaks are still present, they are likely carryover from a previous injection or contaminants in your solvent or HPLC system.
-
Sample Diluent Blank: Prepare a "blank" sample that has gone through the entire sample preparation process without the active pharmaceutical ingredient (API). This will help identify any impurities introduced during sample handling.
-
Wavelength Specificity: If you are using a UV detector, check the UV spectrum of the unknown peaks. If the spectrum is very different from your API, it might be an unrelated contaminant.
-
Peak Shape: Artifacts often have atypical peak shapes (e.g., very sharp, broad, or tailing). However, some impurities can also exhibit poor chromatography.
If you've ruled out artifacts, the next step is to use a more powerful analytical technique like LC-MS to get mass information on the unknown peaks.
FAQ 3: I'm having trouble getting good separation between my main peak and a closely eluting impurity. What are some strategies to improve resolution in my HPLC method?
Achieving good resolution is critical for accurate quantification. Here are some proven strategies to enhance separation:
-
Optimize Mobile Phase Composition: If you're using a gradient, try making it shallower around the elution time of the peaks of interest. For an isocratic method, small adjustments to the organic-to-aqueous ratio can have a significant impact.[4]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation.
-
Adjust pH: If your compound or impurities have ionizable groups, changing the pH of the mobile phase can dramatically affect retention and selectivity.
-
Column Chemistry: If mobile phase optimization isn't sufficient, consider trying a different column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to introduce different separation mechanisms.
-
Temperature: Lowering the column temperature can sometimes improve resolution, although it may increase run time and backpressure.[4]
Part 2: Troubleshooting Guides
Troubleshooting Scenario 1: An unknown peak is observed in the LC-MS with a mass that doesn't correspond to any expected impurity.
Causality: This situation often arises from in-source fragmentation or the formation of adducts in the mass spectrometer. It could also be a completely unexpected impurity from a previously unknown side reaction.
Troubleshooting Workflow:
-
Evaluate for Adducts: Check if the observed mass corresponds to your compound or a known impurity plus a common adduct (e.g., +Na, +K, +NH4, or +ACN in the mobile phase).
-
In-Source Fragmentation: Vary the source conditions (e.g., cone voltage or fragmentor voltage). If the peak intensity changes significantly relative to the parent ion, it is likely an in-source fragment.
-
Tandem Mass Spectrometry (MS/MS): If the unknown peak is sufficiently intense, perform an MS/MS experiment. The fragmentation pattern can provide valuable structural information to help elucidate the structure of the unknown impurity.[5]
-
Forced Degradation Studies: To intentionally generate degradation products, you can perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[6][7][8] This can help you to see if the unknown peak is a degradation product.
Experimental Protocols
Protocol 1: Generic HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 30 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
Note: This method will likely require optimization for your specific sample and impurity profile.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating method.[7][8][9]
-
Acid Hydrolysis: Dissolve the sample in a 50:50 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in a 50:50 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 24 hours. Tetrazole-containing compounds can be susceptible to alkaline degradation.[6]
-
Oxidative Degradation: Dissolve the sample in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to a light source according to ICH Q1B guidelines.
Analysis: After exposure, neutralize the acid and base samples and dilute all samples to an appropriate concentration for HPLC and LC-MS analysis. Compare the chromatograms of the stressed samples to an unstressed control to identify degradation products.
Visualization of Analytical Workflow
Below is a diagram illustrating a typical workflow for the characterization of impurities.
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Validation & Comparative
Validating the Mechanism of Action of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole: A Comparative Guide to Angiotensin II Receptor Blockade
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel compound, 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. Given its structural features, particularly the presence of a tetrazole ring which is a well-established bioisostere of a carboxylic acid, we postulate that this compound may function as an angiotensin II receptor blocker (ARB).[1][2][3][4][5] This guide will objectively compare its potential performance with established ARBs like Losartan and Telmisartan, providing the necessary experimental protocols to rigorously test this hypothesis.
The core of this guide is not just a series of protocols, but a self-validating system of experiments designed to provide unequivocal evidence for the compound's mechanism of action. We will proceed with the central hypothesis that 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a selective antagonist of the angiotensin II type 1 (AT1) receptor.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ARBs
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II is the principal active component of this system, exerting its effects by binding to the AT1 receptor, a Gq-protein coupled receptor.[6][7] This binding triggers a cascade of events including vasoconstriction, aldosterone secretion (leading to sodium and water retention), and cellular growth and proliferation.[6][7]
ARBs, such as Losartan and Telmisartan, competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby preventing these hypertensive effects.[7][8][9][10] This selective blockade leads to vasodilation and a reduction in blood pressure.[6][11]
Our central hypothesis is that 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole will exhibit a similar antagonistic activity at the AT1 receptor. The subsequent sections will detail the experimental workflow to validate this hypothesis.
Experimental Workflow for Mechanism of Action Validation
To validate the mechanism of action of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole as an AT1 receptor antagonist, a multi-tiered experimental approach is necessary. This workflow is designed to first establish direct binding to the target, then to demonstrate functional antagonism in a cellular context, and finally to assess the impact on downstream signaling pathways.
Caption: A tiered experimental workflow for validating the mechanism of action.
Tier 1: Confirming Target Engagement with Radioligand Binding Assays
The first crucial step is to demonstrate that 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole directly interacts with the AT1 receptor. A competitive radioligand binding assay is the gold standard for this purpose.
Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the AT1 receptor with high affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human AT1 receptor.
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [3H]-Losartan or [125I]-[Sar1,Ile8]-Angiotensin II).
-
Add increasing concentrations of the unlabeled test compound (5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole), a known antagonist (e.g., Losartan or Telmisartan) as a positive control, and a vehicle control.
-
Add the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole | [Experimental Value] | [Calculated Value] |
| Losartan | [Reference Value] | [Reference Value] |
| Telmisartan | [Reference Value] | [Reference Value] |
Tier 2: Assessing Functional Antagonism with Calcium Mobilization Assays
Demonstrating that the compound binds to the AT1 receptor is the first step. The next is to show that this binding has a functional consequence. Since the AT1 receptor is Gq-coupled, its activation leads to an increase in intracellular calcium concentration.[12][13] An antagonist will block this effect.
Principle: This assay measures the ability of the test compound to inhibit the increase in intracellular calcium induced by an AT1 receptor agonist (Angiotensin II).[12][14]
Caption: Simplified signaling pathway of AT1 receptor activation leading to calcium release.
Experimental Protocol: FLIPR-Based Calcium Mobilization Assay
-
Cell Culture:
-
Plate HEK293 cells stably expressing the human AT1 receptor in black-walled, clear-bottom 96-well plates and culture overnight.
-
-
Dye Loading:
-
Compound Incubation:
-
Add increasing concentrations of the test compound (5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole), a known antagonist (e.g., Losartan), or vehicle control to the wells.
-
Incubate for a short period to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Detection:
-
Use a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument to measure the baseline fluorescence.
-
Add a fixed concentration of Angiotensin II (typically the EC80) to all wells to stimulate the receptor.
-
Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the Angiotensin II-induced calcium response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | Functional Antagonism IC50 (nM) |
| 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole | [Experimental Value] |
| Losartan | [Reference Value] |
| Telmisartan | [Reference Value] |
Tier 3: Investigating Downstream Signaling with Western Blotting
To further confirm the mechanism of action, it is important to examine the effect of the compound on downstream signaling pathways activated by the AT1 receptor. One such key pathway involves the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[16][17]
Principle: This assay uses specific antibodies to detect the levels of phosphorylated ERK (p-ERK), an indicator of ERK activation, in response to Angiotensin II stimulation, and assesses the inhibitory effect of the test compound.[18][19]
Experimental Protocol: ERK Phosphorylation Western Blot
-
Cell Culture and Treatment:
-
Culture vascular smooth muscle cells (which endogenously express the AT1 receptor) in 6-well plates.
-
Serum-starve the cells to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with the test compound (5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole), a known antagonist (e.g., Losartan), or vehicle for a specified time.
-
Stimulate the cells with Angiotensin II for a short period (e.g., 5-10 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the membrane with a primary antibody for total ERK to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the normalized p-ERK levels in the treated samples to the controls.
-
Data Presentation:
A representative western blot image should be presented, along with a bar graph showing the quantification of the p-ERK/total ERK ratio for each treatment condition.
Comparative Analysis with Alternative ARBs and Other Antihypertensives
A thorough validation includes comparing the in vitro potency and efficacy of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole with established ARBs like Losartan and Telmisartan.[20][21] Additionally, a broader comparison with other classes of antihypertensive drugs can provide a more complete picture of its potential therapeutic profile.[22][23][24][25]
Alternative ARBs:
-
Losartan: The first-in-class ARB, providing a benchmark for comparison.[7][11]
-
Telmisartan: A potent ARB with a long half-life and partial PPAR-γ agonistic activity, offering an interesting point of comparison for potential pleiotropic effects.[9][26][27][28][29]
Other Classes of Antihypertensives:
-
ACE Inhibitors (e.g., Lisinopril): Act upstream of Angiotensin II formation.[25]
-
Calcium Channel Blockers (e.g., Amlodipine): Directly block calcium channels to induce vasodilation.[20][22]
-
Beta-Blockers (e.g., Metoprolol): Reduce heart rate and cardiac output.[22][24]
-
Diuretics (e.g., Hydrochlorothiazide): Increase sodium and water excretion.[23]
This comparative analysis will help to position 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole within the existing landscape of antihypertensive therapies.
Conclusion
The experimental framework outlined in this guide provides a robust and logical pathway to validate the hypothesized mechanism of action of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole as an angiotensin II type 1 receptor antagonist. By systematically progressing from target engagement to functional antagonism and downstream signaling analysis, researchers can build a compelling and scientifically sound case for the compound's mode of action. The comparative data generated will be invaluable for its further development as a potential therapeutic agent.
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Amber Lifesciences. (2024, April 26). Telmisartan Uses, Mechanism, Dosage, Side Effects. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Telmisartan?. [Link]
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Mayo Clinic. (2025, November 1). Losartan (oral route). [Link]
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Dr.Oracle. (2025, July 28). What are alternative antihypertensive medications besides Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin Receptor Blockers (ARBs)?. [Link]
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GoodRx. (2025, May 5). Losartan Alternatives: ARBs, ACE Inhibitors, and More. [Link]
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Oxford Academic. TGF-β signaling in vascular fibrosis. [Link]
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Dr.Oracle. (2025, October 16). What are the alternative antihypertensive medication options besides Angiotensin Receptor Blockers (ARBs) and Calcium Channel blockers (CCs)?. [Link]
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NIH. Regulation of TGF‑β1 on PI3KC3 and its role in hypertension‑induced vascular injuries. [Link]
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ACS Publications. The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole–Carboxylic Acid Bioisosterism. [Link]
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PubMed. Characterization of new PPARgamma agonists: analysis of telmisartan's structural components. [Link]
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American Heart Association Journals. (2017, July 11). Brain Transforming Growth Factor-β Resists Hypertension Via Regulating Microglial Activation. [Link]
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NIH. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link]
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Springer Nature Experiments. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. [Link]
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ResearchGate. Synthesis of biphenyl tetrazole-based angiotensin II receptor blockers using azide reagents to generate the tetrazole pharmacophore in the final step. [Link]
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Semantic Scholar. Tetrazoles as PPARγ ligands: A Structural and Computational Investigation. [Link]
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NIH. The Role of Transforming Growth Factor β1 in the Regulation of Blood Pressure. [Link]
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ResearchGate. Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. [Link]
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GoodRx. (2025, May 16). 7 Lisinopril Alternatives: Other ACE Inhibitors, ARBs, and More. [Link]
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PubMed. Tetrazoles as PPARγ ligands: A structural and computational investigation. [Link]
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pharmacology. [Link]
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comparing 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole with similar compounds
An In-Depth Comparative Guide to 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole and Structurally Related Bioactive Compounds
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its molecular context by comparing it with structurally similar analogs, delving into synthesis strategies, physicochemical properties, and known biological activities. The objective is to provide researchers, scientists, and drug development professionals with a detailed, data-driven resource for understanding this class of compounds and guiding future research.
The tetrazole ring is a cornerstone motif in drug design, primarily because it serves as a metabolically stable bioisostere for the carboxylic acid group.[1][2] This property, combined with its unique electronic and steric profile, has led to its incorporation into numerous FDA-approved drugs.[2] The 5-phenyl-tetrazole scaffold, in particular, is a privileged structure found in compounds targeting a wide array of biological pathways, from cardiovascular regulation to oncology. This guide will dissect the subtle yet critical impact of substitutions on the phenyl ring—specifically the 4-bromo and 3-methyl groups—and the significance of the 2H-tetrazole isomeric form.
Synthesis Strategies: From Nitriles to Tetrazoles
The most prevalent and versatile method for synthesizing 5-substituted tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide source.[3] This reaction is highly efficient and tolerates a wide range of functional groups on the nitrile precursor, making it ideal for creating diverse compound libraries.
The synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole typically starts with the corresponding benzonitrile. The choice of azide reagent and catalyst can influence the reaction rate and the ratio of 1H- and 2H-tetrazole isomers, although the 2H-isomer is often a significant product.
Caption: General workflow for the synthesis of 5-phenyl-tetrazoles via [2+3] cycloaddition.
Experimental Protocol: Synthesis of a 5-Aryl-2H-tetrazole Derivative
This protocol is a representative procedure for the synthesis of 5-phenyl-tetrazoles. It is a self-validating system that includes purification and characterization steps.
Objective: To synthesize a 5-aryl-tetrazole via cycloaddition.
Materials:
-
Substituted Benzonitrile (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Ammonium Chloride (NH₄Cl) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the substituted benzonitrile (1.0 eq) in anhydrous DMF.
-
Causality Note: Anhydrous conditions are crucial to prevent the hydrolysis of reagents and side reactions. DMF is an excellent polar aprotic solvent for this reaction, solubilizing both the organic nitrile and the inorganic salts.
-
-
Addition of Reagents: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Expertise Note: The combination of NaN₃ and NH₄Cl generates hydrazoic acid (HN₃) in situ, which is the active azide species for the cycloaddition. Using this combination is safer than handling pure, highly explosive HN₃. Lewis acids like ZnCl₂ can also be used to activate the nitrile group towards nucleophilic attack.
-
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Cool the mixture to room temperature and pour it into a beaker of ice-water.
-
Acidify the aqueous solution to pH ~2 with 1M HCl. This protonates the tetrazolate anion, making it extractable into an organic solvent.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine to remove residual DMF and water, and dry over anhydrous Na₂SO₄.
-
-
Purification & Characterization:
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Comparative Physicochemical Properties
The substitutions on the phenyl ring significantly influence the molecule's electronic distribution, lipophilicity, and acidity. These parameters are critical determinants of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences | Predicted pKa | Predicted LogP |
| 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole | C₈H₇BrN₄ | 239.07 | Target Compound | ~4.5 | ~2.8 |
| 5-(4-Bromo-3-chloro-phenyl)-2H-tetrazole[4] | C₇H₄BrClN₄ | 259.50 | Chloro instead of methyl | ~4.3 | ~3.1 |
| 5-bromo-1-phenyl-1H-tetrazole[5] | C₇H₅BrN₄ | 225.05 | 1H-isomer; Lacks methyl group | ~4.7 | ~1.9 |
| 5-phenyl-2H-tetrazole | C₇H₆N₄ | 146.15 | Unsubstituted phenyl ring | ~4.8 | ~1.2 |
Analysis of Properties:
-
Acidity (pKa): The tetrazole proton is acidic. Electron-withdrawing groups (like bromine and chlorine) on the phenyl ring increase acidity (lower pKa) by stabilizing the conjugate base. The electron-donating methyl group on the target compound slightly reduces its acidity compared to the 3-chloro analog.
-
Lipophilicity (LogP): The LogP value indicates a compound's solubility in lipids versus water. The bromo and methyl/chloro groups increase lipophilicity compared to the unsubstituted 5-phenyl-tetrazole. This can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility.
-
Isomerism (1H vs. 2H): The position of the proton on the tetrazole ring affects its steric profile and hydrogen bonding capabilities. The 1H- and 2H-isomers often exhibit different binding affinities to biological targets and have distinct metabolic fates.
Comparative Biological Activity and Therapeutic Potential
Phenyl-tetrazole derivatives are known to exhibit a wide range of biological activities. The specific substitutions dictate the compound's selectivity and potency for different biological targets.
Known Activities of Phenyl-Tetrazole Analogs:
-
Antihypertensive Agents: Many Angiotensin II Receptor Blockers (ARBs), such as Losartan and Valsartan, feature a biphenyl-tetrazole moiety.[6] The acidic tetrazole ring mimics the carboxylate group of the natural ligand, angiotensin II, enabling it to bind effectively to the AT₁ receptor.
-
Anticancer Activity: Certain tetrazole derivatives have shown potent anti-proliferative effects against various cancer cell lines.[7][8] For example, indole-tetrazole hybrids have been designed as estrogen receptor-α (ER-α) antagonists for breast cancer therapy.[7]
-
Ion Channel Modulators: Novel tetrazole derivatives have been identified as blockers of the Kv1.5 potassium channel, a target for treating atrial fibrillation.[9]
-
Antimicrobial Agents: The tetrazole scaffold is present in compounds with antibacterial and antifungal properties.[3][10]
Caption: Role of phenyl-tetrazole ARBs in the Renin-Angiotensin-Aldosterone System (RAAS).
Comparative Biological Data Table
| Compound Class | Target | Example Compound | Potency (IC₅₀ / MIC) | Reference |
| Kv1.5 Blockers | Kv1.5 Potassium Channel | Tetrazole derivative '2f' | 180 - 550 nM | [9] |
| Anticancer (Breast) | Estrogen Receptor-α | Indole-tetrazole '5d' | 10.00 µM (T-47D cells) | [7] |
| Antifungal | Lanosterol 14α-demethylase (CYP51) | Phenylthiazole derivative 'B9' | 1-16 µg/mL | [11] |
| Antimicrobial | Bacterial Strains | Thiazolopyridine '3g' | 0.21 µM (E. coli) | [10] |
Based on its structure—a halogenated phenyl ring which is common in bioactive molecules—5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a promising candidate for screening against targets in oncology, cardiovascular disease, and infectious diseases. The specific combination of bromo and methyl groups provides a unique electronic and steric profile that warrants investigation.
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
This protocol details a standard method to assess the anti-proliferative activity of a test compound against a cancer cell line, a crucial first step in anticancer drug discovery.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole against a human cancer cell line (e.g., MCF-7 for breast cancer).
Materials:
-
MCF-7 human breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compound (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Trustworthiness Note: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered properly, leading to more consistent and reproducible results.
-
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media from the DMSO stock. The final DMSO concentration in all wells should be <0.5% to avoid solvent toxicity. Replace the old media with 100 µL of media containing the various concentrations of the test compound. Include "vehicle control" (media with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Mechanistic Insight: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole represents an intriguing chemical entity within the pharmacologically rich class of phenyl-tetrazoles. While specific experimental data for this compound is not widely published, a comparative analysis with its structural analogs provides a strong rationale for its potential bioactivity.
-
Synthesis: The compound is readily accessible via established synthetic routes like the [2+3] cycloaddition.
-
Properties: Its physicochemical profile, characterized by moderate lipophilicity and acidity, suggests it may possess favorable drug-like properties.
-
Potential Activity: Based on the activities of similar compounds, it is a prime candidate for screening in anticancer, antihypertensive, and antimicrobial assays.
Future research should focus on the definitive synthesis, purification, and structural confirmation of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. Subsequent screening against a panel of biological targets, guided by the data presented in this guide, will be essential to uncover its therapeutic potential. Furthermore, comparative studies against its 1H-isomer would provide valuable structure-activity relationship (SAR) insights, contributing to the rational design of next-generation tetrazole-based therapeutics.
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PubChem Compound Summary for CID 21766424, 5-bromo-2-methyl-2H-1,2,3,4-tetrazole. National Center for Biotechnology Information. [Link]
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Khan, I., et al. (2022). Synthesis and Biological Evaluation of Ester Derivatives of 2-(N-((20-(2H-tetrazole-5-yl)-[1,10-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid as Antihypertensive and Urease Inhibitory Agents. Semantic Scholar. [Link]
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structure-activity relationship (SAR) of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole analogs
A Deep Dive into the Anticancer and Antimicrobial Potential of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole Analogs
Introduction: The Prominence of the Tetrazole Moiety in Medicinal Chemistry
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in modern drug discovery.[1] Its remarkable metabolic stability and its ability to act as a bioisosteric replacement for the carboxylic acid group have cemented its importance in the design of novel therapeutic agents.[2] This unique combination of properties often leads to improved pharmacokinetic profiles, including enhanced membrane permeability and oral bioavailability. Consequently, tetrazole derivatives have been successfully developed into a wide array of drugs with diverse biological activities, including anticancer, antimicrobial, antihypertensive, and anti-inflammatory properties.[3]
This guide focuses on the structure-activity relationship (SAR) of a specific class of tetrazole derivatives: 5-phenyl-2H-tetrazole analogs, with a particular emphasis on understanding the therapeutic potential of compounds related to 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. By systematically analyzing the impact of various substituents on the phenyl ring, we aim to provide researchers and drug development professionals with a comprehensive understanding of the key structural features that govern the anticancer and antimicrobial efficacy of this promising class of compounds.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-phenyltetrazole analogs is profoundly influenced by the nature and position of substituents on the phenyl ring. The following sections dissect the SAR for anticancer and antimicrobial activities based on available experimental data.
Anticancer Activity: Unraveling the Cytotoxic Potential
The 5-phenyltetrazole scaffold has emerged as a promising framework for the development of novel anticancer agents. The cytotoxic effects of these analogs are largely dictated by the electronic and steric properties of the substituents on the phenyl ring.
A key determinant of anticancer activity appears to be the presence of electron-withdrawing groups on the phenyl ring. For instance, the introduction of a nitro group, a potent electron-withdrawing substituent, has been shown to enhance cytotoxic activity against various cancer cell lines.[4] This suggests that reducing the electron density of the phenyl ring may be a crucial factor in augmenting the anticancer properties of these compounds.
To provide a clearer picture of these relationships, the following table summarizes the in vitro anticancer activity of various 5-phenyltetrazole analogs against different human cancer cell lines.
Table 1: In Vitro Anticancer Activity (IC50 µM) of 5-Phenyltetrazole Analogs
| Compound ID | Phenyl Ring Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Nitro | Human Colon Cancer | Value not specified | [4] |
| 1b | 4-Chloro | A549 (Lung) | >100 | [6] |
| 1c | 4-Methyl | A549 (Lung) | >100 | [6] |
| 2a | 2,3-Dichloro (as 1-benzyl derivative) | THP-1 (Leukemia) | Potent Inhibition | [5] |
| 3a | 4-Nitrophenyl (fused system) | Human Colon Cancer | Potent | [4] |
Note: The table is illustrative and compiles data from various sources on structurally related compounds to infer potential SAR trends. Direct IC50 values for a comprehensive series of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole analogs are not available in the cited literature.
The data, though fragmented, suggests that electron-withdrawing substituents and specific substitution patterns on the phenyl ring are critical for enhancing the anticancer activity of 5-phenyltetrazole derivatives.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Tetrazole derivatives have long been recognized for their potent antimicrobial properties against a wide range of bacterial and fungal pathogens.[1] The SAR for the antimicrobial activity of 5-phenyltetrazole analogs also hinges on the substitution pattern of the phenyl ring.
Studies have shown that the introduction of halogen atoms, such as chlorine and bromine, can significantly enhance antibacterial activity. This is likely due to the increased lipophilicity and electronic effects conferred by these substituents, which may facilitate cell wall penetration and interaction with intracellular targets.
The following table presents the minimum inhibitory concentration (MIC) values for a selection of 5-phenyltetrazole analogs against various microbial strains, highlighting the influence of phenyl ring substitution on their antimicrobial efficacy.
Table 2: In Vitro Antimicrobial Activity (MIC µg/mL) of 5-Phenyltetrazole Analogs
| Compound ID | Phenyl Ring Substituent | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4a | 4-Chloro | S. aureus | 6.25 | [1] |
| 4b | 4-Nitro | S. aureus | 12.5 | [1] |
| 4c | 2,4-Dichloro | E. coli | 6.25 | [1] |
| 5a | Unsubstituted | S. aureus | 2.9 | [6] |
| 5b | 6-Chloro | S. aureus | 2.9 | [6] |
| 5c | 5-Chloro | S. aureus | 2.9 | [6] |
Note: This table is a compilation of data from different studies on related 5-phenyltetrazole analogs to illustrate general SAR trends.
The data suggests that halogenated phenyltetrazoles exhibit promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The position of the halogen substituent also appears to influence the potency.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step protocols for the synthesis of 5-phenyltetrazole analogs and the in vitro assays used to evaluate their biological activities.
Synthesis of 5-(Substituted Phenyl)-2H-tetrazole Analogs
The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[2]
General Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriately substituted benzonitrile (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene.[5]
-
Addition of Azide: Add sodium azide (1.5 - 3.0 eq.) and a catalyst, such as triethylamine hydrochloride or zinc chloride, to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and stir for 12 to 48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, filter it off. Acidify the filtrate with a dilute acid (e.g., 2N HCl) to a pH of 2-3 to precipitate the tetrazole product.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: General workflow for the synthesis of 5-phenyltetrazole analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized tetrazole analogs and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11]
Protocol for Broth Microdilution Assay:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard.[10]
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in a 96-well microtiter plate.[11]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
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A Comparative Guide to the In Vivo Efficacy of Phenyl-Tetrazole Derivatives in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The Promise of Phenyl-Tetrazoles in Neurodegenerative Disease
Tetrazole-containing compounds have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. The tetrazole ring is often considered a bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles. In the context of neuroprotection, particularly in ischemic stroke, the focus is on mitigating the complex cascade of events, including excitotoxicity, oxidative stress, and inflammation, that lead to neuronal cell death. Phenyl-tetrazole derivatives have emerged as a promising scaffold for developing novel neuroprotective agents that can interrupt these pathological processes.
Comparative In Vivo Efficacy in a Preclinical Model of Ischemic Stroke
To provide a meaningful comparison, we will focus on the transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents, a widely used and clinically relevant model of ischemic stroke. The primary endpoints for efficacy are the reduction in infarct volume and the improvement in neurological function.
One notable example from the class of phenyl-tetrazole derivatives is a compound referred to as B4 , a phenyltetrazolium derivative. Recent studies have highlighted its significant neuroprotective effects and good oral bioavailability, making it a compelling candidate for further investigation.[1]
Table 1: Comparative Efficacy of Neuroprotective Agents in the tMCAO Model
| Compound Class | Investigational Compound | Animal Model | Dosing Regimen | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference(s) |
| Phenyl-Tetrazole Derivative | Compound B4 | Rat (tMCAO) | Oral administration | Substantial attenuation | Significantly improved | [1] |
| Free Radical Scavenger | Edaravone | Rodent Models (various) | Intravenous | ~25.5% (Systematic Review) | Variable | [2] |
| NMDA Receptor Antagonist | CNS 1102 | Rat (pMCAO) | 15 minutes post-occlusion | Significant reduction | Not specified | [3] |
| Potassium Channel Opener | BMS-204352 | Rat (pMCAO) | 2 hours post-occlusion | 20-30% | Not specified | [3] |
Note: Direct comparison of infarct volume reduction percentages should be interpreted with caution due to variations in experimental protocols, including the duration of ischemia and reperfusion, the specific rodent strain used, and the methods for infarct volume assessment.
Unraveling the Neuroprotective Mechanism of Phenyl-Tetrazole Derivatives
The neuroprotective effects of phenyl-tetrazole derivatives are believed to be multifactorial, targeting key pathways in the ischemic cascade. While the precise mechanism for each analog may vary, a proposed general mechanism involves the modulation of inflammatory responses, reduction of oxidative stress, and inhibition of apoptotic pathways.
dot
Caption: Proposed neuroprotective mechanism of phenyl-tetrazole derivatives.
Experimental Protocols: A Guide for In Vivo Efficacy Studies
To ensure the reproducibility and validity of in vivo efficacy studies, meticulous adherence to standardized protocols is paramount. Below are detailed, step-by-step methodologies for key experiments in the evaluation of neuroprotective agents.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
This model mimics the clinical scenario of ischemic stroke followed by reperfusion.
Objective: To induce a focal cerebral ischemic injury that is reproducible and allows for the evaluation of neuroprotective interventions.
Methodology:
-
Animal Preparation:
-
Adult male Sprague-Dawley or Wistar rats (250-300g) are used.
-
Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Maintain body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a predetermined period (e.g., 90 or 120 minutes).
-
For reperfusion, carefully withdraw the suture.
-
-
Post-operative Care:
-
Suture the incision and allow the animal to recover in a heated cage.
-
Provide access to food and water ad libitum.
-
dot
Caption: Workflow for the transient Middle Cerebral Artery Occlusion (tMCAO) model.
Assessment of Neurological Deficit
A battery of behavioral tests should be performed to assess the functional outcome after stroke.[4][5][6][7][8]
Objective: To quantify the extent of neurological impairment and recovery.
Methodology:
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, reflex, and balance functions.[5][8]
-
Cylinder Test: Assesses forelimb use asymmetry during exploratory behavior.[4][5][8]
-
Rotarod Test: Measures motor coordination and balance.[4]
-
Adhesive Removal Test: Evaluates somatosensory deficits.[6]
Histological Assessment of Infarct Volume
This is a critical endpoint for determining the extent of brain injury.[9][10][11]
Objective: To quantify the volume of infarcted brain tissue.
Methodology:
-
Tissue Preparation:
-
At a predetermined time point post-MCAO (e.g., 24 or 48 hours), euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brain and post-fix in 4% paraformaldehyde.
-
-
Staining:
-
Cryoprotect the brain in sucrose solutions.
-
Cut coronal sections (e.g., 20 µm thick) using a cryostat.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) or Cresyl Violet (Nissl stain). TTC stains viable tissue red, leaving the infarcted area white. Nissl staining reveals neuronal cell bodies.
-
-
Image Analysis:
-
Capture images of the stained sections.
-
Use image analysis software to measure the area of infarction in each section.
-
Calculate the total infarct volume by integrating the infarct areas across all sections, correcting for edema.
-
Conclusion and Future Directions
The preclinical data for phenyl-tetrazole derivatives, such as compound B4, are highly encouraging, suggesting their potential as a new class of neuroprotective agents for ischemic stroke. Their favorable pharmacokinetic properties, including oral bioavailability, further enhance their translational potential.
Future research should focus on:
-
Elucidating Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design and optimization.
-
Head-to-Head Comparison Studies: Rigorous in vivo studies directly comparing the efficacy of lead phenyl-tetrazole derivatives with standard and emerging neuroprotective agents are needed.
-
Evaluation in Chronic Stroke Models: Assessing the long-term benefits of these compounds on functional recovery and brain remodeling is essential.
-
Safety and Toxicology Studies: Comprehensive safety and toxicology profiles are required before advancing these compounds to clinical trials.
This guide provides a framework for the continued investigation of phenyl-tetrazole derivatives as a promising therapeutic strategy for neurodegenerative diseases. The detailed protocols and comparative data herein are intended to facilitate robust and reproducible preclinical research, ultimately accelerating the development of novel and effective treatments for stroke and other neurological disorders.
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Ruan, Y., et al. (2020). Behavioral tests in rodent models of stroke. Journal of Visualized Experiments, (162), e61453. [Link]
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Ace Therapeutics. (n.d.). Behavioral Tests in Rodent Models of Stroke. Retrieved from [Link]
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A Researcher's Guide to the Preclinical Evaluation of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole Derivatives
This guide provides a comprehensive framework for the preclinical evaluation of novel 5-aryl-2H-tetrazole derivatives, using 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole as a primary example. We will navigate the critical path from initial characterization to in vivo efficacy studies, focusing on the strategic rationale behind experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the multifaceted process of assessing a new chemical entity's (NCE) therapeutic potential.
The 5-substituted-2H-tetrazole moiety is a well-regarded "privileged scaffold" in modern medicinal chemistry.[1] Its unique physicochemical properties, particularly its ability to act as a metabolically stable bioisostere for a carboxylic acid, have cemented its role in numerous marketed drugs.[2][3] The tetrazole ring's pKa is comparable to that of a carboxylic acid, allowing it to engage in similar critical hydrogen bonding interactions with biological targets, while often improving oral bioavailability and metabolic resistance.[2][4]
The structure of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole bears a strong resemblance to the biphenyl-tetrazole core of the "sartan" class of antihypertensive drugs, such as Losartan and Valsartan.[5][6] This structural homology strongly suggests its potential mechanism of action as an Angiotensin II Type 1 (AT1) receptor antagonist. Therefore, this guide will focus on its evaluation as a potential treatment for hypertension, comparing its hypothetical performance profile against established therapeutic alternatives.
Part 1: Foundational Assessment: Synthesis and Physicochemical Profile
Before any biological evaluation, the synthesis of the NCE must be robust, and its fundamental physicochemical properties must be characterized. These properties are deterministic for the compound's subsequent formulation, absorption, distribution, and overall druglikeness.
Synthesis Strategy: [3+2] Cycloaddition
The most common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[7][8] This approach is highly efficient for creating the stable tetrazole ring.
Caption: The Renin-Angiotensin System and the point of intervention.
Primary Target Engagement: AT1 Receptor Binding Assay
Causality: To validate our hypothesis, we must first confirm that the compound physically interacts with the AT1 receptor. A competitive radioligand binding assay is the gold standard for quantifying this interaction. It measures the ability of our test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Experimental Protocol: AT1 Receptor Binding
-
Source: Use cell membranes prepared from HEK293 cells stably expressing the human AT1 receptor.
-
Radioligand: Employ a high-affinity AT1 antagonist, such as [³H]-Losartan.
-
Incubation: Incubate the cell membranes with a fixed concentration of [³H]-Losartan and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Separation: After reaching equilibrium, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Detection: Quantify the radioactivity trapped on the filter using liquid scintillation counting.
-
Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Comparative Data (Hypothetical)
| Compound | AT1 Receptor Binding Ki (nM) |
| 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole | 1.5 |
| Losartan (Standard) | 19 |
| Valsartan (Standard) | 3.1 |
Safety & Selectivity: In Vitro Cytotoxicity
Causality: An effective drug must be potent against its target while being non-toxic to healthy cells. Early assessment of cytotoxicity is a critical gatekeeping step to eliminate broadly toxic compounds. [9][10]The MTT assay is a widely used, cost-effective method to measure cell viability by assessing mitochondrial metabolic activity. [10] Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed human embryonic kidney (HEK293) cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the tetrazole derivative (e.g., 0.1 µM to 100 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log concentration of the compound to determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).
Comparative Data (Hypothetical)
| Compound | CC₅₀ against HEK293 cells (µM) | Therapeutic Index (CC₅₀ / AT1 Ki) |
| Tetrazole Derivative | > 100 µM | > 66,000 |
| Doxorubicin (Control) | 1.2 µM | N/A |
Part 3: In Vitro ADME & Pharmacokinetic Profiling
A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine its exposure and duration of action in the body. Poor ADME profiles are a leading cause of clinical trial failure.
Metabolic Stability: Human Liver Microsome (HLM) Assay
Causality: The liver is the primary site of drug metabolism. An HLM assay provides a first look at how quickly a compound is broken down by key metabolic enzymes (Cytochrome P450s), predicting its in vivo clearance. [11] Experimental Protocol: HLM Metabolic Stability
-
Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes, the test compound (at a low concentration, e.g., 1 µM), and buffer.
-
Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
CYP450 Inhibition: Assessing Drug-Drug Interaction Risk
Causality: If our compound inhibits a major CYP450 enzyme, it could dangerously increase the concentration of other co-administered drugs that are metabolized by that enzyme. This assay screens for that potential. [11] Experimental Protocol: Fluorometric CYP450 Inhibition Assay
-
Enzymes: Use recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9).
-
Substrates: Use specific fluorogenic substrates for each enzyme. The enzyme metabolizes the substrate into a fluorescent product.
-
Assay: In a 96-well plate, incubate the enzyme, substrate, and NADPH with varying concentrations of the tetrazole derivative.
-
Measurement: Measure the increase in fluorescence over time.
-
Analysis: Calculate the rate of reaction at each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme's activity.
Comparative ADME Profile (Hypothetical)
| Parameter | Tetrazole Derivative | Losartan | Valsartan |
| HLM t½ (min) | 85 | 35 | >120 |
| CYP3A4 IC₅₀ (µM) | > 50 | 8.5 | > 50 |
| CYP2C9 IC₅₀ (µM) | > 50 | 1.2 | > 50 |
This profile suggests our derivative has good metabolic stability and a low risk of causing drug-drug interactions via CYP inhibition compared to Losartan.
Part 4: In Vivo Evaluation: Efficacy and Systemic Exposure
In vivo studies are essential to confirm that the promising in vitro results translate into a tangible therapeutic effect in a living organism.
Pharmacokinetic (PK) Study in Rats
Causality: This study measures the actual concentration of the drug in the bloodstream over time after administration. It helps us understand its absorption, bioavailability, and how long it stays in the body, which is crucial for designing a dosing regimen. [11] Experimental Protocol: Rat Pharmacokinetic Study
-
Animals: Use male Sprague-Dawley rats.
-
Dosing: Administer a single dose of the compound both intravenously (IV, e.g., 2 mg/kg) and orally (PO, e.g., 10 mg/kg) to separate groups of animals.
-
Blood Sampling: Collect blood samples via a cannulated vein at specific time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to plasma and store frozen until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
Parameter Calculation: Use pharmacokinetic software to calculate key parameters like Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), clearance, and oral bioavailability (%F).
Caption: Integrated workflow for in vivo PK/PD studies.
Pharmacodynamic (PD) Efficacy in Spontaneously Hypertensive Rats (SHR)
Causality: The SHR model is a well-established genetic model of hypertension that is highly predictive of antihypertensive efficacy in humans. This experiment directly tests if the drug can lower blood pressure. [5] Experimental Protocol: Antihypertensive Efficacy in SHRs
-
Animals: Use adult male Spontaneously Hypertensive Rats (SHRs) with established hypertension (systolic blood pressure > 160 mmHg).
-
Acclimatization: Acclimate rats to the blood pressure measurement procedure (e.g., tail-cuff method) to minimize stress-induced fluctuations.
-
Dosing: Administer single oral doses of the vehicle, the tetrazole derivative (e.g., 3, 10, 30 mg/kg), and a positive control (e.g., Losartan, 10 mg/kg).
-
Measurement: Measure systolic blood pressure and heart rate at baseline (pre-dose) and at several time points post-dose (e.g., 1, 2, 4, 8, 24 hours).
-
Analysis: Calculate the maximum change in blood pressure from baseline for each dose group and determine the duration of action.
Comparative In Vivo Data (Hypothetical)
| Parameter | Tetrazole Derivative | Losartan |
| Oral Bioavailability (%F) | 45% | 33% |
| Plasma t½ (hours) | 6.5 | 2.1 |
| Max BP Reduction @ 10 mg/kg (mmHg) | -35 mmHg | -25 mmHg |
Conclusion and Comparative Analysis
Based on this comprehensive (though hypothetical) preclinical evaluation, the 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole derivative presents a promising therapeutic profile.
-
Superior Potency: The derivative demonstrated significantly higher binding affinity for the AT1 receptor in vitro and greater blood pressure reduction in vivo compared to the benchmark, Losartan.
-
Improved Pharmacokinetics: It exhibits a longer plasma half-life and higher oral bioavailability, suggesting the potential for less frequent dosing and a more consistent therapeutic effect.
-
Favorable Safety Profile: The compound showed excellent in vitro safety, with a high therapeutic index and a low risk of CYP450-mediated drug-drug interactions.
Path Forward: The collective data strongly supports the advancement of this compound. The next critical steps would involve formal preclinical toxicology studies in two species (rodent and non-rodent) to establish a safe starting dose for human trials, followed by GMP (Good Manufacturing Practice) synthesis and formulation development in preparation for a Phase I clinical trial. This structured, data-driven approach ensures that only candidates with a high probability of success move forward, optimizing resources and upholding the highest standards of scientific integrity.
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A Comparative Analysis of Novel Kinase Inhibitors: Evaluating "Brotinib" Against Established Therapeutics
In the dynamic landscape of kinase inhibitor discovery, the rigorous evaluation of novel chemical entities against established drugs is paramount. This guide provides a comprehensive framework for comparing a hypothetical novel kinase inhibitor, which we will refer to as "Brotinib" [5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole], against well-characterized, clinically relevant kinase inhibitors. While public domain data on the specific kinase inhibitory activity of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is not currently available, this guide will use a hypothetical profile for "Brotinib" to illustrate the comparative process. This document is intended for researchers, scientists, and drug development professionals to provide a blueprint for the critical evaluation of new kinase inhibitors.
The human kinome, with over 500 protein kinases, represents a vast and critical set of drug targets.[1] Kinases play a central role in regulating a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[4][5] As of recent years, over 70 small molecule kinase inhibitors have received FDA approval, with a significant number targeting tyrosine kinases.[4]
This guide will compare our hypothetical compound, "Brotinib," with two well-established kinase inhibitors: Imatinib , a first-generation multi-kinase inhibitor, and Osimertinib , a third-generation, highly selective EGFR inhibitor. This comparison will encompass their biochemical potency, cellular activity, and kinome-wide selectivity, providing a template for the rigorous assessment of novel kinase inhibitors.
Introduction to the Kinase Inhibitors
"Brotinib" (Hypothetical Profile)
For the purpose of this guide, we will assign "Brotinib" a hypothetical profile as a potent inhibitor of the Janus Kinase (JAK) family, with a particular emphasis on JAK2. Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.
Imatinib (Gleevec®)
Imatinib was a groundbreaking development in targeted cancer therapy.[6] It is a potent inhibitor of the Bcr-Abl tyrosine kinase, the driver of chronic myeloid leukemia (CML).[5] Imatinib also inhibits other tyrosine kinases, including c-KIT and PDGF-R, making it a multi-kinase inhibitor.[5][7]
Osimertinib (Tagrisso®)
Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[5] It is specifically designed to target the T790M "gatekeeper" resistance mutation that often arises in non-small cell lung cancer (NSCLC) patients treated with earlier-generation EGFR inhibitors.[5] Its high selectivity for mutant EGFR over wild-type EGFR minimizes certain side effects.
Comparative Analysis: A Multi-faceted Approach
A thorough comparison of kinase inhibitors requires a tiered approach, moving from initial biochemical assays to more physiologically relevant cell-based models and finally to broad kinome-wide selectivity profiling.
Biochemical Potency: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. It is crucial to determine IC50 values under standardized assay conditions to allow for meaningful comparisons.[8]
Table 1: Comparative Biochemical IC50 Values (Hypothetical Data for "Brotinib")
| Kinase Target | "Brotinib" IC50 (nM) | Imatinib IC50 (nM) | Osimertinib IC50 (nM) |
| JAK1 | 25 | >10,000 | >10,000 |
| JAK2 | 5 | >10,000 | >10,000 |
| JAK3 | 50 | >10,000 | >10,000 |
| TYK2 | 100 | >10,000 | >10,000 |
| Bcr-Abl | >10,000 | 250 | >10,000 |
| c-KIT | >5,000 | 100 | >10,000 |
| PDGF-R | >5,000 | 150 | >10,000 |
| EGFR (L858R/T790M) | >10,000 | >10,000 | 1 |
| EGFR (wild-type) | >10,000 | >10,000 | 25 |
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 of a kinase inhibitor using a luminescence-based assay that quantifies ATP depletion.[9]
Causality: The principle of this assay is that active kinases consume ATP to phosphorylate their substrates. The amount of remaining ATP is inversely proportional to kinase activity. A luminescent signal is generated from the remaining ATP, allowing for a quantitative measure of kinase inhibition.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Perform a serial dilution of the inhibitor in DMSO to create a range of concentrations for the dose-response curve.
-
Include a "no inhibitor" control (DMSO only) and a positive control inhibitor (e.g., Staurosporine, a non-selective kinase inhibitor).[9]
-
-
Kinase Reaction Setup:
-
In a 96-well or 384-well white, opaque plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2.5 µL of the target kinase (e.g., recombinant human JAK2) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.[9]
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations of the substrate peptide and ATP should be empirically determined and are often close to the Km for each.[10]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection and Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.[9]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram: Workflow for IC50 Determination
Caption: Workflow for luminescence-based in vitro kinase assay.
Cellular Activity: Assessing Target Engagement and Downstream Signaling
While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays provide a more physiologically relevant context by assessing factors such as cell permeability and engagement of the target in its natural environment.[11][12]
Table 2: Comparative Cellular Activity (Hypothetical Data for "Brotinib")
| Cell Line | Assay Type | "Brotinib" EC50 (nM) | Imatinib EC50 (nM) | Osimertinib EC50 (nM) |
| HEL 92.1.7 (JAK2 V617F) | Proliferation Assay | 50 | >10,000 | >10,000 |
| K562 (Bcr-Abl) | Proliferation Assay | >10,000 | 300 | >10,000 |
| H1975 (EGFR L858R/T790M) | Proliferation Assay | >10,000 | >10,000 | 10 |
| HEL 92.1.7 (JAK2 V617F) | pSTAT3 Western Blot | 45 | >10,000 | >10,000 |
| K562 (Bcr-Abl) | pCrkL Western Blot | >10,000 | 250 | >10,000 |
| H1975 (EGFR L858R/T790M) | pEGFR Western Blot | >10,000 | >10,000 | 8 |
Experimental Protocol: Cell Proliferation Assay (MTS Assay)
This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effect of a kinase inhibitor.
Causality: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in culture.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line (e.g., HEL 92.1.7 for JAK2).
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the kinase inhibitors in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of inhibitors.
-
Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Experimental Protocol: Western Blot for Phospho-protein Analysis
This protocol is used to detect the phosphorylation status of a downstream substrate of the target kinase, providing a direct measure of target inhibition within the cell.
Causality: Kinase inhibitors block the phosphorylation of their downstream substrates. A decrease in the phosphorylated form of a substrate, as detected by a phospho-specific antibody, indicates target engagement and inhibition of the signaling pathway.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the kinase inhibitor for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-STAT3) to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Diagram: JAK-STAT Signaling Pathway and "Brotinib" Inhibition
Caption: "Brotinib" inhibits JAK, preventing STAT phosphorylation.
Kinome-wide Selectivity Profiling
Assessing the selectivity of a kinase inhibitor across a broad panel of kinases is crucial to understanding its potential for off-target effects and for identifying opportunities for polypharmacology.[6][13][14]
Table 3: Kinome Selectivity Profile (% Inhibition at 1 µM)
| Inhibitor | Number of Kinases Tested | Kinases with >90% Inhibition | Selectivity Score (S10) |
| "Brotinib" | 468 | 4 (JAK1, JAK2, JAK3, TYK2) | 0.0085 |
| Imatinib | 468 | 28 | 0.060 |
| Osimertinib | 468 | 3 (EGFR L858R/T790M, EGFR L858R, EGFR wild-type) | 0.0064 |
Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested.
Experimental Protocol: KinomeScan™ (Competitive Binding Assay)
This is a widely used platform for kinase inhibitor selectivity profiling.
Causality: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates that the test compound has displaced it from the immobilized ligand.
Step-by-Step Methodology:
-
Assay Setup:
-
A large panel of human kinases are expressed as fusions with a DNA tag.
-
The kinases are individually incubated with an immobilized, active-site directed ligand in the presence of the test compound at a fixed concentration (e.g., 1 µM).
-
A DMSO control is run for each kinase to determine the maximum amount of binding.
-
-
Competitive Binding:
-
The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
-
Washing and Elution:
-
Unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified by eluting the DNA tag and measuring its concentration using qPCR.
-
-
Data Analysis:
-
The results are typically reported as the percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.
-
The data can be visualized as a dendrogram of the human kinome, with circles indicating the degree of inhibition for each kinase.
-
Synthesis and Interpretation of Results
-
"Brotinib" demonstrates potent and selective inhibition of the JAK family of kinases, both biochemically and in a relevant cellular context. Its high selectivity score suggests a lower potential for off-target effects compared to a multi-kinase inhibitor like Imatinib.
-
Imatinib exhibits a broader kinase inhibition profile, consistent with its classification as a multi-kinase inhibitor. This polypharmacology is responsible for its efficacy against different malignancies but may also contribute to a wider range of side effects.
-
Osimertinib is a highly selective inhibitor, primarily targeting the mutant form of EGFR. This exquisite selectivity is a key feature of third-generation inhibitors, designed to minimize toxicity associated with inhibiting wild-type proteins.
Conclusion
The systematic and multi-faceted comparison of a novel kinase inhibitor against established drugs is a cornerstone of modern drug discovery. By employing a battery of biochemical, cellular, and kinome-wide assays, researchers can build a comprehensive profile of a new compound's potency, mechanism of action, and selectivity. This guide, using the hypothetical inhibitor "Brotinib," provides a robust framework for such a comparative analysis, emphasizing the importance of experimental rigor and a deep understanding of the underlying biological principles. This approach enables informed decision-making in the advancement of new and improved kinase-targeted therapies.
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protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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National Center for Biotechnology Information. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Retrieved from [Link]
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MDPI. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
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MDPI. (n.d.). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Retrieved from [Link]
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PLOS One. (n.d.). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Retrieved from [Link]
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MRC PPU. (n.d.). Inhibitors Approved for Clinical Use. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
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Labiotech.eu. (2025, March 26). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from [Link]
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
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Biochemical Journal. (n.d.). The selectivity of protein kinase inhibitors: a further update. Retrieved from [Link]
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YouTube. (2024, January 23). Lock and Key with SignalChem Biotech: Drug Discovery in Action. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Chem-Impex. (n.d.). 5-(3-Bromo-4-methyl-phenyl)-2H-tetrazole. Retrieved from [Link]
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Theolytics. (n.d.). How Pan-Variant Inhibition Can Outsmart Cancer Treatment Resistance. Retrieved from [Link]
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American Association for Cancer Research. (n.d.). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A comprehensive review of protein kinase inhibitors for cancer therapy. Retrieved from [Link]
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ASBMB. (2025, March 18). Pan-kinase inhibitor for head and neck cancer enters clinical trials. Retrieved from [Link]
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Chem-Impex. (n.d.). 5-(3-bromo-4-metil-fenil)-2H-tetrazol. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Retrieved from [Link]
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ResearchGate. (n.d.). 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved from [Link]
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Alchem.Pharmtech. (n.d.). CAS 326912-89-4 | 5-(3-BROMO-4-METHYL-PHENYL). Retrieved from [Link]
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Chemsrc.com. (2025, February 5). 5-(3-Bromo-4-methyl-phenyl)-2H-tetrazole. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, July 20). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
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A Comparative Guide to Cross-Reactivity Profiling of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, contributing to the high attrition rates in drug development.[1][2] This guide provides an in-depth, technically-grounded framework for the comprehensive cross-reactivity profiling of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole , a representative tetrazole-containing compound.
The tetrazole moiety is a key pharmacophore in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group.[3][4][5] This functional group is prevalent in numerous therapeutic agents, including antihypertensives, anti-inflammatories, and anticancer drugs.[4][6][7] Notably, many Angiotensin II Receptor Blockers (ARBs), such as Losartan and Candesartan, feature a tetrazole ring, which is crucial for their potent and selective antagonism of the Angiotensin II Type 1 (AT1) receptor.[6][8] Given this structural precedent, our profiling strategy for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole will hypothesize the AT1 receptor as its primary target, providing a focused yet comprehensive template for analysis.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing the selectivity of this, or any similar, NCE.
Part 1: Designing the Selectivity Profiling Cascade
A tiered or cascaded approach to selectivity profiling is the most resource-efficient and logical strategy. It begins with broad, high-throughput screening to cast a wide net for potential off-target interactions, followed by more focused and biologically relevant assays to confirm and quantify these initial findings.
The rationale is to quickly identify potential liabilities early in the discovery process. Early-stage, broad panel screening allows for the rapid assessment of thousands of compounds against hundreds of targets, flagging any that show significant off-target activity.[9] This prevents the costly advancement of non-selective candidates. Subsequent validation in functional assays confirms whether a binding event translates into a biological effect (e.g., antagonism or agonism), which is the ultimate determinant of a compound's off-target liability.
Below is a visualization of this recommended workflow.
Part 2: Detailed Experimental Protocols
For this guide, we will detail two key assays: a primary radioligand binding assay to determine affinity for the intended target (AT1R) and a secondary functional assay to validate any observed activity.
Protocol 2.1: Competitive Radioligand Binding Assay for AT1 Receptor Affinity
This assay is considered the gold standard for quantifying the binding affinity of a compound to its receptor target due to its sensitivity and robustness.[10] It measures the ability of our unlabeled test compound to compete with a radiolabeled ligand for binding to the AT1 receptor in a membrane preparation.
Objective: To determine the inhibitory constant (Kᵢ) of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole for the human AT1 receptor.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human AT1 receptor.
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at 4°C).[11]
-
Wash the membrane pellet, then resuspend in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).[11]
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Sar¹-Angiotensin II), and a range of concentrations of the unlabeled test compound.[10][11]
-
For each concentration of the test compound, prepare duplicate or triplicate wells.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor like Losartan).[12]
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C filters presoaked in polyethyleneimine). This separates the receptor-bound radioligand from the free radioligand.[11]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]
-
Protocol 2.2: Calcium Mobilization Functional Assay
Binding to a receptor does not always equate to a functional outcome. This assay determines whether the test compound acts as an antagonist (blocks the receptor's function) or an agonist (activates it). The AT1 receptor is a Gq-protein coupled receptor (GPCR), and its activation leads to the release of intracellular calcium stores.[13][14]
Objective: To determine if 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole functionally antagonizes or agonizes the AT1 receptor by measuring changes in intracellular calcium.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the AT1 receptor (e.g., CHO-K1 or HEK293 cells) into a black, clear-bottom 96-well or 384-well plate and culture overnight to form a confluent monolayer.[15]
-
-
Dye Loading:
-
Compound Addition and Measurement:
-
Place the assay plate into a fluorescence plate reader equipped with an integrated liquid handler (e.g., a FlexStation® or FLIPR®).[14][15]
-
Antagonist Mode: Add varying concentrations of the test compound to the wells and incubate for a short period. Then, add a fixed concentration of the natural agonist (Angiotensin II) at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).
-
Agonist Mode: Add varying concentrations of the test compound directly to the wells.
-
Measure the fluorescence intensity before and after the addition of the agonist/test compound in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium.[14]
-
-
Data Analysis:
-
For antagonist mode, plot the inhibition of the Angiotensin II response against the concentration of the test compound to determine its IC₅₀.
-
For agonist mode, plot the increase in fluorescence against the concentration of the test compound to determine its EC₅₀.
-
The results will classify the compound as an antagonist, agonist, or inactive at this target.
-
Part 3: Comparative Data Analysis
To provide a practical context, the following table presents hypothetical but realistic data for our test compound, "Compound T" (5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole), compared to a known ARB, Losartan. The off-targets listed are representative of a standard safety panel, including the related AT2 receptor, a common kinase (SRC), and an ion channel (hERG) known for cardiac liability.
| Target | Assay Type | Compound T (IC₅₀/Kᵢ in nM) | Losartan (IC₅₀/Kᵢ in nM) |
| AT1 Receptor | Radioligand Binding (Kᵢ) | 15 | 25 |
| AT1 Receptor | Ca²⁺ Mobilization (IC₅₀) | 22 | 30 |
| AT2 Receptor | Radioligand Binding (Kᵢ) | >10,000 | >10,000 |
| SRC Kinase | Kinase Activity (IC₅₀) | 8,500 | >10,000 |
| hERG Channel | Patch Clamp (IC₅₀) | >30,000 | >30,000 |
Interpretation and Selectivity Index:
The Selectivity Index (SI) is a critical metric calculated as: SI = Off-Target IC₅₀ / On-Target IC₅₀
A higher SI value indicates greater selectivity.
-
Compound T Selectivity for AT1R over SRC Kinase: 8,500 nM / 22 nM = ~386-fold
-
Losartan Selectivity for AT1R over SRC Kinase: >10,000 nM / 30 nM = >333-fold
Based on this hypothetical data, Compound T demonstrates potent and selective antagonism of the AT1 receptor, comparable to or slightly better than Losartan. Crucially, it shows minimal activity against the closely related AT2 receptor and has a wide safety margin for the SRC kinase and hERG channel, suggesting a favorable preliminary selectivity profile.
Part 4: Visualizing On-Target vs. Off-Target Pathways
Understanding the potential consequences of cross-reactivity requires visualizing the compound's effect on cellular signaling. The diagram below illustrates the intended on-target effect versus a potential off-target interaction.
This diagram clearly shows Compound T's intended therapeutic action: blocking the AT1 receptor to prevent vasoconstriction.[13][17] It also visualizes a hypothetical off-target effect where weak inhibition of a kinase like SRC could interfere with normal cellular processes, underscoring why a high selectivity index is paramount.
Conclusion
The systematic, multi-tiered approach detailed in this guide provides a robust framework for characterizing the cross-reactivity profile of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. By integrating broad panel screening with quantitative binding and functional assays, researchers can build a comprehensive selectivity profile. This process is not merely a data-gathering exercise; it is a critical, hypothesis-driven investigation that informs lead optimization, predicts potential liabilities, and ultimately increases the probability of success in developing safe and effective medicines. The application of these principles ensures that decisions are based on a solid foundation of empirical data, upholding the highest standards of scientific integrity in drug development.
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A Senior Application Scientist's Guide to the Comparative Analysis of Tetrazole Isomers in Biological Assays
The Strategic Importance of Isomer Selection in Tetrazole-Based Drug Design
The tetrazole moiety is a highly valued pharmacophore in medicinal chemistry, primarily for its role as a metabolically stable bioisostere of the carboxylic acid group.[1][2][3] This structural feature is present in numerous FDA-approved drugs, including the antihypertensive agent losartan and the antibiotic cefotiam.[1] However, the synthetic process for creating 5-substituted tetrazoles often yields a mixture of two principal regioisomers: the 1H- (or 1,5-disubstituted) and 2H- (or 2,5-disubstituted) isomers.[4][5]
These are not interchangeable entities. The specific position of the substituent on the tetrazole ring fundamentally alters the molecule's electronic landscape, steric profile, and physicochemical properties.[6] These differences, though subtle in structure, can lead to dramatic divergences in biological activity, target affinity, and pharmacokinetic profiles. Consequently, the rigorous separation, characterization, and comparative biological evaluation of these isomers are not merely academic exercises; they are critical steps in rational drug design and lead optimization. This guide provides a framework for this comparative analysis, grounded in experimental data and established assay methodologies.
Foundational Physicochemical Differences: 1H- vs. 2H-Tetrazoles
The divergent behavior of tetrazole isomers in biological systems stems from their distinct intrinsic properties. The tautomeric equilibrium between the 1H and 2H forms is influenced by the solvent, physical state, and the nature of the C5 substituent.[6] In polar solvents, the more polar 1H-tautomer is typically favored, while the 2H-tautomer often predominates in the gas phase.[6][7]
Understanding these properties is the first step in predicting an isomer's potential biological performance.
| Physicochemical Property | 1H-Tetrazole Isomer | 2H-Tetrazole Isomer | Causality & Biological Implication |
| Acidity (pKa) | Generally lower (more acidic, pKa ~4.5-5.0)[8][9][10] | Generally higher (less acidic) | The 1H-isomer is a better mimic of carboxylic acid's anionic state at physiological pH, crucial for forming ionic bonds with positively charged residues (e.g., arginine, lysine) in a target's active site. |
| Dipole Moment | Larger[6] | Smaller | A larger dipole moment in the 1H-isomer can lead to stronger polar interactions and better solvation in aqueous media, potentially affecting solubility and binding thermodynamics. |
| Lipophilicity (LogP) | Generally less lipophilic | Generally more lipophilic[8] | Higher lipophilicity in the 2H-isomer can enhance membrane permeability and blood-brain barrier penetration but may also increase non-specific binding and plasma protein binding. |
| Metabolic Stability | Can be susceptible to metabolic degradation | Often more metabolically stable than the 1H isomer[1][11] | The choice of isomer can directly influence the drug's half-life and overall pharmacokinetic profile. |
| Hydrogen Bonding | The N-H proton is a strong H-bond donor; ring nitrogens are acceptors. | No N-H donor; ring nitrogens act as H-bond acceptors. | The ability of the 1H-isomer to act as both an H-bond donor and acceptor provides more opportunities for specific interactions within a binding site compared to the 2H-isomer, which only accepts. |
Experimental Workflow for Isomer Comparison
A robust comparative analysis requires a systematic workflow, from synthesis to data interpretation. The following diagram outlines a self-validating process to ensure that observed differences in bioactivity can be confidently attributed to the isomeric form.
Caption: Workflow for Comparative Isomer Analysis.
Comparative Performance in Key Biological Assays
The strategic choice of assay is critical to elucidating the functional consequences of isomerization. Here, we compare isomer performance in three common assay formats.
Enzyme Inhibition Assays
Enzyme inhibition assays quantify the ability of a compound to reduce the activity of a target enzyme. The differential acidity and hydrogen bonding capacity of tetrazole isomers often lead to significant potency variations.
Case Study: Sodium-Glucose Co-transporter 2 (SGLT2) Inhibition
SGLT2 inhibitors are a class of antidiabetic drugs. Direct comparison of tetrazole-bearing glycoside isomers revealed distinct inhibitory profiles against SGLT2.[12]
| Compound Class | Isomer | Target | Bioactivity (IC₅₀) | Reference Compound (Dapagliflozin IC₅₀) |
| Tetrazole-bearing Glycosides | 1H-tetrazole | SGLT2 | 68.9 nM | 1.1 nM[12] |
| Tetrazole-bearing Glycosides | 2H-tetrazole | SGLT2 | 106 nM | 1.1 nM[12] |
Analysis: In this instance, the 1H-isomer demonstrated moderately higher potency (a lower IC₅₀ value) than the 2H-isomer. This suggests that the specific hydrogen bonding and/or ionic interactions facilitated by the 1H configuration are more favorable for binding to the SGLT2 active site.
Experimental Protocol: Fluorometric Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, enzyme solution (e.g., human recombinant SGLT2), and substrate solution (e.g., a fluorescent glucose analog). Prepare serial dilutions of the 1H- and 2H-tetrazole isomers.
-
Reaction Initiation: In a 96- or 384-well plate, add the enzyme solution to wells containing either the test isomer or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Substrate Addition: Add the fluorescent substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the fluorescence signal at regular intervals using a plate reader. The rate of increase in fluorescence is proportional to enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each isomer concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Enzyme Inhibition Assay Mechanism.
Receptor Binding Assays
These assays measure the affinity of a molecule for a specific receptor. The precise geometry and electronic distribution of the tetrazole ring are paramount for optimal interaction with the receptor's binding pocket.
Case Study: Angiotensin II Type 1 (AT1) Receptor Blockers
The "sartan" class of antihypertensives relies on a tetrazole group to mimic a carboxylate and bind to the AT1 receptor.[13] Studies have consistently shown that the acidic 1H-tetrazole is essential for high-affinity binding. The deprotonated tetrazole anion forms a critical salt bridge with a positively charged residue in the AT1 receptor pocket, an interaction the less acidic 2H-isomer cannot facilitate as effectively.[13] The development of losartan and valsartan involved the specific selection of the isomer that provided superior binding affinity.[1]
Cell-Based Assays
Cell-based assays provide a more complex biological context, assessing a compound's effect on cellular processes like proliferation, viability, or signaling. Here, differences in membrane permeability (related to LogP) and metabolic stability can become as important as target affinity.
Case Study: Antiproliferative Activity
In the development of novel anticancer agents, a series of 1,5-diaryl substituted tetrazoles were evaluated for their ability to inhibit tubulin polymerization and cell growth.[14]
| Compound ID | Isomer Type | Description | Antiproliferative Activity (IC₅₀, nM) |
| 4l | 1,5-disubstituted | 4'-ethoxyphenyl at C-5 | 1.3 - 8.1 |
| 5b | Isomeric derivative of 4l | 4'-ethoxyphenyl at N-1 | 0.3 - 7.4 |
Analysis: In this study, two isomeric compounds, 4l and 5b , both demonstrated potent nanomolar antiproliferative activity.[14] Interestingly, compound 5b was slightly more potent across several cell lines. This highlights that while the 1H-tetrazole is often superior for mimicking carboxylates, the specific architecture of the target protein may favor the steric and electronic profile of the 2H (or in this case, N-1 substituted) isomer. It underscores the necessity of testing both isomers empirically rather than relying on a single rule.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 1H- and 2H-tetrazole isomers for a specified period (e.g., 48-72 hours). Include wells with vehicle control (e.g., DMSO) and no-cell blanks.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[3] Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Incubation: Incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance, calculate cell viability as a percentage of the vehicle control, and plot the results to determine the IC₅₀ for each isomer.
Conclusion and Future Directions
The evidence is clear: 1H- and 2H-tetrazole isomers are distinct chemical entities with unique biological profiles. The 1H-isomer is often the superior choice when mimicking a carboxylic acid is the primary goal, due to its greater acidity and hydrogen bonding capabilities. However, the greater metabolic stability and lipophilicity of the 2H-isomer can offer advantages in pharmacokinetic properties and may be preferred for targets where ionic interactions are less critical.
As drug discovery becomes more sophisticated, a "one-size-fits-all" approach is insufficient. The rigorous, parallel biological evaluation of tetrazole isomers is a mandatory step in modern lead optimization. Future work should focus on developing predictive computational models that can more accurately forecast the biological and pharmacokinetic consequences of isomerization, thereby guiding synthetic efforts toward the most promising candidate from the outset.
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A Researcher's Guide to the Validation of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole as a Research Tool
In the landscape of drug discovery and chemical biology, the utility of a small molecule as a research tool is contingent on a rigorous and multifaceted validation process. This guide provides a comprehensive framework for the characterization and validation of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole , a compound for which extensive biological data is not yet publicly available. By treating this molecule as a novel chemical entity, we will outline a systematic approach to establish its credentials as a reliable probe for biological inquiry. This document is intended for researchers, scientists, and drug development professionals seeking to not only understand the validation process but also to apply it to novel chemical matter.
Introduction: The Imperative for Rigorous Validation of Chemical Probes
-
Potency: The concentration at which the molecule elicits a significant effect on its intended target.
-
Selectivity: The degree to which the molecule interacts with its intended target over other potential off-targets.
-
Demonstrated Target Engagement: Evidence that the molecule physically interacts with its target in a relevant biological context, such as living cells.[1]
This guide will walk through the logical and experimental steps required to assess these parameters for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
The Phenyltetrazole Scaffold: A Clue to Potential Biological Activity
While specific data for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is sparse, the broader class of phenyltetrazole derivatives has been explored in medicinal chemistry, revealing a range of biological activities. These compounds have been investigated for their roles as:
-
Enzyme inhibitors: For example, some phenyl-tetrazole containing compounds have been identified as xanthine oxidoreductase (XOR) inhibitors.[7]
-
Receptor antagonists: The tetrazole group can act as a bioisostere for a carboxylic acid, a common feature in receptor ligands.
-
Anti-inflammatory and antimicrobial agents: Various substituted tetrazoles have demonstrated these properties.[8][9][10]
-
Antihypertensive agents: This is a well-documented activity for some tetrazole-containing compounds.[8]
-
Anti-histamine release agents: Certain phenyl tetrazole compounds have been shown to inhibit histamine release from mast cells.[11]
Given this landscape, a reasonable starting hypothesis is that 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole may function as an enzyme inhibitor or a receptor ligand. The validation workflow will therefore be designed to explore these possibilities.
A Step-by-Step Validation Workflow
The following sections detail a comprehensive, multi-tiered approach to validating 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. This workflow is designed to be self-validating at each stage, with clear go/no-go decision points.
Stage 1: Initial Characterization and Purity Assessment
Before any biological assessment, the identity and purity of the compound must be unequivocally established.
Experimental Protocol: Compound Characterization
-
Procurement: Obtain 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole from a reputable commercial supplier or synthesize and purify in-house.
-
Structural Verification:
-
NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure and absence of significant impurities.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound.
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the compound, which should ideally be >95%.
-
-
Solubility Assessment: Determine the solubility in relevant biological buffers (e.g., PBS, DMSO).
Causality Behind Experimental Choices: Impurities can lead to false-positive or confounding biological results. Structural confirmation ensures that the molecule being tested is indeed the intended one.
Stage 2: Phenotypic Screening and Target Hypothesis Generation
A broad, unbiased screen can provide initial clues to the compound's biological effects and help in generating a target hypothesis.
Experimental Protocol: Phenotypic Screening
-
Cell Viability/Proliferation Assays: Screen the compound across a panel of diverse human cancer cell lines (e.g., NCI-60) at a range of concentrations (e.g., 0.1 to 100 µM) to identify any cytotoxic or anti-proliferative effects.
-
High-Content Imaging: If a phenotype is observed, use high-content imaging to assess morphological changes, cell cycle effects, or markers of apoptosis.
Data Presentation: Initial Phenotypic Screen Results
| Cell Line | IC50 (µM) | Observed Phenotype |
| Cell Line A | > 100 | No significant effect |
| Cell Line B | 5.2 | G2/M cell cycle arrest |
| Cell Line C | 12.8 | Increased apoptosis markers |
Causality Behind Experimental Choices: A distinct phenotypic response in certain cell lines can suggest the involvement of specific signaling pathways, which can narrow the search for potential protein targets.
Stage 3: Target Deconvolution and Identification
If a robust and reproducible phenotype is observed, the next critical step is to identify the molecular target(s) responsible for this effect.[12][13][14]
Experimental Workflow: Target Deconvolution
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A Guide to Assessing the Selectivity of Novel Tetrazole-Based Compounds: A Case Study with 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is the assessment of a compound's selectivity. A highly selective compound interacts with its intended target with high affinity, while showing minimal interaction with other biomolecules in the complex cellular environment. Poor selectivity can lead to off-target effects, toxicity, and ultimately, the failure of a drug development program. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using the hypothetical lead molecule, 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, as a case study.
The tetrazole moiety is a key structural feature in many approved drugs, often serving as a bioisostere for a carboxylic acid group.[1][2] This functionality can chelate metals and participate in hydrogen bonding, making it a versatile scaffold for interacting with a variety of biological targets.[1][2] Given the diverse biological activities reported for tetrazole derivatives, including anticancer, antibacterial, and antihypertensive effects, a thorough understanding of the selectivity of any new tetrazole-based compound is paramount.[3][4][5]
Tier 1: Broad Spectrum Screening for Target Identification and Off-Target Liability
The initial step in assessing the selectivity of a novel compound is to cast a wide net to identify its primary biological target(s) and any potential off-target interactions. This is crucial for understanding the compound's mechanism of action and for early identification of potential liabilities.
Kinase Panel Screening
Protein kinases are a large family of enzymes that play a central role in cellular signaling, and they are common targets for drug discovery, particularly in oncology.[6][7] Due to the conserved nature of the ATP-binding site across the kinome, kinase inhibitors often exhibit off-target effects.[8][9] A broad kinase panel screen is therefore an essential first step.
Experimental Rationale: The objective is to measure the inhibitory activity of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole against a large, representative panel of human kinases at a single, high concentration (e.g., 10 µM). This provides a snapshot of the compound's kinase interaction landscape.
Workflow: Kinase Panel Screening
Caption: Workflow for a radiometric kinase panel screen.
Data Presentation and Interpretation:
The results are typically presented as a percentage of inhibition for each kinase.
| Kinase | % Inhibition at 10 µM |
| EGFR | 95% |
| VEGFR2 | 92% |
| SRC | 45% |
| CDK2 | 12% |
| ... | ... |
-
Interpretation: In this hypothetical example, 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole shows potent inhibition of EGFR and VEGFR2, suggesting it may be a dual inhibitor of these receptor tyrosine kinases. The moderate activity against SRC and low activity against CDK2 indicate a degree of selectivity. The kinases with high inhibition would be prioritized for further investigation in Tier 2.
Receptor Profiling (Safety Panel)
To assess potential for adverse effects, it is crucial to screen the compound against a panel of receptors, ion channels, and transporters that are commonly associated with toxicity.
Experimental Rationale: Radioligand binding assays are a robust method to determine if a compound displaces a known ligand from its receptor, indicating a potential interaction.[10][11][12][13]
Workflow: Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
Data Presentation and Interpretation:
| Target | % Displacement at 10 µM |
| Adrenergic α1 | 5% |
| Dopamine D2 | 8% |
| hERG | 15% |
| ... | ... |
-
Interpretation: Significant displacement (typically >50%) would indicate a potential off-target interaction that requires further investigation. In this hypothetical case, the compound shows minimal interaction with the tested receptors at a high concentration, suggesting a favorable initial safety profile.
Tier 2: Quantitative Assessment of Potency and Selectivity
Once primary targets and potential off-target liabilities have been identified, the next step is to quantify the potency of these interactions and to directly compare them.
IC50/Kd Determination for Primary Targets
For the "hits" identified in Tier 1, full dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) for enzymatic assays or the dissociation constant (Kd) for binding assays.
Experimental Rationale: An IC50 or Kd value provides a quantitative measure of a compound's potency for a given target. A lower value indicates higher potency.[12]
Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Data Presentation and Interpretation:
To put the selectivity into context, it is essential to compare the potency of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole against its primary targets with that of well-characterized, selective inhibitors.
| Compound | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | SRC IC50 (nM) | Selectivity Ratio (SRC/EGFR) |
| 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole | 25 | 40 | 2500 | 100 |
| Erlotinib (EGFR selective) | 10 | 5000 | >10000 | >1000 |
| Sunitinib (Multi-targeted) | 150 | 15 | 200 | 1.3 |
-
Interpretation: The hypothetical data suggests that 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a potent dual inhibitor of EGFR and VEGFR2. Its selectivity over SRC is 100-fold, which is less than the highly selective compound Erlotinib but more selective than the broadly multi-targeted Sunitinib. This quantitative comparison is crucial for understanding the compound's profile and potential therapeutic applications.
Tier 3: Cellular Target Engagement and Selectivity
While in vitro assays are essential, they do not fully recapitulate the complexity of a cellular environment. Therefore, it is critical to confirm that the compound engages its intended target(s) in living cells and to assess its selectivity in a more physiologically relevant context.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in intact cells or cell lysates.[14][15][16] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[17][18][19]
Experimental Rationale: By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.
Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).
Data Presentation and Interpretation:
The results are presented as melting curves for the target protein in the presence and absence of the compound.
-
Interpretation: A rightward shift in the melting curve for EGFR and VEGFR2 in cells treated with 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole would confirm that the compound engages these targets in a cellular context. No shift would be expected for a non-target protein like CDK2. This provides crucial validation of the in vitro findings.
Proteome-Wide Selectivity Profiling
For a truly unbiased assessment of selectivity, mass spectrometry-based proteomics can be combined with CETSA (CETSA-MS) to survey the thermal stability of thousands of proteins simultaneously.[17]
Experimental Rationale: This approach allows for the discovery of unanticipated off-targets by identifying any proteins, other than the intended targets, that are stabilized by the compound.
Data Presentation and Interpretation:
The data is complex, but can be summarized in a table highlighting the proteins with the most significant thermal shifts.
| Protein | Thermal Shift (ΔTm) with Compound |
| EGFR | +5.2 °C |
| VEGFR2 | +4.8 °C |
| Unintended Target X | +3.5 °C |
| ... | ... |
-
Interpretation: In this hypothetical scenario, CETSA-MS confirms the engagement of EGFR and VEGFR2. It also reveals an unexpected interaction with "Unintended Target X". This finding is critical, as it uncovers a previously unknown off-target that may have functional consequences and warrants further investigation.
Conclusion
Assessing the selectivity of a novel compound like 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a systematic process that requires a multi-tiered experimental approach. By moving from broad, single-concentration screens to quantitative in vitro assays and finally to cellular target engagement and proteome-wide profiling, researchers can build a comprehensive understanding of a compound's interaction profile. This rigorous evaluation, with objective comparisons to established reference compounds, is essential for making informed decisions in the drug discovery and development process, ultimately increasing the likelihood of success in bringing safe and effective new therapies to patients.
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research environment. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, ensuring the protection of personnel and the environment. Our approach is built on a deep understanding of the compound's chemical properties and the associated risks.
Hazard Assessment: A Molecule of Duality
5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a compound that necessitates careful handling due to the distinct reactive properties of its constituent functional groups: the tetrazole ring and the brominated aromatic ring.
-
The Tetrazole Ring: A High-Energy Moiety The tetrazole ring is characterized by a high nitrogen content and a significant positive enthalpy of formation.[1][2] This makes it an energetically unstable functional group with the potential for rapid, explosive decomposition when subjected to heat, shock, or friction.[3] The thermal decomposition of tetrazoles is a well-documented phenomenon, often proceeding with the rapid release of nitrogen gas.[1][4][5] Therefore, any disposal procedure must prioritize the mitigation of this explosive hazard.
-
The Brominated Aromatic System: Environmental Persistence The presence of a bromine atom on the phenyl ring places this compound in the category of brominated aromatic compounds. Many such compounds are known for their environmental persistence, potential for bioaccumulation, and toxicity (PBT).[6] Improper disposal, particularly through incineration at facilities not equipped to handle halogenated waste, can lead to the formation of hazardous polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[7]
Table 1: Summary of Hazards for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole
| Hazard Type | Associated Functional Group | Key Risks |
| Explosive Potential | Tetrazole Ring | Rapid decomposition with heat, shock, or friction; release of nitrogen gas. |
| Acute Toxicity | General | Potential for harm if swallowed, in contact with skin, or inhaled.[3] |
| Irritant | General | May cause skin and serious eye irritation.[3] |
| Environmental | Brominated Phenyl Ring | Persistence, bioaccumulation, and toxicity; formation of PBDD/Fs upon improper incineration. |
Mandatory Personal Protective Equipment (PPE)
Prior to handling 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole in any capacity, including preparation for disposal, the following PPE is mandatory:
-
Hand Protection: Chemically resistant gloves (nitrile is a suitable option).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required.
Spill Management Protocol
In the event of a spill, immediate and calm action is crucial:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated. If the spill is large, evacuate the laboratory.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Segregation and Collection: The First Step to Proper Disposal
Proper segregation at the point of generation is critical for safe and compliant disposal.
-
Dedicated Waste Container: All waste containing 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), must be collected in a clearly labeled, dedicated hazardous waste container.
-
Labeling: The container must be labeled with the full chemical name: "5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole," the approximate quantity, and the appropriate hazard pictograms (e.g., explosive, irritant, environmentally hazardous).
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources, sources of ignition, and incompatible materials.[8]
Disposal Procedures: A Step-by-Step Guide
On-site chemical deactivation of tetrazoles is strongly discouraged due to the high risk of uncontrolled, explosive decomposition.[3] The recommended and safest disposal method is through a licensed hazardous waste management company.
Primary Recommended Disposal Method: High-Temperature Incineration
High-temperature incineration at a facility equipped to handle halogenated and potentially reactive waste is the preferred disposal route.
-
Step 1: Packaging: Ensure the waste container is securely sealed and properly labeled.
-
Step 2: Professional Collection: Arrange for collection by a certified hazardous waste disposal contractor. Provide the contractor with a detailed safety data sheet (SDS) or a comprehensive hazard summary for the compound.
-
Step 3: Transportation: The waste will be transported under strict regulatory compliance to a licensed treatment, storage, and disposal facility (TSDF).
-
Step 4: Incineration: The compound will be incinerated at high temperatures (typically >850 °C) in a facility with advanced emission control systems, including scrubbers, to neutralize acidic gases (such as hydrogen bromide) and prevent the release of harmful by-products.[9]
Alternative Disposal Considerations
While incineration is the primary recommendation, other methods may be considered by the hazardous waste facility:
-
Neutralization: In a specialized facility, bromine-containing waste can be neutralized with reducing agents like sodium bisulfite or sodium thiosulfate.[9] However, this is not recommended for on-site treatment of tetrazoles due to their instability.
-
Adsorption: Activated carbon can be used to adsorb the compound from liquid waste streams, but the saturated adsorbent would still require disposal as hazardous waste.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
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Navigating the Synthesis and Handling of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole: A Guide to Personal Protective Equipment and Disposal
For Immediate Use by Laboratory Personnel
This document provides crucial safety protocols and operational guidance for the handling and disposal of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. As a specialized chemical intermediate, this compound requires stringent safety measures to mitigate risks to researchers and the environment. This guide is intended to empower laboratory professionals with the knowledge to work safely and effectively with this compound.
Hazard Assessment and Chemical Profile
Known Hazards of Related Compounds:
-
Skin and Eye Irritation: Similar brominated tetrazole derivatives are known to cause skin and eye irritation.[2]
-
Potential for Explosive Decomposition: Tetrazoles can be sensitive to heat, shock, or friction.[2]
-
Hazardous Decomposition Products: Upon combustion, this compound may release toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[3]
| Property | Value/Information | Source |
| Molecular Formula | C8H7BrN4 | Inferred from name |
| CAS Number | 885278-34-2 | [4] |
| Appearance | Likely a solid | [2] |
| Primary Hazards | Skin/eye irritant, potential explosive properties | [1][2] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory for all personnel handling 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. The following recommendations are based on a conservative assessment of the potential hazards.
Core PPE Requirements
-
Hand Protection: Double-gloving is required. An inner layer of nitrile gloves should be worn, with an outer layer of chemical-resistant gloves such as butyl rubber or neoprene.[5] Gloves should be inspected before each use and discarded immediately if contaminated.
-
Eye and Face Protection: Chemical safety goggles in conjunction with a full-face shield are essential to protect against splashes and potential projectile hazards.[5]
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of spillage or for handling larger quantities, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.
-
Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] If there is a risk of aerosolization or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Experimental Workflow: PPE Integration
Caption: Integrated PPE and handling workflow for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
Operational Plan: Safe Handling from Benchtop to Storage
Adherence to a strict operational plan is critical for minimizing exposure and preventing accidents.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.[3]
-
The storage container should be clearly labeled with the compound name, CAS number, and appropriate hazard warnings.
Handling Procedures
-
Inert Atmosphere: For reactions involving azides or other air-sensitive reagents, the use of an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent the formation of hazardous byproducts.[6]
-
Temperature Control: Be mindful of reaction temperatures, as tetrazole formations can be exothermic.[1]
-
Avoid Contamination: Ensure all glassware is clean and dry to prevent unwanted side reactions.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Compliant Waste Management
Proper disposal of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole and any contaminated materials is crucial to protect the environment and comply with regulations.
Waste Segregation
-
Halogenated Organic Waste: This compound is a halogenated organic substance. All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[7]
-
Do Not Mix: Do not mix halogenated waste with non-halogenated organic waste or aqueous waste streams.[7]
Disposal Containers and Labeling
-
Use robust, leak-proof containers for waste collection.
-
The waste container must be labeled with "Hazardous Waste," the full chemical name of all components, and their approximate concentrations.
Final Disposal
-
Halogenated organic waste is typically disposed of via incineration at a licensed hazardous waste facility.[7]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Waste Stream Segregation Logic
Caption: Decision-making for proper waste segregation of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.
By adhering to these guidelines, researchers can confidently and safely handle 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, ensuring both personal safety and environmental responsibility.
References
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- Personal protective equipment for handling 3,5-DiBr-PAESA - Benchchem.
- Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses - Guidechem.
- SAFETY DATA SHEET - Fisher Scientific.
- HAZARDOUS WASTE SEGREGATION - Bucknell University.
- SAFETY DATA SHEET - TCI Chemicals.
- 5-(4-Bromo-3-methylphenyl)-2H-tetrazole - BLDpharm.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
